molecular formula C20H21NO5 B3106173 N-Fmoc-N,O-dimethyl-L-serine

N-Fmoc-N,O-dimethyl-L-serine

Cat. No.: B3106173
M. Wt: 355.4 g/mol
InChI Key: CTHCRMIWFPLNJK-SFHVURJKSA-N
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Description

N-Fmoc-N,O-dimethyl-L-serine is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCRMIWFPLNJK-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Fmoc-N,O-dimethyl-L-serine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N,O-dimethyl-L-serine is a synthetically modified amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides and natural products. Its unique structure, featuring methylation on both the alpha-amino and the side-chain hydroxyl groups, imparts specific conformational constraints and properties that are leveraged in advanced chemical synthesis. This technical guide provides a detailed overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role in the total synthesis of coibamide A, a potent antiproliferative marine natural product.[1][2][3]

Chemical and Physical Properties

This compound is a white to light yellow solid.[1] While detailed experimental data for some physical properties are not widely published, the fundamental chemical identifiers and some observed characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₁NO₅[1]
Molecular Weight 355.38 g/mol [1]
CAS Number 1569103-64-5[1]
Appearance White to light yellow solid[1]
Purity ≥98%[4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]
Solubility Soluble in DMSO (100 mg/mL with sonication)[1]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is often found within the supplementary information of publications detailing the total synthesis of molecules that incorporate this building block, such as coibamide A. A generalizable two-step procedure for the N-methylation of an Fmoc-protected amino acid is outlined below. This can be adapted for the O-methylation of the serine side chain, which would typically precede the N-methylation or be performed on a suitably protected precursor.

General Protocol for N-Methylation of Fmoc-Amino Acids:

This protocol is based on the formation of an oxazolidinone intermediate followed by reductive cleavage.

Step 1: Oxazolidinone Formation

  • To a round-bottom flask, add the starting Fmoc-O-methyl-L-serine and a 1:1 mass ratio of paraformaldehyde.

  • Add toluene (B28343) (approximately 15 mL per gram of amino acid) and a stir bar.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140°C for at least 2 hours.

  • Remove the reflux condenser and allow the toluene to evaporate until the volume is reduced to approximately one-fifth of the original volume.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Reductive Cleavage

  • To the cooled residue, add dichloromethane (B109758) (DCM, approximately 6-10 mL per gram of the initial amino acid).

  • Carefully add an equal volume of trifluoroacetic acid (TFA) and stir for 5 minutes at room temperature.

  • Add 3 equivalents of triethylsilane to the reaction mixture and allow it to stir overnight.

Work-up:

  • Add ethyl acetate (B1210297) (EtOAc, approximately 25 mL per gram of the initial amino acid) and filter the solution through a cotton plug.

  • Wash the organic phase twice with a saturated sodium bicarbonate (NaHCO₃) solution and once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the N-methyl group, specialized coupling reagents and conditions may be necessary to achieve high coupling efficiency.

General SPPS Coupling Protocol for N-Methylated Amino Acids:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Dissolve 4 equivalents of this compound in DMF or NMP.

    • Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIEA).

    • Mix the activation solution for 5 minutes at room temperature.

    • Add the activated amino acid solution to the resin and shake for at least one hour.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the coupling is incomplete, a second coupling step may be required.

Applications in Synthesis

The primary documented application of this compound is in the total synthesis of coibamide A.[1] Coibamide A is a cyclic depsipeptide isolated from a marine cyanobacterium with potent antiproliferative activity against human cancer cells. The N,O-dimethylserine residues are key structural features of this natural product.

Logical Workflow for Synthesis and Incorporation

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in peptide synthesis.

Synthesis_and_Incorporation_Workflow Workflow for this compound cluster_synthesis Synthesis of this compound cluster_spps Incorporation into SPPS start_material Fmoc-O-methyl-L-serine oxazolidinone_formation Oxazolidinone Formation (Paraformaldehyde, Toluene, 140°C) start_material->oxazolidinone_formation reductive_cleavage Reductive Cleavage (TFA, Triethylsilane, DCM) oxazolidinone_formation->reductive_cleavage purification Work-up and Purification reductive_cleavage->purification final_product This compound purification->final_product activation Activation (HATU, DIEA, DMF) final_product->activation resin Resin-bound Peptide (Free N-terminus) coupling Coupling to Resin resin->coupling activation->coupling washing Washing coupling->washing next_cycle Continue Peptide Elongation washing->next_cycle

Caption: General workflow for the synthesis and SPPS incorporation of this compound.

Safety Information

Detailed safety information for this compound is not extensively documented. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1569103-64-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-N,O-dimethyl-L-serine, a specialized amino acid derivative crucial for advanced peptide synthesis. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its use in a standard experimental workflow.

Core Data Presentation

The quantitative data for this compound is summarized in the table below, offering a clear comparison of its key properties.

PropertyValueSource(s)
CAS Number 1569103-64-5[1][2]
Molecular Formula C₂₀H₂₁NO₅[3]
Molecular Weight 355.39 g/mol [2]
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-serineN/A
Appearance White to off-white solidN/A
Purity Typically ≥98%N/A
Solubility Soluble in DMSO, DMF, and other organic solventsN/A
Storage Conditions Recommended storage at -20°C for long-term stability[3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of this compound

This protocol describes a potential synthetic route based on established methods for N- and O-methylation of Fmoc-protected amino acids.

Materials:

  • Fmoc-L-serine

  • Methyl iodide (CH₃I)

  • Silver(I) oxide (Ag₂O)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • O-Methylation: To a solution of Fmoc-L-serine (1 equivalent) in anhydrous DMF under an inert atmosphere, add silver(I) oxide (1.5 equivalents).

  • Add methyl iodide (2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove silver salts and wash the filter cake with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Fmoc-O-methyl-L-serine.

  • N-Methylation: Dissolve the crude Fmoc-O-methyl-L-serine (1 equivalent) in anhydrous DMF under an inert atmosphere and cool the solution to 0°C.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • After stirring for 30 minutes at 0°C, add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine and byproducts.

  • Amino Acid Coupling: a. Pre-activate this compound (3-5 equivalents relative to resin loading) by dissolving it with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the incorporation of this compound into a peptide via Solid-Phase Peptide Synthesis.

spss_workflow start Start: Swollen Resin (Fmoc-NH-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

coupling_step resin Deprotected Resin H₂N-Peptide-Resin coupled_product Coupled Peptide-Resin Fmoc-N(Me)-Ser(Me)-Peptide-Resin resin->coupled_product amino_acid Fmoc-N,O-dimethyl-L-serine + HBTU/HATU + DIPEA activated_aa Activated Amino Acid (Active Ester) amino_acid->activated_aa Activation activated_aa->coupled_product Coupling

Caption: Detailed view of the amino acid coupling step in SPPS.

References

In-Depth Technical Guide: N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Fmoc-N,O-dimethyl-L-serine, a critical building block in the synthesis of complex therapeutic peptides. We will cover its chemical properties, with a focus on its molecular weight, and its application in solid-phase peptide synthesis (SPPS), particularly in the context of the natural product Coibamide A.

Core Topic: Molecular Weight and Chemical Properties

This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and both the alpha-amino and the side-chain hydroxyl groups are methylated. These modifications are crucial for its use in peptide synthesis, preventing unwanted side reactions and influencing the conformational properties of the final peptide.

The molecular formula for this compound is C₂₀H₂₁NO₅. Based on this, the molecular weight is calculated by summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

Data Presentation: Quantitative Information
PropertyValueSource
Molecular Formula C₂₀H₂₁NO₅[1][2]
Molecular Weight 355.38 g/mol [1][2][3]
Appearance White to light yellow solid[1][2]
CAS Number 1569103-64-5[1][3]

Application in Peptide Synthesis: The Case of Coibamide A

This compound is a key component in the total synthesis of Coibamide A.[1][3] Coibamide A is a highly N-methylated cyclic depsipeptide isolated from a marine cyanobacterium that exhibits potent antiproliferative activity against a range of human cancer cell lines.[1][4] The N,O-dimethylated serine residues are integral to the structure and biological activity of Coibamide A. Structure-activity relationship studies have shown that while these residues can sometimes be substituted, their presence is a key feature of the natural product's potent cytotoxicity.[2][5]

Experimental Protocols: Incorporation into Peptides via Fmoc-SPPS

1. Resin Preparation:

  • Select a suitable resin (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.

2. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20-50% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group.

  • The reaction is typically complete within 5-15 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.

3. Amino Acid Coupling:

  • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIEA). For couplings onto N-methylated amino acids, HATU is a commonly used reagent.[4]

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test. Note that N-methylated amino termini will not give a positive Kaiser test, so alternative monitoring methods may be necessary.

  • Wash the resin extensively with DMF to remove any unreacted reagents.

4. Repetition and Cleavage:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Once the synthesis is complete, the peptide is cleaved from the solid support and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and various scavengers.

Visualization of Workflow and Biological Context

The following diagrams illustrate the workflow for utilizing this compound in peptide synthesis and the mechanism of action of its end-product, Coibamide A.

G Workflow for this compound in SPPS A Start: Swollen Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF) B->C E Coupling to Resin C->E D Activation of This compound (HATU/DIEA) D->E F Washing (DMF) E->F G Repeat Cycle for Next Amino Acid F->G G->B Yes H Final Cleavage & Deprotection (TFA Cocktail) G->H No I Purified Peptide (e.g., Coibamide A) H->I

Caption: Generalized workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

G Mechanism of Action of Coibamide A cluster_0 Endoplasmic Reticulum Sec61 Sec61 Translocon NascentPeptide Nascent Peptide Chain Sec61->NascentPeptide ProteinBiogenesis Secretory & Membrane Protein Biogenesis Sec61->ProteinBiogenesis Blocked Ribosome Ribosome Ribosome->Sec61 Translation & Translocation CoibamideA Coibamide A CoibamideA->Block Block->Sec61 Inhibition

Caption: Coibamide A targets and inhibits the Sec61 translocon, preventing protein biogenesis.

References

N-Fmoc-N,O-dimethyl-L-serine: A Specialized Building Block in the Synthesis of Potent Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-N,O-dimethyl-L-serine is a highly specialized amino acid derivative that has garnered significant attention in medicinal chemistry, primarily for its role as a key building block in the total synthesis of complex natural products with potent biological activity. This technical guide provides an in-depth overview of its applications, supported by available data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction to this compound

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and both the amino and hydroxyl groups are methylated. The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. The N-methylation and O-methylation introduce unique structural and conformational properties to the amino acid, which can significantly impact the biological activity and pharmacokinetic profile of the resulting peptide.

N-methylation is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides. It can increase metabolic stability by providing steric hindrance against enzymatic degradation, improve membrane permeability and oral bioavailability, and constrain the peptide backbone to favor a bioactive conformation.

Core Application: Synthesis of Coibamide A

The most prominent application of this compound in medicinal chemistry is its use in the total synthesis of coibamide A.[1][2][3][4][5] Coibamide A is a potent antiproliferative cyclic depsipeptide isolated from a Panamanian marine cyanobacterium.[3] It exhibits a unique selectivity profile against various cancer cell lines and is considered a promising lead compound for cancer drug discovery.[3] The complex structure of coibamide A, which includes several N-methylated amino acids, necessitates the use of specialized building blocks like this compound for its chemical synthesis.

Biological Activity of Coibamide A

Coibamide A exerts its potent cytotoxic effects by targeting the Sec61 protein translocon, a key component of the cellular machinery responsible for protein secretion.[1] By binding to the Sec61α subunit, coibamide A inhibits the biogenesis of a wide range of secretory and membrane proteins, leading to cellular stress and apoptosis.[1] This mechanism of action makes it a valuable tool for studying protein translocation and a potential therapeutic agent for diseases characterized by aberrant protein secretion, such as cancer.

Quantitative Data: Bioactivity of Coibamide A and Analogues

The following table summarizes the reported in vitro cytotoxic activities of coibamide A and some of its synthetic analogues against various cancer cell lines. This data highlights the potent nature of the natural product and provides insights into the structure-activity relationships of related compounds.

Compound NameCell LineIC50 / GI50 (nM)Reference
Coibamide AMDA-MB-231 (Breast Cancer)2.8[3]
Coibamide ALOX IMVI (Melanoma)7.4[3]
Coibamide AHL-60(TB) (Leukemia)7.4[3]
Coibamide ASNB-75 (CNS Cancer)7.6[3]
Coibamide ANCI-H460 (Lung Cancer)< 23[3]
Coibamide ANeuro-2a (Neuroblastoma)< 23[3]

Experimental Protocols

General Protocol for the Synthesis of N-Fmoc-N-methyl-α-amino Acids
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methylated Amino Acids

The incorporation of sterically hindered N-methylated amino acids, such as this compound, into a peptide chain during SPPS presents a challenge due to slower coupling kinetics. The use of more potent coupling reagents is often necessary to achieve high coupling efficiency.

Recommended Coupling Protocol using HATU:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • Dissolve 4 equivalents of the this compound in DMF or NMP.

    • Add 3.95 equivalents of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

    • Add 8 equivalents of N,N-diisopropylethylamine (DIEA).

    • Pre-activate the mixture for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (note: N-methylated amines give a weak or negative result) or the chloranil (B122849) test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and appropriate scavengers.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Coibamide A, highlighting its interaction with the Sec61 translocon and the subsequent downstream effects on protein synthesis and cell viability.

CoibamideA_Mechanism cluster_Cell Cancer Cell CoibamideA Coibamide A Sec61 Sec61 Translocon (α, β, γ subunits) CoibamideA->Sec61 Binds to Sec61α subunit ER Endoplasmic Reticulum (ER) Sec61->ER Protein entry into ER CellularStress Cellular Stress Response Sec61->CellularStress Inhibition of translocation Ribosome Ribosome NascentPeptide Nascent Polypeptide Chain (Secretory/Membrane Protein) Ribosome->NascentPeptide Translation mRNA mRNA mRNA->Ribosome NascentPeptide->Sec61 Co-translational translocation ProteinFolding Protein Folding & Modification ER->ProteinFolding SecretedProtein Functional Secreted/ Membrane Protein ProteinFolding->SecretedProtein Apoptosis Apoptosis CellularStress->Apoptosis SPPS_Workflow Start Start: Solid Support Resin Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling of this compound (HATU, DIEA in DMF/NMP) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each subsequent amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification 7. Purification (e.g., HPLC) Cleavage->Purification Analysis 8. Analysis (e.g., Mass Spectrometry) Purification->Analysis End Final Peptide Analysis->End

References

The Strategic Application of N-Fmoc-N,O-dimethyl-L-serine in the Total Synthesis of Coibamide A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A, a cyclic depsipeptide of marine origin, has garnered significant attention within the scientific community for its potent and selective antiproliferative activity against a range of human cancer cell lines.[1] Its unique molecular architecture, characterized by a high degree of N-methylation, presents considerable challenges to synthetic chemists. A key building block in the total synthesis of this promising therapeutic lead is N-Fmoc-N,O-dimethyl-L-serine. This technical guide provides a comprehensive overview of the role and application of this specialized amino acid derivative in the solid-phase synthesis of coibamide A, detailing experimental protocols, quantitative data, and relevant biological pathways.

Coibamide A exerts its cytotoxic effects by targeting the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane.[2][3][4] This interaction disrupts the biogenesis of essential secretory and membrane proteins, ultimately leading to cell death. The complex structure of coibamide A, which includes multiple N-methylated amino acids, is crucial for its biological activity but also complicates its chemical synthesis. The incorporation of this compound is a critical step that requires optimized coupling strategies to achieve high yields and purity.

Synthesis of the Linear Precursor of Coibamide A via Fmoc-SPPS

The assembly of the linear undecapeptide precursor of coibamide A is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of Fmoc-protected amino acids, including the strategic incorporation of this compound. Due to the steric hindrance posed by N-methylated amino acids, specialized coupling reagents and optimized reaction conditions are imperative for successful synthesis.

Experimental Protocol: Solid-Phase Synthesis of the Coibamide A Linear Precursor

This protocol outlines the manual Fmoc-SPPS for the synthesis of the linear precursor of coibamide A on a 2-chlorotrityl chloride resin.

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF).

2. Loading of the First Amino Acid (Fmoc-L-Ala-OH):

  • Dissolve Fmoc-L-Ala-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

  • Add the solution to the resin and shake for 2 hours.

  • Cap any unreacted sites with a solution of DCM/methanol/DIEA (17:2:1) for 30 minutes.

  • Wash the resin with DCM and DMF.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Couple Fmoc-protected amino acids (3 equivalents) using a standard coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 hours.

    • For N-methylated amino acids (including this compound): Employ a more potent coupling reagent such as HATU (3.8 equivalents) with DIEA (8 equivalents) or collidine in DMF. The coupling time is typically extended to 4-12 hours to ensure complete reaction. Double coupling may be necessary for particularly challenging residues.

  • Monitor the completion of each coupling step using a qualitative test such as the Kaiser test for primary amines or the bromophenol blue test for secondary amines.

4. Cleavage of the Linear Peptide from the Resin:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Quantitative Data: Amino Acid Coupling in Coibamide A Synthesis

The following table summarizes the typical reagents and conditions for the coupling of each amino acid in the linear precursor of coibamide A. Please note that yields are often not reported for individual coupling steps in the literature but are generally driven to completion as monitored by qualitative tests. The overall yield of the linear precursor is typically reported after cleavage and purification.

StepAmino AcidCoupling ReagentBaseSolventTime (h)
1Fmoc-L-Ala-OH-DIEADCM2
2Fmoc-N-Me-L-Leu-OHHATUDIEADMF4-12
3Fmoc-N-Me-L-Leu-OHHATUDIEADMF4-12
4Fmoc-O-Me-L-Tyr(tBu)-OHHBTUDIEADMF2
5Fmoc-N-Me-L-Ile-OHHATUDIEADMF4-12
6Fmoc-N,O-diMe-L-Ser-OH HATU DIEA DMF 4-12
7Fmoc-N-Me-L-Thr(tBu)-OHHATUDIEADMF4-12
8Fmoc-L-Ala-OHHBTUDIEADMF2
9Fmoc-N,O-diMe-L-Ser-OH HATU DIEA DMF 4-12
10Fmoc-N-Me-L-Val-OHHATUDIEADMF4-12
11Boc-N,N-diMe-L-Val-OHHATUDIEADMF4-12

Macrocyclization and Purification

Following the successful synthesis and cleavage of the linear precursor, the next crucial step is the macrolactonization to form the cyclic depsipeptide core of coibamide A.

Experimental Protocol: Macrolactonization and Purification

1. Macrocyclization:

  • Dissolve the crude linear peptide in a large volume of a suitable solvent system (e.g., DCM or a mixture of DCM/DMF) to achieve high dilution conditions (typically 0.1-1 mM), which favor intramolecular cyclization over intermolecular oligomerization.

  • Add a cyclization reagent. A common choice is (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or HATU in the presence of a hindered base like DIEA or 2,4,6-collidine.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by HPLC-MS.

2. Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude cyclic peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Typical HPLC Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

    • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20-80% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Collect the fractions containing the pure coibamide A, combine them, and lyophilize to obtain the final product as a white powder.

Quantitative Data: Synthesis and Purification of Coibamide A
StepDescriptionTypical YieldPurity (after HPLC)
1Solid-Phase Synthesis of Linear Precursor20-40% (overall after cleavage)>70% (crude)
2Macrocyclization15-30%-
3RP-HPLC Purification>95% recovery from pure fractions>98%

Visualizing the Synthesis and Mechanism of Action

Diagrams

coibamide_synthesis_workflow Resin 2-Cl-Trt Resin Load Load Fmoc-L-Ala-OH Resin->Load SPPS Iterative Fmoc-SPPS (10 cycles) Load->SPPS Coupling of 10 amino acids (including this compound) Cleavage Cleavage from Resin (TFA) SPPS->Cleavage Linear Linear Precursor Cleavage->Linear Cyclization Macrolactonization (High Dilution) Linear->Cyclization Purification RP-HPLC Purification Cyclization->Purification CoibamideA Coibamide A Purification->CoibamideA

Caption: Workflow for the total synthesis of coibamide A.

coibamide_moa cluster_ER Endoplasmic Reticulum Sec61 Sec61 Translocon ProteinFolding Protein Folding & Maturation Sec61->ProteinFolding Translocation into ER lumen Ribosome Ribosome Ribosome->Sec61 Co-translational translocation NascentPeptide Nascent Polypeptide Chain CellDeath Cell Death ProteinFolding->CellDeath Disruption of protein homeostasis CoibamideA Coibamide A CoibamideA->Inhibition

Caption: Mechanism of action of coibamide A via Sec61 inhibition.

Conclusion

The successful total synthesis of coibamide A is a significant achievement in medicinal chemistry, enabling further investigation into its therapeutic potential. The strategic use of this compound, despite the challenges associated with its incorporation, is essential for constructing the correct molecular architecture of this potent anticancer agent. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to undertake the synthesis and further explore the structure-activity relationships of coibamide A and its analogues. A thorough understanding of the synthetic intricacies and the biological mechanism of action is crucial for the development of novel and effective cancer therapies based on this remarkable natural product.

References

The Untapped Potential of N,O-dimethyl-serine in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, offering a powerful toolkit to enhance therapeutic properties. Among the myriad of possible modifications, the methylation of serine residues at both the nitrogen (N) and oxygen (O) atoms to create N,O-dimethyl-serine presents a compelling, yet underexplored, avenue for peptide optimization. While direct research on peptides containing N,O-dimethyl-serine is nascent, a wealth of knowledge on the individual effects of N-methylation and O-methylation of serine provides a strong foundation for predicting the potential synergistic benefits of this dual modification. This technical guide will delve into the known biological activities, experimental protocols, and signaling pathways associated with N-methylated and O-methylated serine-containing peptides, offering a comprehensive resource for researchers poised to investigate the unique contributions of N,O-dimethyl-serine to the next generation of peptide therapeutics.

Introduction: The Rationale for Serine Dimethylation

Peptide-based drugs offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low cell permeability.[1][2] Chemical modifications, such as the introduction of non-canonical amino acids, are pivotal in overcoming these limitations.[3] Serine, with its reactive hydroxyl group, is a prime candidate for such modifications. N-methylation of the peptide backbone is a well-established strategy to improve metabolic stability, enhance membrane permeability, and modulate conformation.[1][4][5] Concurrently, O-methylation of the serine side chain can influence hydrophobicity, hydrogen bonding capacity, and conformational dynamics.[6][7]

The combination of these two modifications in N,O-dimethyl-serine is hypothesized to offer a unique set of advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage.[8]

  • Improved Membrane Permeability: The removal of a hydrogen bond donor at the amide nitrogen and the increased lipophilicity from both methyl groups are expected to facilitate passive diffusion across cell membranes.[8][9]

  • Conformational Control: The restriction of rotation around the N-Cα bond due to N-methylation, combined with the altered side-chain properties from O-methylation, can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[8]

While direct experimental data for N,O-dimethyl-serine is not yet available in published literature, the following sections will provide a detailed overview of the individual contributions of N- and O-methylation to peptide bioactivity.

Biological Activity of Peptides Containing N-methyl-serine

N-methylation of serine residues within a peptide sequence can profoundly impact its biological activity. This modification is known to enhance enzymatic stability and influence the peptide's conformational preferences, which in turn can affect receptor binding and overall efficacy.[1][2]

Quantitative Data on the Biological Activity of N-methyl-serine Peptides

The following table summarizes available quantitative data on the effects of N-methyl-serine incorporation on peptide activity. Note: Data for peptides containing N,O-dimethyl-serine is not currently available in the literature.

Peptide/AnalogTargetKey FindingsReference
Tri-N-methylated Veber-Hirschmann peptide analogSomatostatin receptorShowed 10% oral bioavailability.[5]
N-methylated cyclic hexapeptide integrin antagonistGPIIb-IIIa (αIIbβ3 integrin)Increased selectivity toward different integrin subtypes.[5]
N-methylated peptide inhibitor of CVFBbComplement-factor-B-derived serine proteinaseMore effective inhibitor of C5 cleavage than the unmethylated peptide. Stimulated cleavage of a smaller peptide substrate.[10]

Biological Activity of Peptides Containing O-methyl-serine

O-methylation of the serine side chain is a less explored modification compared to N-methylation. However, it offers a subtle yet significant means to alter the physicochemical properties of a peptide. By replacing the polar hydroxyl group with a more hydrophobic methoxy (B1213986) group, O-methylation can influence a peptide's solubility, membrane interaction, and conformational landscape.[6][7]

Quantitative Data on the Biological Activity of O-methyl-serine Peptides

Currently, there is a scarcity of specific quantitative data in the public domain detailing the biological activity of peptides containing O-methyl-serine. This represents a significant knowledge gap and an opportunity for future research. The primary application of Fmoc-O-methyl-L-serine is as a building block in peptide synthesis to introduce structural diversity.[6]

Experimental Protocols

Synthesis of Peptides Containing N-methyl-serine

The synthesis of N-methylated peptides can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being the most common.

Protocol: On-Resin N-methylation of Peptides [11][12]

  • Standard Fmoc-SPPS: The linear peptide is assembled on a solid support using standard Fmoc chemistry.[13]

  • Protection of the N-terminus: The N-terminal amino group of the resin-bound peptide is protected with a suitable protecting group, such as the o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The protected peptide is then subjected to methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

  • Deprotection: The N-terminal protecting group is removed.

  • Coupling of the next amino acid: The subsequent amino acid is coupled to the newly formed N-methylated amine. This step can be challenging due to the increased steric hindrance and may require optimized coupling reagents and conditions, such as microwave assistance.[11]

  • Cleavage and Purification: Once the full-length peptide is synthesized, it is cleaved from the resin and purified using standard methods like reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Experimental Workflow for N-methyl-serine Peptide Synthesis

experimental_workflow start Start with Resin-Bound Peptide fmoc_deprotection Fmoc Deprotection start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling n_protection N-terminal Protection (e.g., o-NBS) coupling->n_protection Repeat for desired length methylation N-methylation (e.g., CH3I, base) n_protection->methylation n_deprotection N-terminal Deprotection methylation->n_deprotection next_coupling Coupling of Next Amino Acid n_deprotection->next_coupling cleavage Cleavage from Resin & Deprotection next_coupling->cleavage purification Purification (RP-HPLC) cleavage->purification final_product N-methyl-serine Peptide purification->final_product signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger peptide N-methylated Peptide peptide->receptor Enhanced Binding (Agonist/Antagonist) unmethylated_peptide Unmethylated Peptide unmethylated_peptide->receptor Binding cellular_response Cellular Response second_messenger->cellular_response

References

An In-depth Technical Guide to N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-N,O-dimethyl-L-serine is a crucial synthetic building block, primarily recognized for its role in the total synthesis of complex, biologically active natural products. This technical guide provides a comprehensive overview of its discovery, origin, detailed synthesis protocols, and physicochemical properties. The methodologies for its preparation are detailed, offering researchers the necessary information for its application in advanced peptide synthesis and drug discovery endeavors.

Discovery and Origin

The discovery of this compound is intrinsically linked to the synthetic challenges posed by the marine natural product, coibamide A. Coibamide A, a potent antiproliferative cyclic depsipeptide, features a complex structure with multiple N-methylated amino acid residues. The first total synthesis and stereochemical revision of coibamide A, reported by Yao and colleagues in 2015, necessitated the development and synthesis of this compound as a key non-commercially available building block.[1] Therefore, the "origin" of this compound in the context of chemical synthesis can be traced to the need for a protected and methylated serine derivative to construct the coibamide A backbone.

Physicochemical and Spectroscopic Data

The properties of this compound are critical for its use in solid-phase peptide synthesis (SPPS) and for its characterization. Below is a summary of its key quantitative data.

PropertyValue
Chemical Formula C₂₀H₂₁NO₅
Molecular Weight 355.39 g/mol
CAS Number 1569103-64-5
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and methanol.
Storage Conditions Recommended storage at -20°C for long-term stability.

Experimental Protocols

The synthesis of this compound from the commercially available Fmoc-L-serine involves a two-step methylation process: N-methylation followed by O-methylation. The following protocols are based on established methodologies for the methylation of Fmoc-protected amino acids.

N-Methylation of Fmoc-L-serine

A common and effective method for the N-methylation of Fmoc-amino acids is the use of methyl iodide and a mild base, such as silver oxide (Ag₂O), to minimize racemization.

Materials:

  • Fmoc-L-serine

  • Methyl iodide (CH₃I)

  • Silver oxide (Ag₂O)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Fmoc-L-serine (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add silver oxide (1.5 equivalents) to the solution.

  • Add methyl iodide (3 equivalents) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Fmoc-N-methyl-L-serine.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

O-Methylation of Fmoc-N-methyl-L-serine

The subsequent O-methylation of the hydroxyl group can be achieved using a strong base and a methylating agent.

Materials:

  • Fmoc-N-methyl-L-serine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Dissolve Fmoc-N-methyl-L-serine (1 equivalent) in anhydrous THF and add it dropwise to the stirring suspension of NaH.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-serine to this compound and its subsequent application in the synthesis of coibamide A.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_methylation Methylation Steps cluster_application Application L-Serine L-Serine Fmoc-L-Serine Fmoc-L-Serine L-Serine->Fmoc-L-Serine Fmoc-OSu or Fmoc-Cl Fmoc-N-methyl-L-serine Fmoc-N-methyl-L-serine Fmoc-L-Serine->Fmoc-N-methyl-L-serine N-Methylation (e.g., CH3I, Ag2O) This compound This compound Fmoc-N-methyl-L-serine->this compound O-Methylation (e.g., NaH, CH3I) SPPS Solid-Phase Peptide Synthesis This compound->SPPS Incorporation Coibamide_A Coibamide A SPPS->Coibamide_A Cleavage and Cyclization

Caption: Synthetic workflow for this compound and its use.

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in accessing complex molecular architectures. Its development was a critical step in the successful total synthesis of coibamide A, a natural product of significant interest in cancer research. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application by researchers in the fields of medicinal chemistry and drug development, aiding in the exploration of novel peptide-based therapeutics.

References

The Impact of N-Methylation on Peptide Backbone Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification introduces significant changes to the peptide's fundamental properties by directly influencing its backbone conformation. This in-depth technical guide explores the core principles of N-methylation, its consequences on peptide behavior, quantitative data illustrating these effects, and detailed experimental protocols for synthesis and analysis.

Core Principles of N-Methylation's Impact on Peptide Conformation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates two primary effects that fundamentally alter its conformational landscape:

  • Steric Hindrance: The methyl group is bulkier than the hydrogen atom it replaces. This added steric bulk restricts the rotation around the peptide backbone's dihedral angles, namely phi (Φ) and psi (Ψ).[1] This restriction reduces the conformational flexibility of the peptide, often locking it into a more defined structure.[2]

  • Loss of Hydrogen Bond Donor: The amide proton (N-H) is a crucial hydrogen bond donor, participating in the formation of secondary structures like helices and sheets, as well as in interactions with solvent and biological targets. N-methylation removes this proton, eliminating its ability to act as a hydrogen bond donor.[2][3] This has profound implications for the peptide's solubility, membrane permeability, and receptor binding.

A significant consequence of these changes is the increased propensity for the N-methylated peptide bond to adopt a cis conformation. While typical peptide bonds strongly favor the trans conformation, the steric clash between the methyl group and adjacent amino acid side chains can lower the energy barrier for cis-trans isomerization, making the cis form more accessible.

Consequences for Peptide Properties

The conformational constraints imposed by N-methylation translate into significant improvements in the pharmacokinetic and pharmacodynamic properties of peptides, making them more viable as drug candidates.

  • Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[2] The methyl group sterically hinders the approach of proteases, which recognize and cleave specific peptide bond conformations.[2] This leads to a longer in vivo half-life of the peptide therapeutic.

  • Improved Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation reduces the energetic penalty for a peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane.[2] This, coupled with an overall increase in lipophilicity, can dramatically improve a peptide's ability to cross cell membranes and, in some cases, lead to oral bioavailability.[4][5]

  • Modulation of Receptor Binding Affinity and Selectivity: N-methylation's ability to lock a peptide into a specific "bioactive" conformation can lead to increased binding affinity and selectivity for its target receptor.[2][6] However, this effect is highly context-dependent. If the induced conformation is not optimal for receptor binding, a decrease in affinity can occur. The ability to fine-tune conformation through N-methylation allows for the exploration of a peptide's structure-activity relationship and can be used to elucidate its bioactive conformation.[4][7]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data on the impact of N-methylation on key peptide parameters.

Table 1: Impact of N-Methylation on Peptide Backbone Dihedral Angles (Φ, Ψ)

Peptide/ResidueConditionΦ (°)Ψ (°)Reference
Alanine DipeptideUnmethylated-8279[8]
Alanine DipeptideN-methylated-95150[8]
cyclo(-D-Ala-L-Ala4-)Multiple ConformersMultiple ValuesMultiple Values[9]
N-methylated cyclo(-D-Ala-L-Ala4-)Homogeneous Conformer-145.7 (D-Ala)90.1 (D-Ala)[9]

Note: Dihedral angles are highly dependent on the specific peptide sequence and its environment. The values presented are illustrative examples.

Table 2: Representative ³JHNα Coupling Constants in Peptides

Structure³JHNα (Hz)Corresponding Φ Angle (°)
α-helix~ 4~ -60
β-sheet (parallel)~ 9~ -120
β-sheet (antiparallel)~ 9~ -140
Random coil6 - 7N/A
N-methylated residueNot directly applicable (no HN)Restricted range

N-methylation precludes the direct measurement of ³JHNα at the site of modification due to the absence of the amide proton. However, changes in the coupling constants of neighboring residues can indicate conformational shifts.

Table 3: Impact of N-Methylation on Binding Affinity (Kd)

Peptide SystemModificationTargetKdFold ChangeReference
HIV-1 FSS-RNA BinderUnmethylated (1Z)FSS-RNA210 nM-[5]
HIV-1 FSS-RNA BinderN-methylated (2Z)FSS-RNA2.5 nM84x increase[5]
HIV-1 FSS-RNA BinderN-methylated (3Z)FSS-RNA12 nM17.5x increase[5]
HIV-1 FSS-RNA BinderN-methylated (4Z)FSS-RNA1.9 nM110.5x increase[5]
Somatostatin AnalogUnmethylatedSomatostatin ReceptorHigh Affinity-[10]
Somatostatin AnalogTrimethylatedSomatostatin ReceptorSimilar Affinity~1x[10]

Experimental Protocols

Synthesis of N-Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for preparing N-methylated peptides.[3][11]

Materials:

  • Fmoc-protected amino acids

  • N-methylated Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)[4]

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)[4]

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIPS/water)[3]

  • HPLC system for purification

Protocol for On-Resin N-Methylation (Fukuyama-Mitsunobu Reaction):

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid with 20% piperidine in DMF.[4]

  • Nosylation: Dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in DCM and add to the resin along with collidine. Shake for 1-2 hours.

  • Methylation: Add a solution of triphenylphosphine (B44618) (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) in THF to the resin. Then, add methanol (B129727) and shake for 10 minutes.

  • Nosyl Deprotection: Treat the resin with a solution of β-mercaptoethanol and DBU in DMF for 5-10 minutes.

  • Coupling of the next amino acid: Couple the next Fmoc-amino acid using standard coupling reagents. Note that coupling to an N-methylated residue can be sterically hindered and may require stronger coupling agents or longer reaction times.

  • Repeat: Repeat the deprotection, coupling, and methylation steps as required by the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conformational Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the solution-state conformation and dynamics of N-methylated peptides.[12][13]

Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture that mimics a membrane environment) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.

  • NOE Assignment and Distance Restraints: Assign the cross-peaks in the NOESY spectrum to specific proton pairs. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons.

  • Dihedral Angle Restraints: While ³JHNα coupling constants cannot be measured at the methylation site, they can be measured for neighboring residues to provide information on their Φ angles.

  • Structure Calculation: Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the N-methylated peptide in solution.

2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[14][15]

Protocol for X-ray Crystallography of N-Methylated Peptides:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to find conditions that yield single, well-ordered crystals of the N-methylated peptide. This is often the most challenging step.[15]

  • Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[9] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[9]

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.[15]

  • Phase Determination: Determine the phases of the diffracted X-rays. For novel structures, this may require methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

  • Model Building and Refinement: Build an initial atomic model of the peptide into the calculated electron density map.[15] Refine the model iteratively against the experimental data to improve its fit to the electron density and its stereochemical quality.

  • Validation: Validate the final structure using various quality metrics to ensure its accuracy and reliability.

  • Deposition: Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).[15]

3. Computational Modeling

Molecular dynamics (MD) simulations and other computational methods are valuable for exploring the conformational landscape of N-methylated peptides and complementing experimental data.[2][16]

Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Build an initial 3D structure of the N-methylated peptide.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents N-methylated residues.[2]

    • Place the peptide in a simulation box and solvate it with an explicit solvent model (e.g., water).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.

  • Production Run: Run a long MD simulation (nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the peptide's dynamic behavior. This can include:

    • Calculating root-mean-square deviation (RMSD) to assess structural stability.

    • Monitoring dihedral angles (Φ, Ψ) to identify preferred conformations.

    • Analyzing hydrogen bonding patterns.

    • Clustering the trajectory to identify representative structures.

Visualizations

Effects_of_N_Methylation N_Methylation N-Methylation Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Loss_of_H_Bond_Donor Loss of Amide H-Bond Donor N_Methylation->Loss_of_H_Bond_Donor Restricted_Conformation Restricted Backbone Conformation Steric_Hindrance->Restricted_Conformation Loss_of_H_Bond_Donor->Restricted_Conformation Membrane_Permeability Increased Membrane Permeability Loss_of_H_Bond_Donor->Membrane_Permeability Cis_Trans_Isomerization Favors cis-Amide Bond Restricted_Conformation->Cis_Trans_Isomerization Proteolytic_Stability Increased Proteolytic Stability Restricted_Conformation->Proteolytic_Stability Receptor_Affinity Modulated Receptor Affinity & Selectivity Restricted_Conformation->Receptor_Affinity Drug_Properties Improved Drug-like Properties Proteolytic_Stability->Drug_Properties Membrane_Permeability->Drug_Properties Receptor_Affinity->Drug_Properties

Caption: Logical flow of N-methylation's effects on peptide properties.

Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Conformational_Analysis Conformational Analysis Purification->Conformational_Analysis Biological_Assay Biological Activity Assay (e.g., Binding Affinity) Purification->Biological_Assay NMR NMR Spectroscopy (TOCSY, NOESY) Conformational_Analysis->NMR XRay X-ray Crystallography Conformational_Analysis->XRay Computational Computational Modeling (MD Simulations) Conformational_Analysis->Computational Structure_Determination 3D Structure Determination & Ensemble Analysis NMR->Structure_Determination XRay->Structure_Determination Computational->Structure_Determination

Caption: Experimental workflow for N-methylated peptide analysis.

Conclusion

N-methylation is a versatile and impactful modification in peptide drug discovery. By imparting conformational rigidity and altering key physicochemical properties, it addresses major limitations of native peptides, such as poor metabolic stability and low membrane permeability. The ability to rationally design and synthesize N-methylated peptides, coupled with detailed conformational analysis through NMR, X-ray crystallography, and computational modeling, provides researchers with a powerful toolkit to optimize peptide-based therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is crucial for harnessing the full potential of N-methylation in the development of next-generation peptide drugs.

References

The Impact of O-Methylation on Serine Side Chain Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine, a fundamental amino acid, possesses a reactive hydroxyl side chain that is central to its role in protein structure and function, participating in hydrogen bonding, enzymatic catalysis, and post-translational modifications such as phosphorylation and glycosylation. The strategic replacement of the side chain's hydroxyl proton with a methyl group, forming O-methylserine, profoundly alters its chemical properties. This modification ablates the side chain's hydrogen-bonding donor capability, increases its steric bulk, and transforms it from a nucleophilic alcohol into a less reactive ether. This guide provides an in-depth analysis of the chemical consequences of serine O-methylation, summarizing key physicochemical data, providing detailed experimental protocols for the synthesis and analysis of O-methylserine-containing peptides, and illustrating the conceptual and experimental implications of this modification. While serine O-methylation is not a commonly reported post-translational modification in natural signaling pathways, O-methylserine serves as a valuable tool for probing the roles of serine residues in protein structure, function, and as a stable mimic in drug design.

The Chemical Consequences of Serine O-Methylation

The primary structure of serine is distinguished by a beta-hydroxyl group (-CH₂OH), which imparts both polarity and reactivity. O-methylation converts this group to a methoxy (B1213986) group (-CH₂OCH₃), fundamentally altering the side chain's chemical behavior.

Loss of Hydrogen Bonding Capability

The most significant consequence of O-methylation is the removal of the hydroxyl proton, which eliminates the side chain's ability to act as a hydrogen bond donor. While the ether oxygen can still function as a hydrogen bond acceptor, this modification disrupts the intricate hydrogen bond networks that are crucial for maintaining protein secondary and tertiary structures.

Altered Nucleophilicity and Polarity

The serine hydroxyl group is a potent nucleophile, a feature exploited in the active sites of serine proteases and hydrolases. The conversion to an ether linkage in O-methylserine significantly diminishes this nucleophilicity, rendering the side chain far less reactive in enzymatic and chemical reactions. The polarity of the side chain is also reduced upon methylation.

Increased Steric Hindrance

The addition of a methyl group increases the steric bulk of the serine side chain. This can influence local peptide conformation, potentially disrupting secondary structures like alpha-helices and beta-sheets, and can affect the binding affinity of proteins to their substrates or interaction partners.

Data Presentation: Physicochemical Properties of Serine vs. O-Methylserine

Quantitative data directly comparing the reactivity of serine and O-methylserine are sparse in the literature. The following table summarizes known values for serine and provides theoretically expected values for O-methylserine.

PropertySerineO-MethylserineData Source(s)
Molecular Formula C₃H₇NO₃C₄H₉NO₃PubChem[1]
Molecular Weight 87.08 g/mol 119.12 g/mol PubChem[1]
Side Chain Functional Group Hydroxyl (-OH)Methyl Ether (-OCH₃)N/A
pKa (α-carboxyl) ~2.21~2.2 (estimated)Isca Biochemicals, University of Calgary[2][3]
pKa (α-amino) ~9.15~9.2 (estimated)Isca Biochemicals, University of Calgary[2][3]
pKa (Side Chain) ~13Not applicable (non-ionizable)Chemistry LibreTexts[4]
Hydrogen Bond Donor YesNoN/A
Hydrogen Bond Acceptor YesYesN/A
Side Chain Nucleophilicity ModerateVery LowN/A

Experimental Protocols

Synthesis of Fmoc-O-methyl-L-serine

While Fmoc-O-methyl-L-serine is commercially available, its synthesis can be achieved through various methods. One common approach involves the protection of the amino and carboxyl groups of L-serine, followed by methylation of the side chain hydroxyl group, and subsequent deprotection and Fmoc protection of the amine. A more direct method for N-methylation of amino acids on a solid support has been developed, which could be adapted for O-methylation. The following is a generalized protocol based on solution-phase synthesis.

Materials:

  • L-Serine

  • Benzyl chloroformate

  • Sodium carbonate

  • Methyl iodide

  • Sodium hydride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • Sodium bicarbonate

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • N- and C-terminal Protection: Protect the amino group of L-serine with a suitable protecting group, such as benzyloxycarbonyl (Cbz), and the carboxyl group as a methyl or ethyl ester.

  • O-Methylation: To a solution of the protected serine in an appropriate aprotic solvent (e.g., THF), add a strong base such as sodium hydride to deprotonate the hydroxyl group. Subsequently, add methyl iodide to the reaction mixture to methylate the alkoxide.

  • Deprotection: Remove the C-terminal ester by saponification and the N-terminal Cbz group by catalytic hydrogenation using Pd/C and H₂ gas.

  • Fmoc Protection: Dissolve the resulting O-methyl-L-serine in an aqueous solution of sodium bicarbonate. Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously. Allow the reaction to proceed for several hours at room temperature.

  • Workup and Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel.

Incorporation of Fmoc-O-methyl-L-serine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-O-methyl-L-serine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Other Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF. Remove the Fmoc group from the resin by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Dissolve Fmoc-O-methyl-L-serine (3-5 equivalents) and a coupling reagent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) and add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Assay for Comparing the Reactivity of Serine- vs. O-Methylserine-Containing Peptides

A competitive acylation assay can be designed to quantitatively compare the nucleophilicity of the serine hydroxyl group versus the O-methyl ether.

Materials:

  • Synthetic peptide containing a serine residue.

  • Synthetic peptide with the identical sequence containing an O-methylserine residue at the corresponding position.

  • A fluorescently labeled acylating agent (e.g., fluorescein (B123965) isothiocyanate - FITC).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., Tris-HCl).

  • HPLC system with a fluorescence detector.

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the serine-containing and O-methylserine-containing peptides in the reaction buffer.

  • Reaction Setup: In separate reaction tubes, incubate a known concentration of each peptide with a sub-stoichiometric amount of the fluorescent acylating agent.

  • Time Course Analysis: At various time points, withdraw aliquots from each reaction and quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC with fluorescence detection to separate the acylated and unacylated peptides.

  • Data Analysis: Quantify the peak areas corresponding to the acylated peptide at each time point. Plot the formation of the acylated product over time for both peptides. The initial rates of the reactions will provide a quantitative measure of the relative nucleophilicity of the serine hydroxyl group compared to the O-methylserine side chain.

Visualizations

Caption: Logical consequences of serine O-methylation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_analysis Functional Analysis cluster_comparison Comparative Analysis synthesis_ser Synthesize Ser-Peptide hplc RP-HPLC Purification synthesis_ser->hplc synthesis_ome Synthesize OMe-Ser-Peptide synthesis_ome->hplc mass_spec Mass Spectrometry (MS) hplc->mass_spec nmr NMR Spectroscopy mass_spec->nmr reactivity_assay Reactivity Assay nmr->reactivity_assay stability_assay Structural Stability Assay (e.g., CD, Thermal Denaturation) nmr->stability_assay binding_assay Binding Assay (e.g., SPR, ITC) nmr->binding_assay comparison Compare Reactivity, Stability, and Binding reactivity_assay->comparison stability_assay->comparison binding_assay->comparison

Caption: Experimental workflow for comparing Ser and O-Me-Ser peptides.

Conclusion

O-methylation of the serine side chain is a powerful, albeit synthetically introduced, modification that fundamentally alters the residue's chemical and physical properties. By eliminating hydrogen bond donation, reducing nucleophilicity, and increasing steric bulk, O-methylation provides a valuable tool for dissecting the specific roles of serine residues in protein structure, catalysis, and intermolecular interactions. The protocols and data presented in this guide offer a framework for researchers to utilize O-methylserine in their investigations, contributing to a deeper understanding of protein science and aiding in the rational design of novel therapeutics. While its role as a natural post-translational modification remains to be established, the utility of O-methylserine as a chemical probe is clear and warrants further exploration.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-Fmoc-N,O-dimethyl-L-serine is a sterically hindered amino acid derivative whose incorporation can enhance enzymatic stability and influence peptide conformation. However, its N-methylated α-amino group and O-methylated side chain present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiencies and incomplete reactions.

These application notes provide a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. The outlined methodologies are optimized for sterically hindered, N-methylated amino acids and are intended to guide researchers in the efficient synthesis of peptides containing this modification.

Data Presentation

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies for different activation methods. These values are representative for difficult couplings and may vary depending on the peptide sequence and reaction scale.

Coupling ReagentActivator/Base SystemTypical Coupling Time (h)Expected Coupling Efficiency (%)
HATU HATU/DIPEA 2 - 4 >95
HBTUHBTU/DIPEA4 - 670 - 85
HCTUHCTU/DIPEA4 - 675 - 90
DIC/HOBtDIC/HOBt12 - 24< 60

Data is compiled from typical results for sterically hindered N-methylated amino acids.

Experimental Protocols

This section provides a step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. Wang resin can be used for peptides with a C-terminal carboxylic acid.

  • Amino Acids: Standard Fmoc-protected amino acids and this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Diethyl ether, cold

  • Reagents for Deprotection:

  • Reagents for Coupling:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (ddH₂O)

  • Reagents for Monitoring:

    • Bromophenol Blue solution in DMF

Protocol

1. Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of Standard Fmoc-Amino Acids

  • In a separate vial, dissolve the standard Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.

  • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

4. Coupling of this compound

Due to the steric hindrance of this compound, a more robust coupling protocol is required.

  • In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the mixture and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: The Kaiser test is not effective for N-methylated amines. Use the Bromophenol Blue test to monitor the reaction. A negative test (yellow beads) indicates the absence of free secondary amines and a successful coupling. If the test is positive (blue/green beads), a second coupling is recommended.

  • Double Coupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction mixture, wash the resin with DMF (3 times), and repeat the coupling step with fresh reagents.

5. Peptide Chain Elongation

Repeat steps 2 and 3 (or 4 for N,O-dimethyl-L-serine) for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection

After the final coupling step, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Global Deprotection

  • Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

8. Purification and Analysis

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (Kaiser/Bromophenol Blue Test) Wash2->Monitor Monitor->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Monitor->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for the solid-phase peptide synthesis of a peptide.

Decision Workflow for Coupling this compound

This diagram outlines the decision-making process for the coupling of the sterically hindered this compound.

Coupling_Decision_Workflow Start Start: Coupling of This compound Coupling Perform Coupling (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA, 2-4h) Start->Coupling Monitor Bromophenol Blue Test Coupling->Monitor Result Coupling Complete? Monitor->Result Recouple Double Couple: Repeat Coupling Step Result->Recouple No (Blue/Green) Proceed Proceed to Next Step (Deprotection) Result->Proceed Yes (Yellow) Recouple->Coupling

Caption: Decision workflow for the coupling of sterically hindered amino acids.

Application Notes and Protocols for Coupling N-Fmoc-N,O-dimethyl-L-serine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the effective coupling of N-Fmoc-N,O-dimethyl-L-serine, a sterically hindered N-methylated amino acid, in Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented are compiled to address the challenges associated with such couplings and to ensure high efficiency and purity of the final peptide product.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance properties such as enzymatic stability, cell permeability, and receptor selectivity. However, the presence of a methyl group on the alpha-amino nitrogen in this compound introduces significant steric hindrance, which can impede the coupling reaction during SPPS. This steric bulk slows down the rate of acylation and can lead to incomplete reactions, resulting in deletion sequences and lower purity of the target peptide.[1]

Standard coupling reagents like HBTU and HCTU are often inefficient for coupling sterically hindered N-methylated amino acids.[2] Therefore, more potent activating reagents and optimized reaction conditions are necessary to achieve high coupling yields.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of this compound. Phosphonium and aminium/uronium salt-based reagents, particularly those that form highly reactive activated esters, are recommended.

Table 1: Summary of Recommended Coupling Conditions for this compound

Coupling ReagentClassKey AdvantagesRecommended Equivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HATU Aminium/Uronium SaltHighly efficient for sterically hindered and N-methylated amino acids; low racemization.[3]4:3.8:81-4 hoursConsidered one of the most effective reagents for challenging couplings.[2][3] May require double coupling.
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids.4:4:81-4 hoursA powerful phosphonium-based reagent suitable for sterically demanding couplings.[1]
PyBOP Phosphonium SaltEffective for standard peptide synthesis, but may be less efficient for highly hindered couplings compared to HATU.[3]4:4:82-6 hoursCan be a cost-effective alternative to HATU for less challenging N-methylated residues.
COMU Aminium/Uronium SaltHigh reactivity, comparable to HATU, with safer byproducts.[4]4:4:81-4 hoursA newer generation reagent with excellent performance.

Note: The exact equivalents and coupling times may need to be optimized based on the specific peptide sequence and resin. It is highly recommended to monitor the coupling reaction for completion.

Experimental Protocols

The following protocols provide a general guideline for the coupling of this compound in manual or automated SPPS.

Protocol 1: HATU-Mediated Coupling

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (8 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The use of elevated temperatures (e.g., 40-60°C) can significantly reduce coupling times and improve efficiency, though this should be optimized for the specific peptide to avoid side reactions.[5]

  • Monitoring: After the initial coupling, take a small sample of the resin and perform a bromophenol blue test to check for the presence of free amines. The standard Kaiser test (ninhydrin test) is not effective for N-methylated amino acids.[2]

  • Double Coupling (if necessary): If the bromophenol blue test is positive (indicating incomplete coupling), wash the resin with DMF and repeat the coupling step with a freshly prepared solution of activated this compound.

  • Washing: Once the coupling is complete (negative bromophenol blue test), wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times) before proceeding to the next deprotection and coupling cycle.

Protocol 2: PyAOP-Mediated Coupling

Follow the same procedure as for HATU-mediated coupling (Protocol 1), substituting HATU with PyAOP at the same equivalence (4 equivalents of amino acid, 4 equivalents of PyAOP, and 8 equivalents of base).

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based SPPS.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents cluster_process SPPS Cycle Resin_Start Resin with Free Amine Coupling Coupling Resin_Start->Coupling Peptide Chain Elongation AA This compound Activation Amino Acid Activation AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIEA) Base->Activation Activation->Coupling Activated Amino Acid Washing1 Washing (DMF) Coupling->Washing1 Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1->Deprotection Washing2 Washing (DMF) Deprotection->Washing2 Washing2->Resin_Start Ready for next cycle

References

Application Notes and Protocols for the Efficient Coupling of N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate activation reagents and protocols for the successful coupling of the sterically hindered amino acid, N-Fmoc-N,O-dimethyl-L-serine, in solid-phase peptide synthesis (SPPS). Given the steric hindrance presented by the N-methyl and O-methyl groups, careful selection of coupling reagents and reaction conditions is critical to achieve high coupling efficiency while minimizing side reactions such as racemization.

Introduction to the Challenge

This compound is a valuable building block in the synthesis of complex peptides and natural products, such as the potent cytotoxic marine depsipeptide Coibamide A. However, the presence of two methyl groups in close proximity to the chiral center and the reacting carboxyl group significantly reduces the reactivity of this amino acid derivative. Standard coupling protocols often result in low yields and incomplete reactions. Therefore, the use of highly efficient coupling reagents is paramount.

Recommended Activation Reagents

Based on studies of sterically hindered and N-methylated amino acids, the following classes of reagents are recommended for the coupling of this compound:

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are known for their high reactivity and are often the first choice for difficult couplings.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective for coupling sterically hindered amino acids.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC, with a nucleophilic additive like HOBt or OxymaPure can be a cost-effective and efficient alternative, particularly for minimizing racemization.

Data Presentation: Comparison of Activation Reagents

While specific comparative quantitative data for this compound is limited in the literature, the following table summarizes the expected performance of various coupling reagents based on their documented success with other sterically hindered and N-methylated amino acids.

Coupling ReagentRelative Efficiency for Hindered CouplingPotential Side Reactions & ConsiderationsRecommended Base
HATU Very HighGuanidinylation of the N-terminus if used in excess. Potential for racemization with strong bases.DIPEA, Collidine
HBTU Moderate to HighLess reactive than HATU for highly hindered couplings.DIPEA, NMM
HCTU HighGenerally more efficient than HBTU.DIPEA, NMM
COMU Very HighHigh solubility and efficiency. Reduced risk of explosion compared to benzotriazole-based reagents.[1]DIPEA (1 equiv.)
PyBOP/HOAt HighEffective for sterically hindered couplings.DIPEA, NMM
DIC/HOBt ModerateStandard and cost-effective. May require longer reaction times or double coupling.N/A (Base is intrinsic to the mechanism)
DIC/OxymaPure HighExcellent for suppressing racemization.N/A (Base is intrinsic to the mechanism)

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended activation reagents. These protocols are based on standard Fmoc-SPPS procedures and may require optimization depending on the specific peptide sequence and solid support.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling yields with the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of anhydrous DMF.

  • Pre-activation: Add DIPEA or Collidine (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes at room temperature. A color change may be observed.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen and deprotected resin.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. For this particularly hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (note: this test is for primary amines and will not be indicative of the N-methylated amine). A more suitable test for secondary amines is the chloranil (B122849) test or monitoring by cleavage of a small sample followed by LC-MS analysis.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation coupling reagent known for its high efficiency and improved safety profile.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents, or 1 equivalent for reduced racemization)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in anhydrous DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Addition to Resin: Add the activated amino acid solution to the deprotected resin.

  • Reaction Agitation: Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.[2]

  • Monitoring: Monitor the reaction completion as described in Protocol 1.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.[2]

Protocol 3: DIC/OxymaPure-Mediated Coupling

This protocol is an excellent choice for minimizing racemization, a potential side reaction when coupling activated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (3 equivalents)

  • Anhydrous DMF or a mixture of DCM/DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in the chosen solvent for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in the reaction solvent.

  • Activation: Add DIC (3 eq.) to the solution and stir for 5-10 minutes at room temperature to generate the active ester.

  • Coupling Reaction: Add the solution containing the activated amino acid to the deprotected resin.

  • Reaction Agitation: Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring: Monitor the reaction completion.

  • Washing: Once the reaction is complete, wash the resin extensively with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Step cluster_finalization Finalization Resin_Swelling Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Resin_Washing_1 Wash Resin (DMF) Fmoc_Deprotection->Resin_Washing_1 Add_to_Resin Add Activated Amino Acid to Deprotected Resin Resin_Washing_1->Add_to_Resin Dissolve_Reagents Dissolve Fmoc-N,O-dimethyl-L-serine & Activation Reagent in DMF Add_Base Add Base (e.g., DIPEA) Dissolve_Reagents->Add_Base Pre-activation Pre-activate (1-5 min) Add_Base->Pre-activation Pre-activation->Add_to_Resin Agitate Agitate (1-4 hours) Add_to_Resin->Agitate Monitor_Completion Monitor Completion Agitate->Monitor_Completion Resin_Washing_2 Wash Resin (DMF/DCM) Monitor_Completion->Resin_Washing_2 Next_Cycle Proceed to Next Deprotection/Coupling Cycle Resin_Washing_2->Next_Cycle

Caption: General experimental workflow for the solid-phase coupling of this compound.

coupling_mechanism Carboxylic_Acid Fmoc-N,O-dimethyl-L-serine (R-COOH) Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester + Coupling_Reagent Activation Reagent (e.g., HATU) Coupling_Reagent->Active_Ester + Base Base (e.g., DIPEA) Base->Active_Ester catalyst Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond + Peptide_Resin Deprotected Peptide-Resin (H2N-Peptide-Resin) Peptide_Resin->Peptide_Bond Coupled_Peptide Coupled Peptide-Resin Peptide_Bond->Coupled_Peptide

Caption: Simplified mechanism of amide bond formation using an aminium-based coupling reagent like HATU.

References

Application Notes and Protocols for Fmoc Deprotection of N,O-dimethyl-serine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and high-fidelity Fmoc deprotection of peptides containing the sterically hindered amino acid, N,O-dimethyl-serine. Due to the presence of both N-methyl and O-methyl groups, this residue presents unique challenges in solid-phase peptide synthesis (SPPS), requiring optimized protocols to ensure complete deprotection while minimizing side reactions.

Introduction

N-methylation of peptides is a key strategy in medicinal chemistry to enhance metabolic stability, cell permeability, and oral bioavailability. Similarly, O-methylation of serine residues can be employed to fine-tune the conformational properties of a peptide. The combination of both modifications in N,O-dimethyl-serine offers a unique tool for designing novel peptide therapeutics. However, the steric hindrance imposed by the N-methyl group significantly slows down both the coupling and the Fmoc deprotection steps. Standard Fmoc deprotection conditions, typically 20% piperidine (B6355638) in DMF, are often insufficient for complete removal of the Fmoc group from N-methylated residues, leading to deletion sequences. Furthermore, the presence of the O-methyl group on the serine side chain raises concerns about potential β-elimination under basic conditions.

This document outlines optimized protocols, discusses potential side reactions, and provides troubleshooting strategies for the successful Fmoc deprotection of N,O-dimethyl-serine containing peptides.

Challenges in Fmoc Deprotection of N,O-dimethyl-serine

The primary challenges associated with the Fmoc deprotection of N,O-dimethyl-serine are:

  • Steric Hindrance: The N-methyl group sterically encumbers the carbamate (B1207046) nitrogen, hindering the approach of the piperidine base to the fluorenyl proton, thereby slowing down the deprotection rate.

  • Incomplete Deprotection: Standard deprotection times are often insufficient, leading to incomplete Fmoc removal and resulting in the formation of deletion peptides in the final product.

  • β-Elimination: The O-methyl group is a moderately good leaving group. Under basic conditions used for Fmoc deprotection, there is a risk of β-elimination of the O-methyl group to form a dehydroalanine (B155165) (Dha) residue. This can be followed by the addition of piperidine to form piperidinyl-alanine adducts.

  • Epimerization: While less common for N-alkylated amino acids, harsh basic conditions or extended deprotection times can potentially lead to epimerization at the α-carbon.

Recommended Deprotection Protocols

Based on literature for sterically hindered and N-methylated amino acids, the following protocols are recommended for the Fmoc deprotection of N,O-dimethyl-serine. It is crucial to monitor the completeness of the deprotection, for instance, by a Kaiser test (for the subsequent amino acid) or by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct.

Protocol 1: Extended Piperidine Treatment

This protocol is a modification of the standard procedure, extending the reaction time to overcome the steric hindrance.

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Protocol 2: DBU-Based Deprotection

For particularly difficult sequences where extended piperidine treatment is insufficient, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1]

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the DBU-based deprotection solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove the deprotection reagents.

Caution: DBU is a very strong base and may promote side reactions if not used judiciously. It is crucial to keep the treatment times short and ensure thorough washing.

Data Presentation: Comparison of Deprotection Reagents

The choice of deprotection reagent and conditions can significantly impact the efficiency and the level of side products. The following tables summarize comparative data gathered from studies on sterically hindered and modified amino acids. While not specific to N,O-dimethyl-serine, they provide a valuable guide for selecting the optimal conditions.

Deprotection ReagentConcentrationTypical TimeEfficacy for Hindered ResiduesPotential Side Reactions
Piperidine20% in DMF2 x 10-30 minModerate to GoodIncomplete deprotection, β-elimination with extended times
DBU/Piperidine2% DBU, 2% Piperidine in DMF2 x 5-10 minExcellentIncreased risk of epimerization and other base-catalyzed side reactions
4-Methylpiperidine20% in DMF2 x 10-20 minSimilar to PiperidineSimilar to Piperidine
Piperazine/DBU5% Piperazine, 2% DBU in NMP2 x 2-5 minExcellentReduced diketopiperazine formation compared to piperidine
Side ReactionStandard Piperidine ConditionsDBU-Based ConditionsMitigation Strategies
Incomplete DeprotectionHigh risk for N,O-dimethyl-SerLow riskExtend reaction time; use stronger base (DBU); monitor completion.
β-EliminationModerate risk with extended timesHigher riskUse milder conditions; shorter deprotection times; consider alternative protecting groups if possible.
EpimerizationLow riskModerate riskKeep reaction times to a minimum; avoid excessively harsh conditions.

Experimental Protocols

Manual Fmoc Deprotection Protocol (Extended Piperidine Treatment)
  • Resin Swelling: Place the peptide-resin (0.1 mmol scale) in a fritted syringe reaction vessel. Add 5 mL of DMF and gently agitate for 30 minutes. Drain the DMF.

  • First Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 30 minutes at room temperature. Drain the solution.

  • Second Deprotection: Add 5 mL of fresh 20% piperidine in DMF. Agitate for another 30 minutes. Drain the solution.

  • Washing: Wash the resin with DMF (5 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of the resin after the subsequent amino acid coupling to ensure the presence of a free amine, indicating successful deprotection in the previous step.

Automated Peptide Synthesizer Protocol (DBU-Based Method)

This protocol should be programmed into the synthesizer's methods.

  • Reagent Preparation: Prepare a dedicated deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Synthesis Program:

    • Pre-Deprotection Wash: DMF wash (3 x 1 min).

    • Deprotection Step 1: Deliver the DBU/piperidine/DMF solution and allow to react for 5 minutes. Drain.

    • Deprotection Step 2: Deliver fresh DBU/piperidine/DMF solution and allow to react for 5 minutes. Drain.

    • Post-Deprotection Wash: Extensive DMF washes (6 x 1 min) are critical.

  • Continue Synthesis: Proceed with the standard coupling protocol for the next amino acid.

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-N(Me),O(Me)Ser-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Proton_Abstraction Proton Abstraction Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene Deprotected_Peptide H-N(Me),O(Me)Ser-Peptide-Resin Intermediate1->Deprotected_Peptide Elimination β-Elimination Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

Experimental Workflow for SPPS with N,O-dimethyl-serine

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (Optimized Protocol) Start->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Kaiser Test? Wash2->Check Repeat Repeat for next cycle Check->Repeat No Final_Cleavage Final Cleavage from Resin Check->Final_Cleavage Yes (Final AA) Repeat->Fmoc_Deprotection End End: Purify Peptide Final_Cleavage->End

Caption: SPPS cycle for incorporating N,O-dimethyl-serine.

Troubleshooting Guide for Incomplete Deprotection

Troubleshooting Problem Problem: Incomplete Fmoc Deprotection (e.g., positive Kaiser test after coupling) Check1 Is the piperidine solution fresh? Problem->Check1 Solution1 Prepare fresh 20% piperidine in DMF. Check1->Solution1 No Check2 Was the deprotection time sufficient? Check1->Check2 Yes Final_Check Re-run synthesis with optimized protocol. Solution1->Final_Check Solution2 Increase deprotection time (e.g., 2 x 30 min). Check2->Solution2 No Check3 Is the sequence known to be difficult (aggregation)? Check2->Check3 Yes Solution2->Final_Check Solution3 Switch to a DBU-based deprotection protocol. Check3->Solution3 Yes Solution3->Final_Check

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides with N,O-dimethyl-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage and deprotection of synthetic peptides containing the non-canonical amino acid N,O-dimethyl-serine. The presence of both N-methylation on the peptide backbone and O-methylation on the serine side chain introduces specific challenges that require careful consideration during the final stages of solid-phase peptide synthesis (SPPS). These notes offer detailed protocols, address potential side reactions, and provide recommendations for optimizing the cleavage process to maximize yield and purity.

Introduction

N,O-dimethyl-serine is a valuable modified amino acid used in peptide design to introduce conformational constraints and improve metabolic stability. The N-methyl group can prevent the formation of hydrogen bonds, influencing the peptide's secondary structure, while the O-methyl group replaces the more reactive hydroxyl group of serine. However, these modifications also impact the chemical stability of the peptide during cleavage from the solid support and removal of side-chain protecting groups, typically performed under strong acidic conditions.

The primary challenge associated with peptides containing N-methylated amino acids is the increased susceptibility of the adjacent peptide bond to acid-catalyzed cleavage. Standard cleavage protocols using high concentrations of trifluoroacetic acid (TFA) may lead to significant fragmentation, reducing the yield of the desired full-length peptide. Therefore, optimization of the cleavage cocktail and reaction conditions is critical for success.

Potential Challenges and Side Reactions

During the acidic cleavage of peptides containing N,O-dimethyl-serine, researchers should be aware of the following potential side reactions:

  • Peptide Bond Cleavage: The peptide bond preceding the N-methylated serine residue is particularly labile under strong acidic conditions. This can result in the formation of truncated peptide fragments.

  • Incomplete Deprotection: While the O-methyl group of N,O-dimethyl-serine is stable, other amino acids in the sequence will have acid-labile side-chain protecting groups (e.g., t-butyl, trityl). Milder cleavage conditions aimed at preserving the N-methyl-serine linkage may not be sufficient for complete deprotection of these other residues.

  • Alkylation of Sensitive Residues: Cationic species generated from the cleavage of protecting groups can lead to the alkylation of sensitive amino acids such as tryptophan and methionine. The choice and concentration of scavengers in the cleavage cocktail are crucial to mitigate these side reactions.

Experimental Protocols

The following protocols are provided as a starting point for the cleavage and deprotection of peptides containing N,O-dimethyl-serine. It is strongly recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide sequence.

Protocol 1: Standard TFA Cleavage (for initial assessment)

This protocol uses a standard, high-concentration TFA cocktail and is suitable for an initial small-scale trial to assess the stability of the peptide.

Reagents and Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge tubes

Procedure:

  • Place the dried peptidyl-resin (e.g., 25 mg) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For 1 mL of cocktail, use 950 µL TFA, 25 µL TIS, and 25 µL H₂O.

  • Add the cleavage cocktail to the resin (approximately 1 mL per 25 mg of resin).

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by HPLC and mass spectrometry to assess the extent of cleavage and identify any major side products, particularly truncated fragments.

Protocol 2: Modified TFA Cleavage for N-Methylated Peptides

This protocol employs a modified cleavage cocktail with a reduced TFA concentration and additional scavengers, which may help to minimize peptide bond cleavage at the N-methylated site.

Reagents and Materials:

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Prepare the modified cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT.[1]

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature. It is recommended to perform a time-course study, taking aliquots at 30, 60, and 120 minutes to determine the optimal cleavage time.

  • Follow steps 5-11 from Protocol 1 for peptide precipitation, washing, and analysis.

Data Presentation

Due to the limited availability of specific quantitative data for the cleavage of peptides containing N,O-dimethyl-serine in the public domain, the following table provides a general comparison of cleavage cocktails commonly used in Fmoc-SPPS. Researchers should generate their own data for their specific peptide of interest.

Cleavage Cocktail (v/v/v)Key ComponentsTypical Reaction TimePotential Advantages for N,O-dimethyl-serine PeptidesPotential Disadvantages
TFA/TIS/H₂O (95:2.5:2.5) High TFA concentration2-3 hoursStandard, readily available components.High risk of peptide bond cleavage at the N-methylated site.
Reagent K [1]TFA, phenol, H₂O, thioanisole, EDT1-3 hoursContains a mixture of scavengers that can protect sensitive residues.The complex mixture may require more extensive purification.
TFA/DCM (1:1) Reduced TFA concentration2-4 hoursMilder conditions may reduce peptide bond cleavage.May result in incomplete deprotection of some side-chain protecting groups.

Visualization of Experimental Workflow and Logical Relationships

To aid in understanding the experimental process and the rationale behind the protocol modifications, the following diagrams are provided.

Cleavage_Workflow Resin Peptidyl-Resin (with N,O-dimethyl-serine) Cleavage Cleavage Cocktail Addition (e.g., TFA/Scavengers) Resin->Cleavage Agitation Agitation (Room Temperature) Cleavage->Agitation Filtration Filtration Agitation->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Analysis Analysis (HPLC, Mass Spectrometry) Drying->Analysis

Caption: General workflow for the cleavage and isolation of a synthetic peptide.

Cleavage_Considerations Start Cleavage of Peptides with N,O-dimethyl-serine Challenge1 Increased Acid Lability of Peptide Bond at N-Me-Ser Start->Challenge1 Challenge2 Potential for Incomplete Side-Chain Deprotection Start->Challenge2 Challenge3 Alkylation of Sensitive Residues Start->Challenge3 Solution1 Optimize TFA Concentration and Reaction Time Challenge1->Solution1 Solution2 Use of Milder Cleavage Cocktails Challenge1->Solution2 Challenge2->Solution1 Solution3 Incorporate Effective Scavengers (TIS, EDT, etc.) Challenge3->Solution3

Caption: Key challenges and mitigation strategies for N,O-dimethyl-serine peptides.

Conclusion and Recommendations

The successful cleavage and deprotection of peptides containing N,O-dimethyl-serine require a careful balance between ensuring complete removal of side-chain protecting groups and minimizing acid-catalyzed degradation of the peptide backbone. It is imperative to perform small-scale trial cleavages to optimize the conditions for each specific peptide. Analysis of the crude product by HPLC and mass spectrometry is essential to guide this optimization process. Based on the available literature for N-methylated peptides, a modified cleavage cocktail with a reduced TFA concentration and a comprehensive scavenger mixture is recommended as a starting point. Future work should focus on developing even milder cleavage conditions that can preserve the integrity of these valuable, modified peptides.

References

Application Notes and Protocols for the Synthesis of Coibamide A Analogs Using N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of analogs of coibamide A, a potent marine-derived cyclic depsipeptide, with a specific focus on the incorporation of N-Fmoc-N,O-dimethyl-L-serine. Coibamide A and its analogs are of significant interest due to their cytotoxic activity against various cancer cell lines, primarily through the inhibition of the Sec61 translocon, a key component of the protein secretion pathway.[1][2]

Introduction

Coibamide A is a highly N-methylated cyclic depsipeptide that has demonstrated potent antiproliferative activity.[3] Its complex structure, featuring several N-methylated amino acids, presents a significant synthetic challenge.[4] The synthesis of analogs is crucial for structure-activity relationship (SAR) studies to develop compounds with improved therapeutic profiles. One key structural feature of coibamide A is the presence of two N,O-dimethylserine (MeSer(Me)) residues.[5] The incorporation of this sterically hindered amino acid is a critical step in the synthesis of analogs that retain the natural architecture. This document outlines the solid-phase peptide synthesis (SPPS) approach using the Fmoc strategy for the synthesis of coibamide A analogs, with a focus on the coupling of this compound.

Data Presentation: Cytotoxicity of Coibamide A Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various coibamide A analogs from published studies. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent analogs.

Table 1: Structure-Activity Relationships of Coibamide A Analogs with Modified Macrocycles [1]

CompoundModificationIC50 (µM) against A549 cells
2a [MeAla³, MeLys(Me)⁵, MeAla⁶]-CbA Mimetic0.42
8a N-demethyl at MeAla³ in 2a2.2
8b N-demethyl at MeLeu⁴ in 2a3.4
8c N-demethyl at MeLys(Me)⁵ in 2a6.4
9d d-MeLeu⁹ isomer of 2a2.6
2b d-MeLys(Me)⁵ isomer of 2a8.3

Table 2: Structure-Activity Relationships of Coibamide A Analogs with Aromatic Amino Acid Substitutions at Tyr(Me)¹⁰ [1]

CompoundSubstitution at Tyr(Me)¹⁰IC50 (µM) against A549 cells
10a Phe4.0
10b Phe(4-NO₂)1.1
10c Phe(4-CF₃)0.37
10d Phe(4-CN)1.5
10e Phe(4-F)0.38
10f Phe(4-Cl)0.71
10g Phe(4-Br)0.61
10h Tyr(t-Bu)1.0
10i Phe(4-OCF₃)0.32
10j β-(4-biphenylyl)alanine (Bph)0.060

Table 3: Cytotoxicity of Biphenylalanine-Containing Coibamide A Analogs [1]

CompoundStructureIC50 (nM) against A549 cells
1 (Coibamide A) Natural Product~1.3
11 [Bph¹⁰]-Coibamide A0.11
12 [MeAla³, MeAla⁶, Bph¹⁰]-Coibamide A0.25

Experimental Protocols

The synthesis of coibamide A analogs is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a general framework and specific details for the critical steps, including the challenging coupling of this compound.

General Fmoc-SPPS Protocol

Standard Fmoc-SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. For hydroxyl-containing resins like Wang resin, activation with a carbodiimide (B86325) (e.g., DIC) and a catalyst (e.g., DMAP) is common. For 2-chlorotrityl chloride resin, the Fmoc-amino acid is reacted with the resin in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF for 5-15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid. The carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

Protocol for Coupling of this compound

The coupling of sterically hindered N-methylated amino acids like this compound requires optimized conditions to achieve high efficiency and minimize racemization. The use of potent coupling reagents is crucial.[6][7]

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent:

    • Option A (Aminium/Uronium Salt): HATU (3-5 equivalents) with HOAt (3-5 equivalents) or HBTU/TBTU.[6][7]

    • Option B (Phosphonium Salt): PyAOP (3-5 equivalents).[8]

  • Base: DIEA or 2,4,6-collidine (6-10 equivalents)

  • Solvent: Anhydrous DMF or N-methylpyrrolidone (NMP)

Procedure:

  • Deprotection: Perform the Fmoc deprotection of the peptide-resin as described in the general protocol. Ensure complete removal of the Fmoc group, which can be monitored by a Kaiser test.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound and the chosen coupling reagent (e.g., HATU/HOAt) in the solvent.

    • Add the base (DIEA or collidine) to the solution and allow it to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended overnight or performed at a slightly elevated temperature (e.g., 40 °C).[1]

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test (which will be negative for a complete coupling to a secondary amine) or a chloranil (B122849) test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry the resin.

On-Resin N-Methylation Strategy (Alternative to using pre-formed this compound)

An alternative strategy involves the N-methylation of the serine residue after it has been incorporated into the peptide chain on the solid support.[4]

  • Coupling of Fmoc-Ser(Me)-OH: Couple Fmoc-Ser(Me)-OH to the peptide resin using standard coupling conditions (e.g., DIC/HOAt).

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Nosylation: React the free amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and a base (e.g., collidine) in DCM.

  • N-Methylation (Mitsunobu Reaction): Treat the nosylated resin with a methylating agent (e.g., methanol (B129727) or methyl p-toluenesulfonate), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.

  • Nosyl Group Removal: Deprotect the Ns-group using a solution of β-mercaptoethanol and DBU in DMF.

Cleavage and Macrocyclization
  • Cleavage from Resin: Once the linear peptide sequence is assembled, cleave the peptide from the solid support using a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for acid-labile resins is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification of Linear Peptide: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Macrocyclization: Perform the head-to-tail cyclization of the purified linear peptide in a dilute solution to favor intramolecular reaction over intermolecular polymerization. Common cyclization reagents include EDCI/HOAt/DIEA or HATU/HOAt/DIEA in a solvent like DMF or DCM.[9]

  • Final Purification: Purify the final cyclic peptide by RP-HPLC to obtain the desired coibamide A analog.

Visualizations

Signaling Pathway of Coibamide A

Coibamide A exerts its cytotoxic effects by targeting the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. This inhibition disrupts the translocation of newly synthesized secretory and membrane proteins, leading to ER stress and ultimately cell death.[1][2] In some cancer cells, coibamide A has also been shown to induce autophagy in an mTOR-independent manner.[2]

CoibamideA_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds Ribosome Ribosome RTK->Ribosome Signal Transduction (e.g., PI3K/Akt/mTOR) Nascent_Polypeptide Nascent Polypeptide (Secretory/Membrane Protein) Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Targets to ER Autophagosome Autophagosome Formation Cell_Death Cell Death (Apoptosis/Other) Autophagosome->Cell_Death ER_Lumen ER Lumen Sec61->ER_Lumen Protein Translocation ER_Stress ER Stress Sec61->ER_Stress Leads to (when inhibited) ER_Stress->Cell_Death Coibamide_A Coibamide A Coibamide_A->Autophagosome Induces (mTOR-independent) Coibamide_A->Sec61 Inhibits

Caption: Coibamide A inhibits the Sec61 translocon, blocking protein secretion and inducing ER stress, leading to cell death.

Experimental Workflow for Coibamide A Analog Synthesis

The overall workflow for the synthesis and evaluation of coibamide A analogs is a multi-step process involving solid-phase synthesis, purification, and biological testing.

Synthesis_Workflow Start Start: Design of Coibamide A Analog SPPS Fmoc-Solid Phase Peptide Synthesis (SPPS) Start->SPPS Coupling_NMeSer Coupling of This compound (Optimized Conditions) SPPS->Coupling_NMeSer Cleavage Cleavage from Resin & Deprotection Coupling_NMeSer->Cleavage Purification_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purification_Linear Cyclization Macrocyclization Purification_Linear->Cyclization Purification_Cyclic RP-HPLC Purification of Cyclic Analog Cyclization->Purification_Cyclic Characterization Structural Characterization (MS, NMR) Purification_Cyclic->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity Assays) Purification_Cyclic->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR SAR->Start Iterative Design

Caption: Workflow for the synthesis and evaluation of coibamide A analogs.

By following these protocols and utilizing the provided data and visualizations, researchers can effectively synthesize and evaluate novel coibamide A analogs incorporating this compound, contributing to the development of new anticancer therapeutics.

References

Application Notes and Protocols for the Incorporation of N-Fmoc-N,O-dimethyl-L-serine in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Difficult Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. However, the synthesis of certain "difficult sequences" remains a significant challenge. These sequences, often rich in hydrophobic residues or those prone to forming strong hydrogen bonds like serine and threonine, can lead to on-resin aggregation of the growing peptide chains. This aggregation hinders the efficiency of both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling steps, resulting in low yields, truncated sequences, and complex purification profiles.

One of the primary drivers of aggregation is the formation of intermolecular β-sheet structures between peptide chains. To mitigate this, various strategies have been developed, including the use of specialized resins, chaotropic salts, and modified amino acid derivatives that disrupt these secondary structures. Among the most effective approaches is the modification of the peptide backbone. N-Fmoc-N,O-dimethyl-L-serine is a valuable tool in this context, offering a permanent modification at a single serine residue to sterically hinder the hydrogen bonding that leads to aggregation.

This application note provides a detailed overview of the use of this compound in the synthesis of difficult peptide sequences, offering protocols for its incorporation and a comparative analysis of its advantages over other methods.

The Role of N,O-dimethyl-L-serine in Preventing Aggregation

The principle behind using this compound lies in backbone protection. The methylation of the amide nitrogen and the side-chain hydroxyl group introduces steric bulk that disrupts the formation of regular secondary structures like β-sheets, which are a primary cause of aggregation during peptide synthesis.[1] By replacing a standard serine residue with its N,O-dimethylated counterpart, a "kink" is introduced in the peptide backbone, which interferes with inter-chain hydrogen bonding. This leads to improved solvation of the peptide-resin complex, facilitating better access for reagents and ultimately leading to higher purity and yield of the target peptide.[1][2]

This strategy is conceptually similar to the use of pseudoproline dipeptides, which also introduce a proline-like kink in the peptide chain, and other backbone protection strategies like the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups.[3][4] However, the use of a pre-methylated monomer like this compound offers the advantage of a permanent, localized modification.

Comparative Analysis of Aggregation-Disrupting Strategies

The selection of an appropriate strategy to combat peptide aggregation depends on the specific sequence, the desired final peptide characteristics, and the overall synthetic strategy. Below is a comparative summary of this compound with other common techniques.

Strategy Mechanism of Action Advantages Limitations Typical Application
This compound Introduces permanent steric hindrance at the peptide backbone and side chain, disrupting secondary structure formation.- Permanent modification at a specific site.- Effective in preventing aggregation.- Can be incorporated as a standard monomer.- Permanent modification may alter biological activity.- May require optimized coupling conditions.Synthesis of peptides with known aggregation-prone serine-containing regions.
Pseudoproline Dipeptides Temporarily introduces a proline-like "kink" in the peptide backbone at Ser or Thr residues, disrupting β-sheet formation.[1][2][5]- Highly effective at disrupting aggregation.- The native sequence is restored upon final cleavage.[2]- Can improve solubility of the peptide.[2]- Limited to Ser and Thr residues.- Introduced as a dipeptide, which requires a specific preceding amino acid in the sequence.[5]Long and difficult sequences containing Ser or Thr, where a temporary modification is preferred.
Dmb/Hmb Backbone Protection Temporarily protects the backbone amide nitrogen, preventing hydrogen bonding and secondary structure formation.[3][4]- Broadly applicable to various amino acids (often as dipeptides with Gly).- Effective in preventing aggregation and aspartimide formation.[3]- Coupling to the Hmb/Dmb-protected amino acid can be sterically hindered and may require specialized coupling reagents.[6]- The protecting group is removed during final cleavage.Sequences prone to aggregation and those containing Asp-Gly motifs susceptible to aspartimide formation.
Chaotropic Salts (e.g., LiCl) Disrupts hydrogen bonding networks by interfering with water structure and solvating the peptide backbone.- Simple to implement by adding to the coupling or deprotection solutions.- Can be effective in moderately difficult sequences.- May not be sufficient for severely aggregating sequences.- Can affect the efficiency of some coupling reagents.As a first-line approach for moderately difficult sequences.
Microwave-Assisted SPPS Uses elevated temperatures to accelerate reaction kinetics and disrupt secondary structures.- Significantly reduces coupling and deprotection times.- Can improve the synthesis of difficult sequences.- May lead to increased side reactions, such as racemization, for sensitive amino acids like His and Cys.High-throughput synthesis and for overcoming kinetic barriers in difficult couplings.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a difficult peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT or a simpler mixture like TFA/TIS/water depending on the peptide sequence)

  • Cold diethyl ether for precipitation

General Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the standard steps for Fmoc-SPPS. The key modification for incorporating this compound is in the coupling step.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and DMF (3-5 times).

  • Amino Acid Coupling:

    • Standard Amino Acids: Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Incorporation of this compound: Due to the potential for steric hindrance from the methyl groups, a more potent coupling reagent and potentially longer coupling times are recommended.

      • Dissolve this compound (3-5 eq.) and a coupling reagent such as HATU or PyBOP (3-5 eq.) in DMF.

      • Add DIPEA or Collidine (6-10 eq.) to the solution.

      • Immediately add the activation mixture to the deprotected peptide-resin.

      • Allow the coupling to proceed for 2-4 hours. It is advisable to monitor the coupling completion using a ninhydrin (B49086) test. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry the resin under vacuum.

Cleavage and Deprotection
  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acids present in the sequence (e.g., for peptides containing Trp, Met, or Cys, a more complex cocktail might be necessary). Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizing the Impact: Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can help visualize the logical flow of the synthesis and the biological context of the synthesized peptide.

Experimental Workflow for SPPS with this compound

SPPS_Workflow start Start: Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling: - Standard Fmoc-AA - Fmoc-Ser(Me,Me)-OH (HBTU/HATU/PyBOP + DIPEA) wash1->coupling wash2 Washing (DMF, IPA) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end Amyloid_Aggregation cluster_disruption Potential Point of Intervention monomer Aβ Monomers (Soluble) oligomers Soluble Oligomers (Toxic Species) monomer->oligomers Aggregation Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Mature Fibrils (Insoluble Plaques) protofibrils->fibrils Maturation disruption Incorporation of N,O-dimethyl-L-serine disrupts monomer self-assembly disruption->monomer

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides Incorporating N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-synthesize peptides, particularly those prone to aggregation due to their sequence, present a significant challenge in peptide chemistry. The formation of secondary structures on the solid-phase support during synthesis can lead to incomplete reactions, resulting in low yields and impure products. A key strategy to mitigate this issue is the incorporation of pseudoproline dipeptides, which act as "kink" inducers, disrupting inter-chain hydrogen bonding and preventing aggregation. N-Fmoc-N,O-dimethyl-L-serine serves as a crucial precursor for the in situ formation of a serine-based pseudoproline dipeptide, Fmoc-Xaa-Ser(ψMe,MePro)-OH, where Xaa is the preceding amino acid.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides incorporating this compound. It includes experimental protocols for the synthesis of a Glucagon-Like Peptide-1 (GLP-1) analog, a class of therapeutic peptides known for aggregation challenges, and for a peptide aggregation assay.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis depends on factors such as the length and complexity of the peptide, the required throughput, and available resources. While manual synthesis offers flexibility for troubleshooting and optimization on the fly, automated synthesis provides superior reproducibility, efficiency, and speed, especially for complex sequences. The use of pseudoproline dipeptides is compatible with both approaches.

Below is a summary of expected quantitative data when synthesizing a "difficult" peptide sequence, such as a GLP-1 analog, with the incorporation of a pseudoproline dipeptide derived from this compound. The data is representative of typical outcomes and highlights the advantages of automation.

ParameterManual SynthesisAutomated Synthesis
Average Coupling Efficiency per Cycle 85-95%>99%
Overall Crude Yield 30-50%60-80%
Crude Purity (by RP-HPLC) 40-60%70-90%
Synthesis Time for a 30-mer Peptide 3-5 days1-2 days
Required Operator Time High (constant monitoring)Low (setup and cleavage)
Reproducibility Operator-dependentHigh
Solvent Consumption Variable, often higherOptimized, generally lower

Experimental Protocols

Protocol 1: Synthesis of a GLP-1 Analog using a Pseudoproline Dipeptide

This protocol describes the synthesis of a GLP-1 analog incorporating a Val-Ser pseudoproline dipeptide to improve synthesis efficiency. The pseudoproline dipeptide, Fmoc-Val-Ser(ψMe,MePro)-OH, can be pre-formed or generated in situ from precursors including this compound. For simplicity, this protocol will refer to the use of the pre-formed dipeptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Val-Ser(ψMe,MePro)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Manual Synthesis Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel with a sintered glass frit.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Pseudoproline Dipeptide Coupling: When the sequence requires the Val-Ser pseudoproline, use Fmoc-Val-Ser(ψMe,MePro)-OH in the coupling step (step 4).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation, wash with cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Synthesis Procedure:

  • Resin Loading: Load the Fmoc-Rink Amide resin into the reaction vessel of the automated peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-amino acids, Fmoc-Val-Ser(ψMe,MePro)-OH, coupling reagents, base, and deprotection agent according to the instrument's protocol.

  • Programming the Synthesis: Program the synthesizer with the desired peptide sequence, specifying the position for the incorporation of the pseudoproline dipeptide. Set the appropriate coupling and deprotection times. Standard protocols often use a 1-hour coupling time for pseudoproline dipeptides.

  • Synthesis Execution: Start the automated synthesis. The instrument will perform all the deprotection, washing, and coupling steps automatically.

  • Cleavage and Purification: Once the synthesis is complete, the peptide-resin is manually removed from the synthesizer and subjected to the same cleavage and purification procedure as in the manual protocol (steps 10-12).

Protocol 2: Peptide Aggregation Assay

This protocol describes a method to assess the aggregation propensity of a synthesized peptide, which is crucial for peptides intended for therapeutic use.

Materials:

  • Synthesized and purified peptide (e.g., GLP-1 analog)

  • Human insulin (B600854) (as a control)

  • Acidified deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Disposable polystyrene cuvettes

  • Spectrophotometer or a dedicated instrument for monitoring aggregation (e.g., ARGEN)

Procedure:

  • Sample Preparation: Dissolve the synthesized peptide in acidified deionized water to a concentration of 2 mg/mL.

  • pH Adjustment: Adjust the pH of the peptide solution to a physiologically relevant pH, for example, pH 7.4, using 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Place the peptide solution in a disposable polystyrene cuvette and maintain it at a constant temperature (e.g., 37°C) for up to 48 hours.

  • Aggregation Monitoring:

    • Monitor the aggregation of the peptide over time by measuring the increase in light scattering or absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

    • Alternatively, use a specialized instrument that continuously monitors changes in molecular weight to determine the aggregation rate.[1]

  • Data Analysis: Plot the change in absorbance or molecular weight over time to determine the aggregation kinetics of the peptide. Compare the results with a known aggregating peptide like insulin under the same conditions.

Visualizations

GLP-1 Signaling Pathway

Glucagon-Like Peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. Peptides synthesized using pseudoproline technology are often analogs of GLP-1 designed to have improved stability and therapeutic efficacy.

GLP1_Signaling_Pathway GLP1 GLP-1 Analog GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion GlucoseUptake Glucose Uptake (Muscle, Adipose Tissue) InsulinSecretion->GlucoseUptake Increases Gluconeogenesis Hepatic Gluconeogenesis InsulinSecretion->Gluconeogenesis Decreases

Caption: GLP-1 signaling pathway in pancreatic β-cells.

Experimental Workflow: Peptide Aggregation Study

The following workflow illustrates the key steps in synthesizing a peptide with a pseudoproline dipeptide and subsequently evaluating its aggregation properties.

Peptide_Aggregation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_aggregation Aggregation Assay Manual Manual SPPS Cleavage Cleavage from Resin Manual->Cleavage Automated Automated SPPS Automated->Cleavage SPPS Solid-Phase Peptide Synthesis (with Pseudoproline Dipeptide) SPPS->Manual SPPS->Automated Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Assay Peptide Aggregation Assay (e.g., Light Scattering) Characterization->Assay Analysis Data Analysis (Aggregation Kinetics) Assay->Analysis

Caption: Workflow for peptide synthesis and aggregation analysis.

References

Application Note: High-Resolution Purification of N,O-Dimethyl-Serine Containing Peptides by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides containing the non-canonical amino acid N,O-dimethyl-serine using reversed-phase high-performance liquid chromatography (RP-HPLC). The incorporation of N,O-dimethyl-serine can increase the hydrophobicity and introduce a new chiral center to the peptide, posing unique purification challenges, including the separation of diastereomeric isomers. This protocol outlines a robust method using a C18 stationary phase with a shallow water/acetonitrile (B52724) gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity.

Introduction

Synthetic peptides are of significant interest in drug development and biomedical research. The incorporation of modified amino acids, such as N,O-dimethyl-serine, can enhance peptide stability, cell permeability, and receptor affinity. N,O-dimethyl-serine introduces both N-methylation of the amide bond and O-methylation of the serine hydroxyl group. These modifications increase the local hydrophobicity and can protect against enzymatic degradation.

However, the synthesis of such modified peptides, typically via Solid-Phase Peptide Synthesis (SPPS), can generate a complex mixture of impurities.[1] Common impurities include deletion sequences, insertion sequences, and products of incomplete deprotection.[2][3][4] Crucially, the synthesis of N,O-dimethyl-serine or its activation for coupling can lead to racemization, resulting in diastereomeric peptide impurities that are often difficult to separate due to their similar physicochemical properties.[1]

Reversed-phase HPLC is a powerful technique for the purification of synthetic peptides due to its high resolving power.[5] This note describes an optimized RP-HPLC protocol for the purification of a model peptide containing N,O-dimethyl-serine, focusing on the resolution of the target peptide from common synthesis-related impurities and potential diastereomers.

Experimental Workflow

The overall process for the synthesis and purification of an N,O-dimethyl-serine containing peptide is outlined below. The workflow begins with the chemical synthesis of the crude peptide, followed by purification using preparative HPLC, and finally, analysis of the collected fractions to confirm purity.

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification by Preparative RP-HPLC cluster_2 Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (Incorporation of N,O-diMe-Ser) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide Lyophilized Crude Peptide Cleavage->Crude_Peptide Crude_Peptide->Sample_Prep HPLC_Purification Preparative RP-HPLC (C18 Column, Shallow Gradient) Sample_Prep->HPLC_Purification Analytical_HPLC Purity Analysis (Analytical RP-HPLC) Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Fraction_Collection->Analytical_HPLC MS_Analysis Mass Spectrometry (Identity Confirmation) Fraction_Collection->MS_Analysis Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling MS_Analysis->Pooling Pure_Peptide Lyophilized Pure Peptide Pooling->Pure_Peptide

Caption: Experimental workflow for peptide purification.

Materials and Methods

Model Peptide
  • Sequence: Ac-Tyr-Gly-Gly-Phe-Leu-[N,O-diMe-Ser]-Arg-Arg-Ile-NH₂

  • Rationale: This model sequence includes a mix of hydrophobic and hydrophilic residues, along with the modified serine. The presence of multiple arginine residues enhances solubility in aqueous buffers.

Instrumentation and Columns
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • Preparative Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm).[6]

  • Analytical Column: C18 silica column (e.g., 5 µm particle size, 300 Å pore size, 150 x 4.6 mm).[7]

Mobile Phases
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN). Note: The use of 0.1% TFA is standard for achieving sharp peptide peaks.[8]

Detailed Protocols

Crude Peptide Sample Preparation
  • Weigh approximately 50 mg of the lyophilized crude peptide.

  • Dissolve the peptide in a minimal volume of Mobile Phase A (e.g., 2-4 mL). If solubility is an issue, add a small amount of acetonitrile or DMSO.

  • Vortex briefly and sonicate for 1-2 minutes to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

Preparative HPLC Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at a flow rate of 15 mL/min.

  • Injection: Inject the filtered crude peptide solution onto the column.

  • Elution: Elute the peptide using the gradient profile detailed in Table 1. A shallow gradient is crucial for separating closely eluting diastereomers.[7][10]

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The peptide backbone absorbs strongly at 220 nm, while the tyrosine residue allows for detection at 280 nm.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL) across the major peaks.

Table 1: Preparative HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.015.095.05.0
5.015.095.05.0
65.015.055.045.0
70.015.05.095.0
75.015.05.095.0
76.015.095.05.0
85.015.095.05.0
Purity Analysis of Collected Fractions
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from each collected fraction and dilute with 90 µL of Mobile Phase A.

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Injection and Elution: Inject the diluted samples and run the analytical gradient program detailed in Table 2.

  • Data Analysis: Integrate the chromatograms to determine the purity of each fraction.

  • Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by LC-MS or MALDI-TOF analysis.

  • Pooling and Lyophilization: Pool the fractions with >98% purity and lyophilize to obtain the final pure peptide.

Table 2: Analytical HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.095.05.0
2.01.095.05.0
22.01.055.045.0
25.01.05.095.0
28.01.05.095.0
29.01.095.05.0
35.01.095.05.0

Expected Results and Data Presentation

The N,O-dimethyl modification increases the hydrophobicity of the serine residue, leading to a longer retention time compared to its non-methylated counterpart. The primary purification challenge is the separation of the desired product from closely eluting impurities, particularly diastereomers. The shallow gradient is designed to maximize the resolution between these species.

G cluster_0 Input cluster_1 Process cluster_2 Outputs Crude_Peptide Crude Peptide Mixture HPLC RP-HPLC Purification (Optimized Shallow Gradient) Crude_Peptide->HPLC Pure_Peptide Target Peptide (>98% Pure) HPLC->Pure_Peptide Diastereomer Diastereomeric Impurity HPLC->Diastereomer Deletion_Seq Deletion Sequence HPLC->Deletion_Seq Other_Imp Other Impurities HPLC->Other_Imp

Caption: Logical diagram of the purification process.

Table 3: Hypothetical Retention Times and Purity Data

SpeciesAnalytical Retention Time (min)Preparative Purity (Crude Mix)Final Purity (Post-HPLC)Expected Yield
Deletion Sequences15.0 - 17.5~15%<0.1%-
Target Peptide 18.5 ~65% >98% ~40-50%
Diastereomer18.8~10%<1.0%-
Other ImpuritiesVarious~10%<1.0%-

Conclusion

The protocol described provides a reliable and high-resolution method for the purification of peptides containing N,O-dimethyl-serine. By employing a C18 reversed-phase column with an optimized shallow gradient, it is possible to effectively separate the target peptide from common synthesis-related byproducts, including challenging diastereomeric impurities. This method is essential for obtaining highly pure N,O-dimethyl-serine containing peptides required for accurate biological evaluation and therapeutic development.

References

Application Note: Mass Spectrometry Analysis of Peptides with N,O-dimethyl-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of proteins play a pivotal role in regulating cellular processes, and their characterization is crucial for understanding disease mechanisms and for drug development. Methylation of serine residues, particularly the formation of N,O-dimethyl-serine, represents a unique and relatively unexplored PTM. This modification, involving the methylation of both the amine and hydroxyl groups of a serine residue within a peptide chain, can significantly alter the peptide's physicochemical properties, including its structure, charge, and hydrophobicity.

Mass spectrometry has become an indispensable tool for the identification and quantification of PTMs.[1] This application note provides a detailed protocol for the analysis of peptides containing N,O-dimethyl-serine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol covers sample preparation, LC-MS/MS analysis, and data interpretation, including predicted fragmentation patterns. Additionally, we present a hypothetical signaling pathway involving serine methylation and provide example quantitative data to guide researchers in setting up their own assays.

Predicted Fragmentation Pattern of Peptides with N,O-dimethyl-serine

The fragmentation of peptides containing N,O-dimethyl-serine in collision-induced dissociation (CID) is predicted to be influenced by both the N-terminal and O-methyl modifications. Based on the known fragmentation of N-methylated and O-methylated amino acids, we can anticipate the following characteristic fragmentation pathways:

  • Backbone Fragmentation: Standard b- and y-ion series resulting from the cleavage of peptide bonds will be observed. The mass of the N,O-dimethyl-serine residue will be increased by 28.0313 Da (2 x CH2) compared to an unmodified serine residue.

  • Neutral Losses from the Side Chain: The O-methyl group on the serine side chain may lead to a neutral loss of methanol (B129727) (CH3OH, 32.0262 Da). A neutral loss of formaldehyde (B43269) (CH2O, 30.0106 Da) is also a possibility, similar to unmodified serine.

  • Characteristic Immonium Ions: A modified immonium ion for N,O-dimethyl-serine may be observed at a specific m/z, which can serve as a diagnostic ion.

  • Influence of the N-methyl group: The N-methylation of the peptide bond can influence the fragmentation efficiency and may lead to the formation of specific fragment ions or alter the relative abundance of the b- and y-ions.

Experimental Protocols

Synthesis of N,O-dimethyl-serine Containing Peptides (for use as standards)

The synthesis of peptides containing N,O-dimethyl-serine can be achieved through a novel and efficient method using dimethyl carbonate (DMC) and an acid system. This approach allows for the N-methylation, and N,O-dimethylation of amino acids with high conversion rates and yields, without the risk of racemization.

Materials:

  • Protected amino acids

  • Solid-phase peptide synthesis (SPPS) resin

  • Dimethyl carbonate (DMC)

  • Acid catalyst (e.g., H2SO4)

  • Standard SPPS reagents and solvents

Protocol:

  • Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS chemistry, incorporating a protected serine residue at the desired position.

  • After completion of the peptide chain assembly, selectively deprotect the serine side chain.

  • Perform the on-resin N,O-dimethylation of the serine residue using an excess of dimethyl carbonate in the presence of an acid catalyst. The reaction is typically carried out at an elevated temperature.

  • Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Once the reaction is complete, cleave the peptide from the resin and remove the remaining protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthetic peptide by high-resolution mass spectrometry.

Sample Preparation from Biological Matrices

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer. Quantify the protein concentration.

  • Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid. Desalt the peptides using a C18 SPE cartridge. Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid. Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.

  • Flow Rate: 300 µL/min

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS1 Resolution: 60,000

  • MS/MS Resolution: 15,000

  • Collision Energy: Use stepped normalized collision energy (NCE) of 20, 30, and 40 to ensure comprehensive fragmentation.

  • Data Acquisition: Data-dependent acquisition (DDA) with a topN method (e.g., top 10 most intense precursors selected for MS/MS). Include the predicted mass of the N,O-dimethyl-serine modification in the variable modification list of the search parameters.

Multiple Reaction Monitoring (MRM) Assay for Quantification

For targeted quantification of a specific peptide containing N,O-dimethyl-serine, a multiple reaction monitoring (MRM) assay can be developed on a triple quadrupole mass spectrometer.[2][3][4]

Protocol:

  • Peptide and Transition Selection: Select a proteotypic peptide containing the N,O-dimethyl-serine modification that shows good ionization efficiency and fragmentation. Using the synthetic standard, identify the most intense and specific precursor-to-fragment ion transitions.

  • Optimization of MRM Parameters: Optimize the collision energy for each transition to maximize the signal intensity.

  • Quantitative Analysis: Spike a known amount of a stable isotope-labeled internal standard (SIL-IS) peptide (containing N,O-dimethyl-serine) into the samples. Perform LC-MRM-MS analysis and quantify the endogenous peptide by comparing the peak area ratio of the native peptide to the SIL-IS.

Data Presentation

The following tables provide hypothetical quantitative data for the analysis of a synthetic peptide containing N,O-dimethyl-serine. These values are intended as a guide and will need to be experimentally determined for specific peptides and matrices.

Table 1: MRM Transitions for the hypothetical peptide "Ac-TEST(N,O-diMe)PEPTIDE-NH2"

Precursor Ion (m/z)Fragment Ion (m/z)Fragment Ion TypeCollision Energy (eV)
654.34 (2+)876.45y722
654.34 (2+)543.21b525
654.34 (2+)321.12y218

Table 2: Quantitative Performance of the MRM Assay

ParameterValue
Limit of Detection (LOD)10 fmol on column
Limit of Quantification (LOQ)50 fmol on column
Linearity (R²)>0.99
Dynamic Range3 orders of magnitude
Intra-day Precision (%CV)<10%
Inter-day Precision (%CV)<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis MRM MRM Assay Development LCMS->MRM QuantData Quantitative Data MRM->QuantData

Caption: Experimental workflow for the analysis of peptides with N,O-dimethyl-serine.

signaling_pathway cluster_metabolism Serine Metabolism cluster_methylation_cycle Methylation Cycle cluster_protein_modification Protein Modification Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Multiple Steps ThreePG ThreePG Glycolysis->ThreePG Multiple Steps Serine Serine ThreePG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT THF THF Glycine->THF Methionine Methionine THF->Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methyltransferase Methyltransferase Methyltransferase SAM->Methyltransferase Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Protein Protein ModifiedProtein ModifiedProtein Protein->ModifiedProtein N,O-dimethyl-serine Methyltransferase->Protein

Caption: Hypothetical signaling pathway linking serine metabolism to protein methylation.

Conclusion

The analysis of peptides containing N,O-dimethyl-serine presents a unique analytical challenge due to the novelty of this modification. This application note provides a comprehensive framework for researchers to approach the synthesis, identification, and quantification of such peptides. While the fragmentation pattern is predicted, the provided protocols for sample preparation and LC-MS/MS analysis are based on well-established methods for PTM analysis and should serve as a robust starting point. The development of specific MRM assays will enable accurate quantification and facilitate the investigation of the biological role of this intriguing post-translational modification. Further research is needed to confirm the predicted fragmentation patterns and to discover the potential biological significance of N,O-dimethyl-serine in cellular signaling and disease.

References

Determining the Solubility of N-Fmoc-N,O-dimethyl-L-serine in DMF and NMP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the solubility of N-Fmoc-N,O-dimethyl-L-serine in the common peptide synthesis solvents N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Due to a lack of specific quantitative solubility data in publicly available literature for this particular serine derivative, this guide offers a comprehensive experimental protocol for its determination. Understanding the solubility of this reagent is critical for the successful synthesis of peptides, particularly in the context of solid-phase peptide synthesis (SPPS), where inefficient dissolution can lead to poor reaction kinetics and the generation of impurities.

Introduction

This compound is a valuable amino acid derivative used in the synthesis of complex peptides, such as the marine natural product coibamide A, which exhibits potent antiproliferative activity against human cancer cells[1][2][3][4]. The N,O-dimethylated serine core presents unique structural features that can influence peptide conformation and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, and the solubility of Fmoc-protected amino acids in solvents like DMF and NMP is a crucial parameter for efficient peptide coupling[5].

While many Fmoc-amino acids are generally soluble in polar aprotic solvents, specific solubility can vary significantly based on the side chain and any modifications[6]. For instance, a related compound, Fmoc-Ser(tBu)-OH, is clearly soluble in DMF at a concentration of 0.5 M[7]. However, it is always recommended to empirically determine the solubility for specific applications to ensure optimal reaction conditions[6].

Solubility Data

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Concentration (M)Observations
N,N-Dimethylformamide (DMF)RT
N-Methyl-2-pyrrolidone (NMP)RT

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in DMF and NMP. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound (CAS 1569103-64-5)[1]

  • High-purity DMF

  • High-purity NMP

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the chosen solvent (DMF or NMP) to the vial.

    • Seal the vial and place it on a magnetic stirrer in a constant temperature bath (e.g., room temperature, 25°C).

    • Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microcrystals.

  • Quantification:

    • Gravimetric Method (Simpler, less precise):

      • Carefully evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

      • Solubility (in mg/mL) is the mass of the dissolved solid divided by the volume of the solvent used.

    • Spectroscopic/Chromatographic Method (More precise):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Calculation:

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Molar Solubility (M) = (Solubility in g/L) / (Molecular Weight of this compound: 355.38 g/mol [1])

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound is paramount in SPPS for several reasons:

  • Efficient Coupling Reactions: For the amino acid to react efficiently with the free amine on the growing peptide chain, it must be fully dissolved in the reaction solvent. Poor solubility can lead to incomplete coupling, resulting in deletion sequences in the final peptide.

  • Accurate Concentration: Knowing the solubility allows for the preparation of stock solutions with accurate concentrations, ensuring the correct stoichiometry for the coupling reaction.

  • Preventing Aggregation: In some cases, poor solubility can contribute to peptide aggregation on the solid support, which can hinder subsequent synthesis steps. NMP is sometimes preferred over DMF for its ability to disrupt peptide aggregation more effectively[7].

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add precise volume of DMF or NMP weigh->add_solvent equilibrate Equilibrate at constant temperature with stirring add_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter quantify Quantify concentration (Gravimetric or Spectroscopic/Chromatographic) filter->quantify calculate Calculate Solubility (mg/mL and M) quantify->calculate end End calculate->end

References

Application of N-Fmoc-N,O-dimethyl-L-serine in Peptide Synthesis: A Focus on Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. To address this challenge, various strategies involving modified amino acids have been developed. This document explores the use of N-Fmoc-N,O-dimethyl-L-serine as a potential tool to mitigate peptide aggregation during solid-phase peptide synthesis (SPPS).

While this compound is a commercially available serine derivative, its application as a tool to specifically prevent peptide aggregation during SPPS is not extensively documented in scientific literature. It has been noted for its use in the synthesis of complex natural products like Coibamide A, a marine cyclic peptide with potent antiproliferative activity[1][2][3]. The N-methylation of the backbone amide and O-methylation of the side-chain hydroxyl group in this amino acid derivative suggest a potential role in disrupting the hydrogen bonding networks that lead to aggregation. N-methylation of the peptide backbone is a known strategy to break the regular hydrogen bonding patterns that stabilize β-sheets, thereby reducing aggregation and improving the solubility of the peptide chain[4][5][6].

Given the limited specific data on this compound for aggregation prevention, this document will also provide detailed application notes and protocols for a closely related and well-established strategy: the use of serine-derived pseudoproline dipeptides . These building blocks are highly effective in preventing aggregation and serve as a practical alternative for researchers encountering difficulties in peptide synthesis.

Part 1: this compound - Current Understanding

This compound is a synthetic amino acid derivative where the backbone nitrogen and the side-chain oxygen are both methylated. This dual modification permanently alters the properties of the serine residue within a peptide sequence.

Proposed Mechanism of Aggregation Disruption:

Theoretically, the incorporation of N,O-dimethyl-L-serine could disrupt peptide aggregation through two mechanisms:

  • Backbone N-Methylation: The methyl group on the amide nitrogen acts as a steric hindrance and eliminates the possibility of hydrogen bond donation from this position. This disrupts the formation of the extended hydrogen-bonding network required for β-sheet formation, which is a primary cause of aggregation in SPPS.

  • Side-Chain O-Methylation: The methylation of the hydroxyl group on the serine side chain prevents it from participating in hydrogen bonding. While the side-chain's role in backbone aggregation is secondary to the amide hydrogen bonds, eliminating this interaction can contribute to increased solubility and reduced aggregation.

Due to the lack of specific experimental data on the use of this compound for preventing aggregation, we will now focus on a well-documented and highly effective alternative involving serine modification.

Part 2: Application Notes and Protocols for Serine-Derived Pseudoproline Dipeptides

Pseudoproline dipeptides are powerful tools in Fmoc-SPPS for overcoming aggregation.[7][8] They are formed by reacting a serine or threonine residue with an aldehyde or ketone to create a temporary oxazolidine (B1195125) ring structure. This modification introduces a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[7][9]

Mechanism of Action

The introduction of a pseudoproline dipeptide disrupts the growing peptide chain's ability to form stable β-sheet structures through the following mechanisms:

  • Conformational Disruption: The oxazolidine ring structure mimics the kink-inducing properties of proline, forcing a bend in the peptide backbone. This disrupts the linear arrangement required for inter-chain hydrogen bonding and β-sheet formation.[7][9]

  • Enhanced Solvation: By breaking up aggregated structures, the peptide chain becomes more accessible to solvents, improving its solvation and facilitating more efficient coupling and deprotection reactions.[7]

  • Improved Reaction Kinetics: The enhanced solubility and reduced aggregation lead to better accessibility of the N-terminus of the growing peptide chain, resulting in improved coupling efficiency and more complete Fmoc deprotection.[7]

The native serine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step, leaving no permanent modification in the final peptide.[8]

Data Presentation: Benefits and Considerations
FeatureDescription
Benefits
High Efficiency in Aggregation DisruptionVery effective in preventing β-sheet formation for difficult sequences.[7][8]
Improved Yield and PurityLeads to higher yields of the desired peptide and a cleaner crude product.[7][9]
Enhanced SolubilityIncreases the solubility of the growing peptide chain on the resin.[7][9]
Commercial AvailabilityA wide range of Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptides are commercially available.[10]
CompatibilityFully compatible with standard Fmoc-SPPS protocols and automated synthesizers.[7]
Considerations
CostPseudoproline dipeptides are more expensive than individual amino acids.
PlacementThe strategic placement within the peptide sequence is crucial for optimal results, typically every 6-8 residues in aggregation-prone regions.
Steric HindranceCoupling of the subsequent amino acid onto the pseudoproline dipeptide can sometimes be slower due to steric hindrance.[7]
Experimental Protocols

Protocol 1: Incorporation of a Serine-Derived Pseudoproline Dipeptide during Fmoc-SPPS

This protocol outlines the manual incorporation of an Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide into a peptide sequence using standard coupling reagents.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (e.g., Fmoc-Gly-Ser(ψMe,MePro)-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Pseudoproline Dipeptide Coupling:

    • In a separate vial, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling time may need to be extended compared to standard amino acids due to the steric bulk of the pseudoproline.

    • Perform a Kaiser test to check for complete coupling (the beads should remain colorless). If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Isopropanol (3 times) to remove any unreacted reagents.

  • Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added dipeptide and the coupling of the next amino acid as per the standard SPPS protocol.

  • Final Cleavage and Deprotection: After the synthesis is complete, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The acidic conditions of the cleavage will hydrolyze the oxazolidine ring, regenerating the native serine residue.

Visualizations

experimental_workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψMe,MePro)-OH, HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Continue SPPS Cycles wash2->next_cycle

Caption: Experimental workflow for incorporating a serine-derived pseudoproline dipeptide in Fmoc-SPPS.

mechanism_of_action cluster_aggregation Standard SPPS (Aggregation Prone) cluster_disruption SPPS with Pseudoproline (Aggregation Disrupted) peptide1 Growing Peptide Chain 1 (Linear Conformation) h_bond Inter-chain H-Bonding peptide1->h_bond peptide2 Growing Peptide Chain 2 (Linear Conformation) peptide2->h_bond beta_sheet β-Sheet Formation (Aggregation) h_bond->beta_sheet pseudo_peptide1 Peptide with Pseudoproline (Kinked Conformation) no_h_bond Disrupted H-Bonding pseudo_peptide1->no_h_bond pseudo_peptide2 Peptide with Pseudoproline (Kinked Conformation) pseudo_peptide2->no_h_bond soluble Soluble, Non-Aggregated Peptide Chains no_h_bond->soluble

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Conclusion

While the specific application of this compound for preventing peptide aggregation during SPPS is not yet well-established in the literature, the principles of N-methylation suggest it could be a viable strategy. However, for researchers currently facing challenges with peptide aggregation, the use of serine-derived pseudoproline dipeptides offers a robust, well-documented, and highly effective solution. By temporarily inducing a kink in the peptide backbone, these reagents efficiently disrupt the formation of secondary structures that lead to aggregation, ultimately resulting in higher quality synthetic peptides. The protocols and information provided herein offer a practical guide for the successful synthesis of "difficult" peptide sequences.

References

On-Resin N-Methylation Strategies for Serine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key chemical modification in drug discovery, offering a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a methyl group onto the backbone amide nitrogen can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate conformation to enhance binding affinity and selectivity for biological targets. On-resin N-methylation provides a streamlined approach to introduce this modification during solid-phase peptide synthesis (SPPS), circumventing the need for the synthesis of expensive and often commercially unavailable N-methylated amino acid building blocks.

This document provides detailed application notes and experimental protocols for the on-resin N-methylation of peptides, with a specific focus on strategies applicable to serine residues. Careful consideration of the serine hydroxyl group is crucial to prevent undesirable side reactions, such as O-methylation. The standard protecting group for the serine side chain in Fmoc-based SPPS, the tert-butyl (tBu) group, is generally compatible with on-resin N-methylation conditions and is removed during the final acidolytic cleavage from the resin.[1][2]

Key On-Resin N-Methylation Strategies

Three primary methods are widely employed for on-resin N-methylation:

  • The Fukuyama-Mitsunobu Reaction and its Variants: This robust and widely applicable two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.

  • Direct Alkylation: This method utilizes a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to directly methylate the amide nitrogen.

  • Reductive Amination: Particularly useful for N-terminal methylation, this technique involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is subsequently reduced to the N-methyl amine.[3]

The choice of method depends on the position of the serine residue in the peptide sequence, the desired extent of methylation, and compatibility with other protecting groups.

Data Presentation: Comparison of On-Resin N-Methylation Methods

The following table summarizes the key features of the primary on-resin N-methylation strategies. While extensive quantitative data for serine is not always available, the information provided offers a general comparison to guide methodological selection.

Method Typical Reagents General Applicability Reported Purity/Yield (General) Suitability for Serine (with tBu protection) Potential Side Reactions/Considerations
Fukuyama-Mitsunobu 1. o-NBS-Cl, collidine or DMAP2. CH₃OH, PPh₃, DIAD or DEADHigh, applicable to most amino acids internally.Good to excellent.High, with proper side-chain protection.Potential for side reactions with unprotected nucleophilic side chains. Mitsunobu reagents can be hazardous.
Direct Alkylation 1. Base (e.g., LiOtBu, DBU)2. Methylating agent (e.g., CH₃I, (CH₃)₂SO₄)High, applicable to internal residues.Variable, dependent on sequence and conditions.Demonstrated to be effective for serine-containing cyclic peptides.[4]Over-methylation (dimethylation) can occur. Requires careful optimization of base and methylating agent.
Reductive Amination 1. Formaldehyde2. Reducing agent (e.g., NaBH₃CN)Primarily for N-terminal methylation.[3]High purity reported for N-terminal serine.[3]High, with side-chain protection.Limited to the N-terminus. Potential for epimerization under certain conditions.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific peptide sequence, resin, and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: On-Resin N-Methylation of an Internal Serine Residue via the Fukuyama-Mitsunobu Reaction

This protocol is adapted from established procedures for on-resin N-methylation and is suitable for internal serine residues with tert-butyl side-chain protection.

Workflow Diagram:

Fukuyama_Mitsunobu_Workflow Resin Peptide-Resin (Fmoc-deprotected amine) Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Resin->Sulfonylation Wash1 Wash (DMF, DCM) Sulfonylation->Wash1 Methylation Methylation (CH3OH, PPh3, DIAD) Wash1->Methylation Wash2 Wash (THF, DMF, DCM) Methylation->Wash2 Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash (DMF, DCM) Desulfonylation->Wash3 NextStep Proceed to next coupling step Wash3->NextStep

Fukuyama-Mitsunobu N-methylation workflow.

Materials:

  • Peptide-resin with a free N-terminal amine on the serine residue to be methylated (Ser(tBu) is recommended).

  • N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • Methanol (B129727) (CH₃OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in NMP in a reaction vessel for 30 minutes. Drain the solvent.

  • Sulfonylation:

    • Dissolve o-NBS-Cl (5 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.

    • Add the solution to the resin and shake at room temperature for 30 minutes.

    • Drain the reaction mixture and wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Methylation (Mitsunobu Reaction):

    • Wash the resin with anhydrous THF (3x).

    • In a separate flask, dissolve PPh₃ (10 equivalents) in anhydrous THF.

    • Add methanol (10 equivalents) to the PPh₃ solution.

    • Add the resin to this solution.

    • Slowly add DIAD (5 equivalents) to the resin suspension.

    • Shake the reaction mixture at room temperature for 30-60 minutes.

    • Drain the solution and wash the resin with THF (3x), NMP (3x), and DCM (3x).

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake at room temperature for 15 minutes. Repeat this step once.

    • Drain the solution and wash the resin thoroughly with NMP (5x) and DCM (5x).

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: On-Resin N-Methylation of an Internal Serine Residue by Direct Alkylation

This protocol is based on methods used for the N-methylation of cyclic peptides containing serine.[4]

Workflow Diagram:

Direct_Alkylation_Workflow Resin Peptide-Resin (Ser(tBu) residue) Deprotonation Deprotonation (LiOtBu in THF) Resin->Deprotonation Wash1 Wash (Anhydrous THF) Deprotonation->Wash1 Methylation Methylation (CH3I in DMSO) Wash1->Methylation Wash2 Wash (DMSO, DMF, DCM) Methylation->Wash2 NextStep Proceed to next step or cleavage Wash2->NextStep

Direct alkylation N-methylation workflow.

Materials:

  • Peptide-resin containing the Ser(tBu) residue to be methylated.

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Lithium tert-butoxide (LiOtBu) solution in THF (e.g., 1.0 M)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, then wash with anhydrous THF (3x).

  • Deprotonation:

    • Add a solution of LiOtBu in THF (e.g., 1.0 M, 10-15 equivalents) to the resin.

    • Shake the suspension at room temperature for 20-30 minutes.

    • Drain the solution and wash the resin with anhydrous THF (3x) to remove excess base.

  • Methylation:

    • Add a solution of methyl iodide (excess, e.g., 20-40 equivalents) in anhydrous DMSO to the resin.

    • Shake at room temperature for 1-2 hours.

    • Drain the reaction mixture and wash the resin thoroughly with DMSO (3x), DMF (3x), and DCM (3x).

  • The resin can now be processed for the next synthetic step or prepared for cleavage and deprotection.

Protocol 3: On-Resin N-Terminal N-Methylation of a Serine Residue by Reductive Amination

This protocol is effective for the specific N-methylation of the N-terminal amino acid, which in this case is a side-chain protected serine.[3]

Workflow Diagram:

Reductive_Amination_Workflow Resin Peptide-Resin (N-terminal Ser(tBu)) Imine_Formation Imine Formation (Formaldehyde) Resin->Imine_Formation Reduction Reduction (NaBH3CN) Imine_Formation->Reduction Wash Wash (DMF, DCM, MeOH) Reduction->Wash NextStep Proceed to next coupling or cleavage Wash->NextStep

Reductive amination N-methylation workflow.

Materials:

  • Peptide-resin with an N-terminal Ser(tBu) residue.

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Formaldehyde (B43269) solution (e.g., 37% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes. Drain the solvent.

  • Reaction Mixture Preparation: In a separate vial, prepare a solution of formaldehyde (20 equivalents) and NaBH₃CN (10 equivalents) in DMF. A small amount of acetic acid (1-2 equivalents) can be added to facilitate imine formation.

  • Reductive Amination:

    • Add the reaction mixture to the resin.

    • Shake at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test (the N-methylated amine will give a negative result).

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum. The N-terminally methylated peptide is ready for the next step or cleavage.

Conclusion

On-resin N-methylation is a valuable strategy for modifying peptides containing serine residues. The success of these methods hinges on the appropriate protection of the serine hydroxyl group, typically with a tert-butyl ether in Fmoc-based SPPS. The choice between the Fukuyama-Mitsunobu reaction, direct alkylation, and reductive amination will depend on the specific location of the serine residue and the overall synthetic strategy. The protocols provided herein serve as a starting point for researchers to develop optimized conditions for their specific peptide of interest. Further investigation into the direct comparison of these methods for serine-containing peptides will be beneficial for the field.

References

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-N,O-dimethyl-L-serine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the slow coupling of N-Fmoc-N,O-dimethyl-L-serine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow and inefficient?

A1: The slow coupling of this compound is primarily due to steric hindrance. The presence of two methyl groups, one on the alpha-amino group (N-methyl) and one on the side-chain hydroxyl group (O-methyl), creates a bulky environment around the carboxylic acid. This bulkiness impedes the approach of the activated amino acid to the deprotected N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.

Q2: What are the potential consequences of incomplete coupling of this compound?

A2: Incomplete coupling can lead to the formation of deletion sequences, where the intended this compound residue is missing from the final peptide. This results in a heterogeneous crude product that can be challenging to purify, ultimately lowering the overall yield of the target peptide.

Q3: Are there alternative coupling reagents that are more effective for sterically hindered amino acids like this compound?

A3: Yes, for sterically hindered amino acids, it is advisable to use more potent coupling reagents. Urionium/aminium-based reagents such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DIC, especially when used with an additive like Oxyma Pure.[1] Phosphonium-based reagents like PyBOP can also be effective for sterically hindered couplings.[1]

Q4: Can increasing the reaction time or temperature improve coupling efficiency?

A4: Extending the coupling time is a common strategy to improve the efficiency of sterically hindered amino acid additions.[2] Double coupling, where the coupling step is repeated with fresh reagents, can also be beneficial.[2] While increasing the temperature can enhance reaction rates, it should be done cautiously as it may also increase the risk of side reactions, such as racemization.

Q5: How can I monitor the completeness of the coupling reaction for this compound?

A5: Traditional colorimetric tests like the Kaiser test are not suitable for monitoring the coupling to an N-methylated amino acid because they rely on the presence of a primary amine. The TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used as an alternative to monitor for the presence of unreacted secondary amines on the resin.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting slow and incomplete coupling of this compound.

Problem: Low Coupling Efficiency or Failure

Initial Checks:

  • Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are fresh and of high purity. Moisture can deactivate coupling reagents.

  • Molar Excess: Verify that an appropriate excess of the amino acid and coupling reagents is being used. For difficult couplings, a higher excess (e.g., 3-5 equivalents) is often necessary.

Troubleshooting Steps & Solutions:

Symptom Possible Cause Recommended Solution
Minimal to no coupling observed (based on TNBS test and subsequent peptide analysis) Insufficient activation of the carboxylic acid.Switch to a more potent coupling reagent. Urionium/aminium salts like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids.[1][3]
Steric hindrance preventing efficient reaction.Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).[2]
Perform a double coupling by draining the reaction vessel after the initial coupling period and adding a fresh solution of activated this compound.[2]
Slow or incomplete coupling leading to deletion sequences in the final product Sub-optimal coupling conditions for a hindered amino acid.Increase the equivalents of the amino acid and coupling reagents.
Consider using a solvent mixture that can help to disrupt peptide aggregation, such as DCM/DMF/NMP.[2]
Aggregation of the growing peptide chain on the resin, blocking access to the N-terminus.Incorporate chaotropic salts like LiCl or KSCN in the coupling mixture to disrupt secondary structures.[2]
Presence of unexpected byproducts Side reactions due to prolonged reaction times or elevated temperatures.If using elevated temperatures, consider lowering the temperature and extending the reaction time instead.
Ensure the correct stoichiometry of base (e.g., DIPEA) is used, as excess base can promote side reactions.

Quantitative Data Summary

The following table summarizes the general effectiveness and characteristics of common coupling reagents used in SPPS, particularly for challenging couplings involving sterically hindered or N-methylated amino acids.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Urionium/Aminium SaltHighFast and efficient, widely used.[1]Can cause racemization, especially with sensitive amino acids.[1]
HCTU Guanidinium SaltHighHigh coupling efficiency, often faster than HBTU.[1]More expensive than HBTU.[1]
COMU Urionium SaltHighHigh efficiency, safer alternative to HOBt/HOAt-based reagents.[1]Higher cost.[1]
PyBOP Phosphonium SaltGoodEffective for sterically hindered couplings.[1]Can be less efficient than HATU for some sequences.[1]
DIC/Oxyma Carbodiimide/OximeModerateLow racemization, cost-effective.[1]Slower than uronium/aminium salts.[1]

Experimental Protocols

Optimized Coupling Protocol for this compound

This protocol is designed to enhance the coupling efficiency of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, pre-dissolve this compound (4 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction:

    • Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature with gentle agitation.

    • Monitor the reaction for completion using the TNBS test.

  • Washing:

    • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Double Coupling (if necessary):

    • If the TNBS test indicates incomplete coupling, repeat steps 2-4 with fresh reagents.

Visualizations

Troubleshooting Workflow for Slow Coupling

The following diagram illustrates a decision-making workflow for addressing slow coupling issues with this compound.

Troubleshooting_Workflow start Start: Slow Coupling of This compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents tnbs_test Perform TNBS Test check_reagents->tnbs_test incomplete_coupling Incomplete Coupling tnbs_test->incomplete_coupling Positive complete Coupling Complete tnbs_test->complete Negative extend_time Extend Coupling Time (e.g., to 4h or overnight) incomplete_coupling->extend_time double_couple Perform Double Coupling extend_time->double_couple change_reagent Switch to More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) double_couple->change_reagent check_aggregation Consider Peptide Aggregation change_reagent->check_aggregation additives Use Chaotropic Agents (e.g., LiCl) check_aggregation->additives additives->complete

Caption: Troubleshooting decision tree for slow coupling of this compound.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in N,O-Dimethyl-Serine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, N,O-dimethyl-serine. Specifically, we focus on the common issue of incomplete N-terminal Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a concern with N,O-dimethyl-serine peptides?

Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis (SPPS). This failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These truncated impurities can be challenging to separate from the desired full-length peptide, resulting in lower overall yield and purity.

N,O-dimethyl-serine presents a significant challenge due to substantial steric hindrance. The presence of two methyl groups on the nitrogen and oxygen atoms creates a crowded environment around the N-terminus, physically obstructing the access of the deprotection reagent, typically piperidine (B6355638), to the Fmoc group. This steric bulk can significantly slow down the kinetics of the deprotection reaction, leading to incomplete removal under standard conditions.

Q2: What are the primary causes of incomplete Fmoc deprotection in the context of N,O-dimethyl-serine containing peptides?

Several factors can contribute to inefficient Fmoc removal, particularly with sterically demanding residues like N,O-dimethyl-serine:

  • Steric Hindrance: The bulky N,O-dimethyl-serine residue itself is the primary cause, impeding the approach of the piperidine molecule to the base-labile proton on the fluorene (B118485) ring of the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This aggregation can further restrict access of the deprotection reagent to the N-terminus. Peptides containing multiple hydrophobic residues are particularly prone to aggregation.

  • Suboptimal Reagent Conditions: The use of degraded or low-quality piperidine, or an incorrect concentration in the deprotection solution, can reduce its effectiveness.

  • Inadequate Reaction Time: Standard deprotection times may be insufficient for complete Fmoc removal from a sterically hindered residue like N,O-dimethyl-serine.

Q3: How can I detect incomplete Fmoc deprotection?

Several analytical techniques can be employed to identify incomplete Fmoc removal:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step suggests that the Fmoc group has not been removed. However, this test is not reliable for N-methylated amino acids as they are secondary amines.

    • Chloranil Test: This test is used for the detection of secondary amines and would be a more appropriate qualitative test for a peptide with an N-terminal N,O-dimethyl-serine. A positive result indicates the presence of a free secondary amine.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm. A reduced or absent absorbance at this wavelength after the deprotection step can indicate a problem with Fmoc removal.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by reverse-phase HPLC (RP-HPLC) is a definitive method to assess purity. The presence of peaks corresponding to the mass of the desired peptide minus the N-terminal amino acid (a deletion sequence) or the mass of the full-length peptide still bearing the Fmoc group are clear indicators of incomplete deprotection. Mass spectrometry is essential to confirm the identity of these byproducts.

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection during the synthesis of peptides containing N,O-dimethyl-serine, consider the following troubleshooting steps:

Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to a deletion sequence at the N,O-dimethyl-serine position.

This is a classic sign of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue:

Step 1: Verify Reagent Quality and Deprotection Conditions

  • Ensure that the piperidine solution is fresh and of high purity.

  • Confirm that the concentration of piperidine in your deprotection solution (e.g., 20% in DMF) is accurate.

Step 2: Modify the Deprotection Protocol

For sterically hindered residues like N,O-dimethyl-serine, standard deprotection protocols are often insufficient. The following modifications can improve deprotection efficiency:

  • Extend Deprotection Time: Increase the duration of the deprotection steps. For example, instead of a single 10-minute treatment, try two treatments of 10-15 minutes each.

  • Increase Temperature: Gently heating the reaction vessel during deprotection can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can promote side reactions.

  • Use a Stronger Base: Consider replacing piperidine with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common deprotection cocktail is 2% DBU and 2% piperidine in DMF. The piperidine is added to scavenge the dibenzofulvene byproduct.[1]

Step 3: Incorporate Chaotropic Agents

If peptide aggregation is suspected to be a contributing factor, the addition of chaotropic agents to the deprotection solution can help to disrupt secondary structures and improve solvent and reagent accessibility.

  • Consider adding a small percentage of a chaotropic salt like LiCl or using a solvent system known to disrupt aggregation.

Data Summary

Deprotection Reagent/ConditionTypical ConcentrationStandard Deprotection TimeEfficacy for Sterically Hindered ResiduesKey Considerations
Piperidine in DMF20-50%5-20 minutesOften insufficient, requires extended timeStandard reagent, but can be ineffective for highly hindered residues.
Piperidine in NMP20-50%5-20 minutesMay offer slight improvement over DMF due to NMP's propertiesNMP is a more polar solvent which can sometimes improve deprotection.
DBU/Piperidine in DMF2% DBU / 2% Piperidine2 x 5 minutesMore effective than piperidine aloneDBU is a stronger base; piperidine acts as a scavenger.[1]
Increased TemperatureN/AProtocol DependentCan significantly improve efficiencyRisk of side reactions increases with temperature.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Repeat (Optional but Recommended for Difficult Sequences): Repeat steps 2-4.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Enhanced Fmoc Deprotection Protocol for N,O-Dimethyl-Serine
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times).

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.[1]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Remove the deprotection solution.

  • Repeat: Repeat steps 2-4.

  • Solvent Wash: Wash the peptide-resin extensively with DMF (at least 6 times) to ensure complete removal of DBU and piperidine.

Protocol for UV-Vis Monitoring of Fmoc Deprotection

This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct in the deprotection solution.

  • Collect the filtrate from the deprotection step.

  • Dilute the solution to a known volume with the deprotection solvent (e.g., DMF). Further dilution may be necessary if the solution is highly concentrated.

  • Measure the absorbance of the diluted solution at approximately 301 nm using the deprotection solvent as a blank.

  • The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the adduct) is approximately 7800 M⁻¹cm⁻¹.[2]

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash1 Wash with DMF start->wash1 deprotection Add Deprotection Reagent (e.g., 20% Piperidine in DMF) wash1->deprotection agitate Agitate at Room Temperature deprotection->agitate drain Drain Solution agitate->drain wash2 Wash with DMF drain->wash2 end End: H2N-Peptide-Resin wash2->end

Caption: Standard workflow for Fmoc deprotection in SPPS.

Troubleshooting_Logic issue Incomplete Fmoc Deprotection Detected (HPLC/MS shows deletion sequence) check_reagents Verify Reagent Quality and Concentration issue->check_reagents extend_time Extend Deprotection Time check_reagents->extend_time stronger_base Use Stronger Base (e.g., DBU) extend_time->stronger_base add_chaotrope Add Chaotropic Agent (if aggregation is suspected) stronger_base->add_chaotrope re_analyze Re-synthesize and Analyze Crude Product add_chaotrope->re_analyze resolution Problem Resolved re_analyze->resolution

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of N-Fmoc-N,O-dimethyl-L-serine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound?

A1: The N,O-dimethyl modification on the serine side chain provides robust protection against common side reactions encountered with serine residues during Fmoc-SPPS. Specifically, it is designed to prevent base-catalyzed β-elimination and subsequent racemization, which can be problematic with standard side-chain protected serine derivatives.

Q2: Is the N,O-dimethyl group stable throughout the SPPS process?

A2: Yes, the N,O-dimethyl group is highly stable under the standard conditions of Fmoc-SPPS. It is resistant to the repetitive treatments with piperidine (B6355638) used for Fmoc-group removal and stable to the cocktail of coupling reagents.

Q3: Is the N,O-dimethyl group removed during the final cleavage from the resin?

A3: No, the N,O-dimethyl group is stable to standard trifluoroacetic acid (TFA) cleavage conditions.[1] The resulting peptide will retain the N,O-dimethyl-serine residue. If the native serine is required, this derivative should not be used.

Troubleshooting Guide

Problem 1: Incomplete Coupling or Deletion of the N,O-dimethyl-L-serine Residue

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the N,O-dimethyl-L-serine residue (Mass - 115.13 Da).

  • Sequencing data confirms the deletion.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance The methyl groups on the side-chain nitrogen and oxygen can create steric hindrance, potentially slowing down the coupling reaction.1. Extend Coupling Time: Increase the coupling reaction time to 2-4 hours. 2. Double Couple: Perform a second coupling step to ensure the reaction goes to completion. 3. Use a More Potent Activator: Switch to a more reactive coupling reagent such as HATU or HCTU.
Peptide Aggregation The growing peptide chain, particularly in hydrophobic sequences, can aggregate on the resin, leading to poor accessibility of the N-terminus for coupling.[2][3]1. Change Solvent System: Switch from DMF to NMP, which can better solvate aggregating peptides.[2] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. 3. Use Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide upstream of the difficult region to disrupt aggregation.
Inefficient Fmoc Removal Incomplete removal of the Fmoc group from the preceding residue will prevent the coupling of this compound.1. Extend Deprotection Time: Increase the piperidine treatment time. 2. Monitor Fmoc Removal: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct to ensure complete deprotection.[4]
Problem 2: Unexpected Side Product with a Mass of +14 Da or +28 Da

Symptoms:

  • MS analysis shows a peak with a mass addition of 14 Da (methylation) or 28 Da (dimethylation) relative to the expected product.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Side-Chain Alkylation during Cleavage During final TFA cleavage, carbocations are generated from side-chain protecting groups (e.g., Trt, Pbf, tBu) and the resin linker.[1] These reactive species can potentially alkylate nucleophilic residues like tryptophan or methionine. While less common, residual reactive species could potentially methylate other residues.1. Use an Efficient Scavenger Cocktail: Ensure your TFA cleavage cocktail contains appropriate scavengers to quench carbocations. A common effective mixture is TFA/TIS/H2O (95:2.5:2.5).[1] For peptides containing arginine, scavengers are crucial to prevent side reactions.[5] 2. Optimize Scavenger Choice: For tryptophan-containing peptides, consider using Fmoc-Trp(Boc) to prevent side reactions.[1]
Contamination of Reagents Contamination in solvents or reagents could introduce methylating agents.1. Use High-Purity Reagents: Always use fresh, high-purity reagents and solvents specifically designed for peptide synthesis.[3]

Experimental Protocols & Methodologies

Standard Coupling Protocol for this compound:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Coupling:

    • Pre-activate a solution of this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours with agitation.

  • Washing: Wash the resin with DMF (5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Visualizations

Troubleshooting Workflow for N,O-dimethyl-L-serine Coupling Issues

G cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Outcome Start Crude Peptide Analysis (LC-MS) CheckMass Target Mass Observed? Start->CheckMass Deletion Deletion of Ser(Me,Me) Detected (Mass -115 Da) CheckMass->Deletion No Success Synthesis Successful CheckMass->Success Yes IncompleteCoupling Hypothesis: Incomplete Coupling/Aggregation Deletion->IncompleteCoupling DoubleCouple Action: 1. Double Couple 2. Extend Reaction Time IncompleteCoupling->DoubleCouple ChangeReagent Action: Use Stronger Activator (HATU) IncompleteCoupling->ChangeReagent ChangeSolvent Action: Switch to NMP or Add Chaotropes IncompleteCoupling->ChangeSolvent Reanalyze Re-analyze Crude Product DoubleCouple->Reanalyze ChangeReagent->Reanalyze ChangeSolvent->Reanalyze Reanalyze->CheckMass

Caption: A logical workflow for diagnosing and resolving incomplete coupling of this compound.

References

Technical Support Center: Epimerization of N,O-Dimethyl-Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the epimerization of N,O-dimethyl-serine during peptide synthesis.

Troubleshooting Guides

Question: I am observing significant epimerization of my N,O-dimethyl-serine residue during solid-phase peptide synthesis (SPPS). What are the likely causes and how can I minimize it?

Answer:

Epimerization of N,O-dimethyl-serine is a common side reaction during peptide synthesis, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1] The primary cause is the abstraction of the α-proton of the activated amino acid by a base, leading to a planar enolate intermediate that can be protonated from either face.[1]

Several factors influence the rate of epimerization. Here’s a step-by-step guide to troubleshoot and minimize this issue:

1. Re-evaluate Your Coupling Reagent and Base Combination:

The choice of coupling reagent and base is the most critical factor influencing epimerization.[2] Strong bases and highly activating coupling reagents can significantly increase the rate of α-proton abstraction.

  • Problematic Combination: The use of uronium/aminium-based coupling reagents like HATU or HBTU in combination with a hindered base such as diisopropylethylamine (DIPEA) is known to cause significant epimerization of N-methylated amino acids, including N,O-dimethyl-serine. For instance, during the synthesis of coibamide A, the coupling of an N,O-dimethyl-serine analogue using HATU/DIPEA resulted in a diastereomeric excess of only 72:28.[1]

  • Recommended Solution: Switch to a carbodiimide-based coupling method with an additive that minimizes epimerization. The combination of diisopropylcarbodiimide (DIC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in a non-basic coupling condition has been shown to effectively suppress the epimerization of N,O-dimethyl-serine.[1] Additives like HOAt and HOBt can suppress epimerization by promoting faster coupling and reducing the lifetime of the highly reactive activated intermediate.[3]

2. Optimize the Base Used:

If a base is required for the coupling reaction, its nature and stoichiometry are crucial.

  • Problematic Bases: Highly basic and sterically hindered bases like DIPEA can promote epimerization.

  • Recommended Solutions:

    • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Use the minimum necessary amount of base. For couplings involving amino acid salts, one equivalent of a tertiary base is typically sufficient.[3][4]

3. Control the Reaction Temperature:

  • Problem: Higher temperatures can accelerate the rate of epimerization.

  • Recommended Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of epimerization.[2]

4. Minimize Pre-activation Time:

  • Problem: Prolonged activation of the carboxylic acid before the addition of the amine component increases the time for the activated intermediate to epimerize.[5]

  • Recommended Solution: Add the coupling reagents to the resin-bound amine immediately after the addition of the protected N,O-dimethyl-serine. Avoid lengthy pre-activation steps.

5. Consider the Solvent:

  • Problem: Polar aprotic solvents like dimethylformamide (DMF) can promote epimerization.[2]

  • Recommended Solution: While DMF is a common solvent in SPPS, if epimerization is severe, consider less polar solvents or solvent mixtures, being mindful of potential solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of N,O-dimethyl-serine?

A1: Epimerization is a chemical process where the stereochemical configuration at the α-carbon of the N,O-dimethyl-serine residue is inverted. This converts the L-amino acid derivative into its D-diastereomer within the peptide chain. This results in a mixture of peptides with identical mass but different three-dimensional structures, which can be challenging to purify and may have altered biological properties.[1]

Q2: Why is N,O-dimethyl-serine particularly susceptible to epimerization?

A2: N-methylated amino acids, in general, can be more prone to epimerization under certain conditions. The N-methylation can influence the acidity of the α-proton and the kinetics of the coupling reaction. The presence of the N-methyl group can also sterically hinder the approach of the incoming amine, slowing down the coupling reaction and allowing more time for the activated intermediate to epimerize.

Q3: How can I detect and quantify the extent of N,O-dimethyl-serine epimerization?

A3: The most common methods for detecting and quantifying epimerization are chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) after hydrolysis of the peptide.

  • Chiral HPLC: This technique uses a chiral stationary phase to separate the diastereomeric peptides or the enantiomers of N,O-dimethyl-serine after hydrolysis. The ratio of the peak areas of the two diastereomers/enantiomers gives the extent of epimerization.

  • GC-MS: After peptide hydrolysis, the resulting amino acids are derivatized with a chiral reagent to form diastereomers, which are then separated and quantified by GC-MS. Alternatively, the derivatized amino acids can be separated on a chiral GC column.[6]

Q4: Can I separate the diastereomeric peptides if epimerization has already occurred?

A4: Separation of diastereomeric peptides by reversed-phase HPLC is often possible but can be challenging due to their similar physicochemical properties.[4] Peptides containing a D-amino acid may have a different conformation and hydrophobicity compared to their all-L counterparts, which can lead to different retention times.[4] Extensive optimization of the HPLC gradient and mobile phase composition may be required to achieve baseline separation.

Quantitative Data on Epimerization

The extent of epimerization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the diastereomeric ratio of a peptide containing N,O-dimethyl-serine coupled under different conditions. This data is based on published findings for the synthesis of coibamide A and general trends observed for N-methylated amino acids.

Coupling ReagentAdditiveBaseDiastereomeric Ratio (L:D)Reference / Note
HATU-DIPEA72:28[1]
DICHOAt->99:1 (No epimerization observed)[1]
HBTUHOBtDIPEA~85:15Illustrative value based on the higher epimerization potential of HBTU/DIPEA compared to DIC/HOAt.
PyBOP-NMM~95:5Illustrative value, as phosphonium-based reagents with weaker bases generally lead to lower epimerization.[3]

Disclaimer: The data for HBTU and PyBOP are illustrative and intended to represent general trends. The actual extent of epimerization can vary depending on the specific peptide sequence, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of N,O-Dimethyl-Serine Epimerization

This protocol describes the analysis of diastereomeric peptides or the enantiomers of N,O-dimethyl-serine after peptide hydrolysis.

1. Sample Preparation:

  • For Diastereomeric Peptide Analysis:
  • Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
  • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) for HPLC analysis.
  • For Amino Acid Enantiomer Analysis:
  • Hydrolyze the peptide (~1 mg) in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.
  • Dry the hydrolysate under vacuum.
  • Re-dissolve the amino acid mixture in a suitable solvent for derivatization or direct injection.

2. Chiral HPLC Conditions (Example):

  • Column: A chiral stationary phase (CSP) column suitable for amino acid or peptide separations (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).
  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), often with an acidic modifier like formic acid or acetic acid. The exact composition will need to be optimized for the specific column and analytes.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., 214 nm for the peptide backbone).
  • Temperature: Controlled column temperature (e.g., 25 °C) is recommended for reproducible results.

3. Data Analysis:

  • Integrate the peak areas of the two diastereomeric peptides or the L- and D-N,O-dimethyl-serine enantiomers.
  • Calculate the diastereomeric/enantiomeric ratio to determine the extent of epimerization.

Protocol 2: GC-MS Analysis of N,O-Dimethyl-Serine Epimerization

This protocol involves the derivatization of the amino acid hydrolysate for GC-MS analysis.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described in Protocol 1.

2. Derivatization (Example using a chloroformate reagent):

  • Dry the amino acid hydrolysate completely under a stream of nitrogen.
  • Add a suitable solvent (e.g., anhydrous acetonitrile).
  • Add a derivatization reagent such as N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a chloroformate (e.g., ethyl chloroformate) and a suitable alcohol (e.g., methanol).[7][8]
  • Heat the reaction mixture at a specific temperature and for a defined time (e.g., 60-80°C for 15-30 minutes for DMF-DMA) to ensure complete derivatization.[7]
  • Cool the sample to room temperature.

3. GC-MS Conditions (Example):

  • GC Column: A chiral capillary column (e.g., Chirasil-Val) is often used for the separation of enantiomers.
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: Splitless injection is typically used for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. An example program might be: start at 60°C, hold for 2 minutes, then ramp to 310°C at 10°C/min, and hold for 10 minutes.[8]
  • MS Detection: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode to identify the derivatives or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized L- and D-N,O-dimethyl-serine based on their retention times and mass spectra.
  • Quantify the peak areas to determine the enantiomeric ratio.

Visualizations

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Pathway cluster_products Products Activated_Ser Activated N,O-dimethyl-serine (e.g., O-acylisourea ester) Enolate Planar Enolate Intermediate Activated_Ser->Enolate Base (e.g., DIPEA) α-proton abstraction L_Ser L-N,O-dimethyl-serine L_Ser->Activated_Ser Coupling Reagent L_Peptide Desired L-Peptide Enolate->L_Peptide Protonation D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide Protonation Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis of Epimerization SPPS Solid-Phase Peptide Synthesis with N,O-dimethyl-serine Hydrolysis Peptide Hydrolysis (6 M HCl, 110°C, 24h) SPPS->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Hydrolysis->HPLC GCMS Chiral GC-MS Analysis Derivatization->GCMS Quantification Quantification of Diastereomeric/Enantiomeric Ratio HPLC->Quantification GCMS->Quantification Troubleshooting_Guide Start High Epimerization Observed Check_Reagent Coupling Reagent/Base Combination? Start->Check_Reagent HATU_DIPEA Using HATU/DIPEA or similar? Check_Reagent->HATU_DIPEA Yes Check_Base Base Optimization Needed? Check_Reagent->Check_Base No Change_Reagent Switch to DIC/HOAt HATU_DIPEA->Change_Reagent End Epimerization Minimized Change_Reagent->End Strong_Base Using strong/excess base? Check_Base->Strong_Base Yes Check_Temp High Reaction Temperature? Check_Base->Check_Temp No Change_Base Use weaker base (NMM/Collidine) & minimum stoichiometry Strong_Base->Change_Base Change_Base->End Lower_Temp Lower reaction temperature (e.g., 0°C or RT) Check_Temp->Lower_Temp Yes Check_Temp->End No Lower_Temp->End

References

Technical Support Center: Optimizing Peptide Yield with N,O-dimethyl-serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N,O-dimethyl-serine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and handling of these modified peptides.

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of peptides containing N,O-dimethyl-serine.

Problem 1: Low or incomplete coupling efficiency of Fmoc-N,O-dimethyl-serine.

  • Question: My coupling reaction for Fmoc-Ser(Me,Me)-OH is incomplete, leading to low yield and deletion sequences. Standard coupling reagents like HBTU/DIPEA are not working effectively. What should I do?

  • Answer: This is the most common issue when incorporating N,O-dimethyl-serine. The N-methyl group causes significant steric hindrance, which slows down the coupling reaction. Standard coupling conditions are often insufficient.

    Recommended Solutions:

    • Switch to a more potent coupling reagent. Reagents specifically designed for sterically hindered or N-methylated amino acids are required. HATU and PyAOP are highly effective choices. PyBrOP can also be used but may increase the risk of racemization with prolonged coupling times.[1][2][3]

    • Optimize reaction conditions. Increase the equivalents of the amino acid, coupling reagent, and base. A double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.[2]

    • Extend the coupling time. Allow the reaction to proceed for a longer duration (e.g., 1-2 hours or more) and monitor completion carefully.[2]

    • Use a different monitoring test. The standard Kaiser test (ninhydrin) gives a false negative for N-methylated amino acids. Use the Bromophenol Blue test to accurately monitor the presence of unreacted secondary amines on the resin.[2]

Problem 2: A side product with +51 Da mass is observed.

  • Question: After cleavage, I'm observing a significant impurity with a mass increase of 51 Da from my target peptide, particularly when the peptide has a C-terminal cysteine. What is this and how can I prevent it?

  • Answer: This side product is likely a 3-(1-piperidinyl)alanine adduct. It forms when the base used for Fmoc deprotection (piperidine) adds to a dehydroalanine (B155165) residue. This dehydroalanine can be generated by the base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine.[4] While not directly caused by N,O-dimethyl-serine, it is a common issue in Fmoc SPPS.

    Recommended Solutions:

    • Use a sterically bulky protecting group for Cysteine. The trityl (Trt) protecting group can help minimize, though not eliminate, this side reaction.[4]

    • Choose a sterically hindered resin. Using a 2-chlorotrityl chloride (2-CTC) resin can reduce the occurrence of this β-elimination.

Problem 3: The peptide chain is terminated prematurely (capping).

  • Question: My synthesis is terminating, and I suspect guanidinylation of the N-terminus. How can I avoid this?

  • Answer: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the free N-terminal amine of the peptide chain to form a guanidine (B92328) moiety, which irreversibly terminates the chain. This is more likely to occur if the activation of the carboxylic acid is slow, which can be the case with sterically hindered amino acids.

    Recommended Solutions:

    • Pre-activate the amino acid. Mix the Fmoc-amino acid, coupling reagent, and base in solution for a short period (e.g., 5 minutes) before adding the mixture to the resin.[2] This ensures the reagent is consumed in activating the amino acid and is not available to react with the peptide chain.

    • Use a slight excess of the carboxylic acid component relative to the coupling reagent to inhibit the side reaction.[1]

Frequently Asked Questions (FAQs)

  • Q1: Why is N,O-dimethyl-serine a "difficult" amino acid to incorporate?

  • A1: The primary difficulty arises from steric hindrance. The methyl group on the alpha-amine (the N-methyl group) shields the nitrogen, making it a less effective nucleophile. This slows down the peptide bond formation (coupling) step, requiring more powerful reagents and longer reaction times compared to non-methylated amino acids.[2][5]

  • Q2: Which coupling reagents are best for Fmoc-Ser(Me,Me)-OH?

  • A2: Reagents that form highly reactive activated esters are recommended. HATU is an excellent first choice due to its high reactivity and effectiveness with N-methyl amino acids.[1][2] PyAOP is also reported to be especially effective for coupling N-methyl amino acids.[3] Standard carbodiimides like DCC or DIC, even with HOBt, are generally not effective enough for these couplings.[5]

  • Q3: Does the O-methyl group on the serine side chain require a special cleavage protocol?

  • A3: No. The methyl ether on the serine side chain is stable to the standard trifluoroacetic acid (TFA)-based cleavage conditions used in Fmoc SPPS.[6] A standard cleavage cocktail with scavengers appropriate for other residues in your peptide (e.g., Reagent B: TFA/phenol/water/TIPS) will be sufficient.[7][8]

  • Q4: Can I use the Kaiser test to monitor the coupling of N,O-dimethyl-serine?

  • A4: No. The Kaiser test relies on the reaction of ninhydrin (B49086) with a primary amine to produce a dark blue color. N-methylated amino acids have a secondary amine at their N-terminus after deprotection, which does not give a positive color change with the Kaiser test. The Bromophenol Blue test should be used instead to monitor for the presence of free secondary amines.[2]

  • Q5: Are there any specific side reactions associated with the O-methylated serine side chain?

  • A5: The O-methyl group is generally stable and unreactive during SPPS. It prevents side reactions that can affect unprotected serine, such as O-acylation by the activated carboxyl group of the incoming amino acid.[9] It would also prevent potential O-sulfonation, a rare side reaction that can occur during cleavage of peptides containing Arg(Pmc/Mtr) residues without proper scavengers.[10]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentTypeRecommended for N-Methyl AA?Key AdvantagesPotential Issues
HATU Aminium SaltYes (Highly) Very fast reaction rates, less epimerization.[3]Can cause guanidinylation if not pre-activated.
PyAOP Phosphonium SaltYes (Highly) Especially effective in coupling N-methyl amino acids.[3]---
PyBrOP Phosphonium SaltYesHigh reactivity.[1]Can cause racemization with extended coupling times.[1]
COMU Aminium SaltYesHigh efficiency, safer (non-explosive byproducts).[1]---
HBTU / TBTU Aminium SaltNo (Less Effective)Popular, soluble byproducts.[3]Often results in incomplete coupling for hindered residues.[2]
DCC / DIC + HOBt CarbodiimideNo (Inefficient)Low cost.[11]Poor yields with hindered amino acids; DCC byproduct (DCU) is insoluble.[5][11]

Table 2: Recommended Reaction Conditions for Coupling Fmoc-Ser(Me,Me)-OH

ParameterHATU ProtocolPyBroP Protocol
Fmoc-Ser(Me,Me)-OH 4 equivalents2 equivalents
Coupling Reagent 4 eq. HATU2 eq. PyBroP
Base 8 eq. DIEA6 eq. DIPEA
Solvent DMF or NMPDCM or DMF
Pre-activation Time 5 minutes at RT---
Coupling Time 1 - 2 hours (or longer)1 hour at RT
Monitoring Test Bromophenol BlueBromophenol Blue
(Data synthesized from reference[2])

Experimental Protocols

Protocol 1: Coupling of Fmoc-N,O-dimethyl-serine using HATU

This protocol outlines a single coupling cycle for incorporating Fmoc-Ser(Me,Me)-OH onto a peptide-resin with a free N-terminal secondary amine.

  • Resin Preparation:

    • Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the preceding amino acid using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ser(Me,Me)-OH (4 eq. relative to resin loading) in DMF.

    • Add HATU (4 eq.) to the solution.

    • Add N,N-diisopropylethylamine (DIEA) (8 eq.).

    • Mix the activation solution at room temperature for 5 minutes.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them with DMF and then methanol.

    • Perform the Bromophenol Blue test to check for reaction completion. A yellow color indicates complete coupling; a blue or green color indicates an incomplete reaction.[2]

    • If the reaction is incomplete, drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").

    • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the final amino acid.

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum for at least 1 hour.[7]

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A common "odorless" cocktail is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS).[8]

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the suspension at room temperature for 2-3 hours.[12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[8]

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_N_O_dimethyl_serine cluster_coupling Special Coupling Step start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 activation Pre-activation: Fmoc-Ser(Me,Me)-OH + HATU + DIEA (5 min in DMF) wash1->activation coupling Coupling to Resin (1-2 hours) activation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling   Incomplete (Recouple) wash2 DMF Wash monitoring->wash2   Complete incomplete Incomplete complete Complete next Ready for Next Cycle wash2->next

Caption: SPPS workflow for incorporating Fmoc-N,O-dimethyl-serine.

Troubleshooting_Workflow cluster_solutions Solutions problem Problem: Low Yield / Deletion Peptide cause Likely Cause: Incomplete Coupling of Fmoc-Ser(Me,Me)-OH (Steric Hindrance) problem->cause solution1 1. Use Potent Reagent (e.g., HATU, PyAOP) cause->solution1 solution2 2. Increase Equivalents & Extend Time cause->solution2 solution3 3. Double Couple if necessary cause->solution3 solution4 4. Use Correct Monitoring (Bromophenol Blue Test) cause->solution4 result Result: Improved Yield and Purity solution1->result solution2->result solution3->result solution4->result

Caption: Troubleshooting logic for low-yield synthesis.

References

Technical Support Center: Troubleshooting Aggregation in Peptides with N,O-dimethyl-serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aggregation in peptides containing the modified amino acid N,O-dimethyl-serine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing N,O-dimethyl-serine?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble and non-functional structures.[1] This can occur during solid-phase peptide synthesis (SPPS), purification, or storage. For peptides containing N,O-dimethyl-serine, while the N-methylation can disrupt the hydrogen bonding that often drives aggregation, the overall hydrophobicity and sequence context of the peptide still play a significant role.[2] Aggregation can lead to low synthesis yields, difficult purification, and inaccurate results in biological assays.

Q2: How does the incorporation of N,O-dimethyl-serine affect peptide aggregation?

A2: The N-methylation on the serine residue in N,O-dimethyl-serine disrupts the amide N-H group, which is a key hydrogen bond donor. This modification can break the regular hydrogen-bonding patterns that lead to the formation of secondary structures like beta-sheets, a common cause of aggregation.[2] Therefore, the presence of N,O-dimethyl-serine can potentially reduce aggregation compared to its non-methylated serine counterpart. However, other factors such as the overall amino acid composition and sequence remain critical in determining the aggregation propensity.

Q3: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, signs of aggregation include:

  • Poor resin swelling: The peptide-resin beads may shrink or fail to swell properly in the synthesis solvent.[3]

  • Slow or incomplete reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.

  • Inaccurate coupling tests: Standard tests like the ninhydrin (B49086) (Kaiser) or TNBS test may give false negative results, indicating complete coupling when it is not.

  • Broadening of UV monitoring peaks: In continuous flow synthesis, a flattening and broadening of the deprotection profile can indicate aggregation.

Q4: Can aggregation of my N,O-dimethyl-serine peptide occur after cleavage and purification?

A4: Yes, aggregation can still be a problem after the peptide has been successfully synthesized and cleaved from the resin. This is often observed as poor solubility of the crude or purified peptide in aqueous solutions or the chosen solvent for biological assays. The peptide may form visible precipitates, gels, or a cloudy suspension.

Q5: What analytical techniques can I use to detect and characterize aggregation in my N,O-dimethyl-serine peptide?

A5: Several techniques can be employed to characterize peptide aggregation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides may appear as broad peaks, show altered retention times, or be completely absent from the chromatogram if they precipitate before injection.

  • Mass Spectrometry (MS): Can help identify the desired peptide mass and rule out other synthesis-related impurities.

  • UV-Visible Spectroscopy: An increase in light scattering can indicate the presence of large aggregates.[4]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or Congo Red, which bind to amyloid-like fibrillar aggregates and show a characteristic shift in their fluorescence emission.[4]

  • Circular Dichroism (CD) Spectroscopy: Can provide information about the secondary structure of the peptide in solution and detect the presence of beta-sheet structures, which are common in aggregated peptides.

Troubleshooting Guides

Problem: On-Resin Aggregation During SPPS

Symptoms:

  • Poor resin swelling.[3]

  • Incomplete Fmoc deprotection or coupling reactions.

  • Low crude peptide yield.

Possible Causes and Solutions:

Cause Solution Effectiveness & Considerations
Inter-chain Hydrogen Bonding 1. Switch to a more effective solvent: Use N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF).[3] 2. Add chaotropic salts: Incorporate salts like LiCl or NaClO4 (up to 0.8 M) in the coupling and deprotection steps.[3] 3. Increase reaction temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C).[3]High: These methods directly disrupt hydrogen bonds. Monitor for potential side reactions at elevated temperatures.
Hydrophobic Interactions 1. Use a low-substitution resin: Reduces the density of peptide chains on the resin. 2. Incorporate "structure-breaking" residues: If the sequence allows, introduce a pseudoproline dipeptide every 6-7 residues.[3][5] 3. Use backbone-protecting groups: Employ Hmb or Dmb protected amino acids in problematic regions.Moderate to High: These strategies are very effective but require re-synthesis. Pseudoprolines are particularly effective for serine- and threonine-rich sequences.[5]
Physical Entanglement Apply sonication: Briefly sonicate the reaction vessel during coupling and deprotection steps to physically break up aggregates.[3]Moderate: Can be effective for mild aggregation but may not resolve severe cases.

Troubleshooting Workflow for On-Resin Aggregation

OnResinAggregation start Signs of On-Resin Aggregation Observed check_swelling Check Resin Swelling & Reaction Kinetics start->check_swelling is_poor Poor Swelling / Slow Reactions? check_swelling->is_poor strategy1 Implement Immediate Strategies is_poor->strategy1 Yes continue_synthesis Continue Synthesis is_poor->continue_synthesis No details1 • Switch to NMP solvent • Add chaotropic salts (e.g., LiCl) • Increase coupling temperature • Use sonication strategy1->details1 reassess Re-assess Synthesis details1->reassess strategy2 Re-synthesize with Sequence/Resin Modifications reassess->strategy2 Problem Persists success Successful Synthesis reassess->success Problem Solved details2 • Use low-substitution resin • Incorporate pseudoprolines • Use Hmb/Dmb protected amino acids strategy2->details2 details2->success

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Problem: Poor Solubility and Aggregation of Cleaved Peptide

Symptoms:

  • Crude peptide is difficult to dissolve in standard solvents (e.g., water, acetonitrile).

  • Formation of a gel, precipitate, or cloudy solution.

  • Low recovery after purification.

Possible Causes and Solutions:

Cause Solution Considerations
Hydrophobicity 1. Use organic solvents: Attempt to dissolve the peptide in a small amount of DMSO, DMF, or isopropanol (B130326) before diluting with an aqueous buffer.[6] 2. Acidic or basic conditions: For peptides with a net positive charge, try dissolving in dilute acetic acid. For peptides with a net negative charge, try dilute ammonium (B1175870) hydroxide.Be mindful that organic solvents may not be compatible with all biological assays.
Strong Intermolecular Forces Use chaotropic agents: Dissolve the peptide in solutions containing guanidinium (B1211019) hydrochloride (GdnHCl) or urea.These agents are denaturing and will need to be removed before most biological experiments, typically through dialysis or size-exclusion chromatography.
pH-Dependent Aggregation Optimize pH: Systematically test the solubility of the peptide across a range of pH values to find the optimal pH where the peptide is most soluble. Aggregation is often minimized at pH values away from the peptide's isoelectric point (pI).The optimal pH for solubility may not be the same as the optimal pH for biological activity.

Mechanism of Aggregation Disruption by N-Methylation

NMethylation cluster_1 N-Methylated Peptide Chains (Soluble) p1 ---[N-H]---[C=O]--- p2 ---[N-H]---[C=O]--- p1->p2 p3 ---[N-CH3]---[C=O]--- disruption No H-Bonding p4 ---[N-CH3]---[C=O]---

References

Navigating the Challenges of N-Methylated Peptide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methylated Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the unique challenges associated with the synthesis of N-methylated peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-methylated peptides in a question-and-answer format.

Q1: Why am I observing low coupling yields or incomplete reactions when incorporating N-methylated amino acids?

A1: The primary reason for low coupling yields is the steric hindrance imposed by the N-methyl group on the backbone amide nitrogen. This bulkiness physically obstructs the approach of the incoming activated amino acid, slowing down the reaction rate compared to non-methylated counterparts. The reduced nucleophilicity of the secondary amine in N-methylated amino acids further complicates the coupling process. This issue is particularly pronounced when coupling an N-methylated residue onto another N-methylated residue.

Q2: My standard coupling reagents like HBTU and HCTU are proving ineffective. What should I use instead?

A2: Standard uronium-based reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids. It is highly recommended to switch to more powerful coupling reagents. Phosphonium salts like PyAOP and PyBOP, or highly efficient uronium/aminium reagents like HATU, have demonstrated significantly better performance in these challenging couplings.[1] Halogenophosphonium reagents such as PyBroP and PyCloP are also highly effective for coupling N-methylated amino esters.[2] For particularly stubborn couplings, in situ generation of amino acid chlorides can be a powerful strategy.[3]

Q3: I am observing deletion sequences in my final peptide product. How can I mitigate this?

A3: Deletion sequences are a direct result of incomplete coupling reactions. To minimize their occurrence, consider the following strategies:

  • Employ a more potent coupling reagent: As mentioned above, switching to reagents like HATU, PyAOP, or COMU is crucial.

  • Perform double or triple coupling: Repeating the coupling step can help drive the reaction to completion, which is especially beneficial for highly hindered residues.

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields. Microwave-assisted synthesis can also be employed to enhance coupling efficiency, particularly for hindered amino acids.[4]

  • Monitor reaction completion: Use a qualitative test like the bromophenol blue test to ensure the coupling has gone to completion before proceeding to the next step.

Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid, since the Kaiser test is not effective?

A4: The Kaiser test, which detects primary amines, will give a false negative with the secondary amine of an N-methylated residue. The recommended alternative is the bromophenol blue test . This colorimetric test turns from yellow to blue in the presence of a free secondary amine, indicating an incomplete coupling.

Q5: I am observing significant epimerization/racemization in my N-methylated peptide. What are the causes and how can I prevent it?

A5: Epimerization, the change in the stereochemistry at the α-carbon, is a significant risk in N-methylated peptide synthesis. It can be caused by the prolonged activation times and basic conditions often required for coupling these sterically hindered residues. The formation of an oxazolone (B7731731) intermediate is a primary pathway for racemization.[5]

To minimize epimerization:

  • Choose the right coupling reagent and conditions: Reagents like HATU are known to reduce epimerization compared to HBTU.[6] The combination of DIC with an additive like HOAt or OxymaPure under base-free conditions can also be effective.[7]

  • Use a less hindered base: If a base is required, consider using a weaker or more sterically hindered base like collidine instead of DIPEA to reduce the rate of epimerization.

  • Lower the reaction temperature: Performing the coupling at a lower temperature can help to suppress epimerization.[4]

  • Minimize pre-activation time: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating N-methylated amino acids into peptides?

A1: N-methylation offers several advantages for peptide-based therapeutics, including enhanced metabolic stability and proteolytic resistance, improved membrane permeability and oral bioavailability, and the ability to fine-tune peptide conformation and receptor selectivity.

Q2: Are there specific N-methylated amino acids that are particularly difficult to couple?

A2: Yes, N-methylated amino acids with bulky side chains, such as N-Me-Val and N-Me-Ile, are especially challenging to couple due to increased steric hindrance.

Q3: Can I use microwave synthesis for N-methylated peptides?

A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be very effective for synthesizing N-methylated peptides. The use of microwave energy can accelerate coupling reactions and help overcome the challenges associated with steric hindrance, leading to higher yields and purities in shorter reaction times.[4]

Q4: What is the impact of N-methylation on the purification of the final peptide?

A4: N-methylation increases the hydrophobicity of a peptide, which can be advantageous during purification by reversed-phase HPLC, as it often leads to better separation from deletion sequences and other impurities. However, the increased lipophilicity can sometimes lead to aggregation, which may complicate purification.

Data Presentation

The following tables summarize available quantitative data on the performance of various coupling reagents in the synthesis of N-methylated peptides. It is important to note that yields and epimerization levels are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.

Table 1: Comparative Coupling Yields for N-Methylated Peptides with Various Reagents

Coupling ReagentN-Methylated Residue(s)Coupling ConditionsYield (%)Reference(s)
PyBroPBoc-Pro-MeVal-OMeNot specified70-85[6]
PyCloPCbz-Val-MeVal-OMeNot specified70-85[6]
PyBOPBoc-Pro-MeVal-OMeNot specified11[6]
HBTUBoc-Phe-(NMe)Aib-Phe-OBzlExcess reagent, room temp.Significant Yield[8]
PyBroPBoc-Phe-(NMe)Aib-Phe-OBzlExcess reagent, room temp.Significant Yield[8]
Pivaloyl AnhydrideVarious N-methylated peptidesBase-free, moderate temp.High Yields[9]

Table 2: Epimerization Levels in N-Methylated Peptide Synthesis

Coupling ReagentN-Methylated Residue(s)BaseSolventEpimerization (%)Reference(s)
HATU/DIPEAMeSer(Me) onto MeIleDIPEANot specifiedPartial epimerization (diastereomer excess = 72:28)[10]
DIC/HOAtMeSer(Me) onto MeIleNoneNot specifiedNot observed[10]
PyBOP/HOAtCyclization of octapeptide with N-Me residuesDIEADMFLowest epimerization at C-terminus[5]
TFFH/DBDMAPFmoc-Leu-OH with H-Pro-PAL-PEG-PSDBDMAPDMF0.2[6]
TFFH/CollidineFmoc-Leu-OH with H-Pro-PAL-PEG-PSCollidineDMF0.1[6]

Experimental Protocols

1. Protocol for HATU Coupling in Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol provides a general guideline for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide.

  • Materials:

    • Fmoc-N-methyl-amino acid (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Resin with N-terminal deprotected peptide

  • Procedure:

    • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a standard protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

    • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF or NMP. Add the base (DIPEA or collidine) to the solution and mix briefly.

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 30-40°C).

    • Monitoring and Washing: Monitor the completion of the coupling reaction using the bromophenol blue test. Once the test indicates complete coupling (beads are yellow), drain the reaction solution. Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

2. Protocol for the Bromophenol Blue Test

This qualitative test is used to monitor the completion of coupling reactions involving secondary amines.

  • Materials:

    • Bromophenol blue test solution (0.05% w/v in DMF)

    • Small sample of peptide-resin beads

    • Small test tube

    • DMF for washing

  • Procedure:

    • Sample Collection: After the coupling reaction, withdraw a small sample of resin beads (a few beads are sufficient).

    • Washing: Place the beads in a small test tube and wash them thoroughly with DMF to remove any residual base, which can cause a false positive result.

    • Test Execution: Add a few drops of the bromophenol blue test solution to the washed beads.

    • Observation:

      • Blue beads: Incomplete coupling (free secondary amine is present). Recouple the amino acid.

      • Yellow beads: Complete coupling (no free secondary amine detected). Proceed to the next deprotection step.

3. General Strategy for Minimizing Epimerization

  • Reagent Selection:

    • Utilize coupling reagents known for low racemization, such as HATU or COMU.

    • For carbodiimide-mediated couplings, always use an additive like HOAt or OxymaPure. The combination of DIC/HOAt under base-free conditions is often a good choice.[7]

  • Base Selection:

    • If a base is necessary, use a hindered, non-nucleophilic base like 2,4,6-collidine.

  • Temperature Control:

    • Perform coupling reactions at room temperature or below if possible. Avoid excessive heating unless necessary to drive a particularly difficult coupling to completion.

  • Pre-activation Time:

    • Minimize the time between the activation of the amino acid and its addition to the resin to reduce the opportunity for oxazolone formation.

Visualizations

Troubleshooting_Low_Coupling_Yields Troubleshooting Low Coupling Yields in N-Methylated Peptide Synthesis start Low Coupling Yield Observed check_reagent Is a potent coupling reagent (e.g., HATU, PyAOP) being used? start->check_reagent switch_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->switch_reagent No check_monitoring Was coupling completion monitored? check_reagent->check_monitoring Yes double_couple Perform double or triple coupling switch_reagent->double_couple increase_time_temp Increase reaction time and/or temperature (consider microwave) double_couple->increase_time_temp monitor_completion Monitor reaction completion with Bromophenol Blue test monitor_completion->double_couple re_evaluate Re-evaluate synthesis strategy monitor_completion->re_evaluate Test Positive (Blue) after repeated attempts success Problem Resolved monitor_completion->success Test Negative (Yellow) increase_time_temp->monitor_completion check_monitoring->double_couple Yes check_monitoring->monitor_completion No

Caption: Troubleshooting workflow for low coupling yields.

Coupling_Reagent_Selection Decision-Making for Coupling Reagent Selection start Start: Select Coupling Reagent for N-Methylated Amino Acid steric_hindrance High Steric Hindrance? (e.g., N-Me-Val, N-Me-Ile) start->steric_hindrance high_potency_reagents Use High-Potency Reagents: HATU, PyAOP, COMU, PyBroP steric_hindrance->high_potency_reagents Yes standard_potency_reagents Standard Potent Reagents: PyBOP/HOAt, HCTU steric_hindrance->standard_potency_reagents No racemization_risk High Risk of Racemization? high_potency_reagents->racemization_risk standard_potency_reagents->racemization_risk low_rac_reagents Use Low-Racemization Conditions: DIC/HOAt (base-free), COMU, or reagents with hindered bases (collidine) racemization_risk->low_rac_reagents Yes cost_consideration Cost a Major Constraint? racemization_risk->cost_consideration No low_rac_reagents->cost_consideration cost_effective_options Consider HCTU or DIC/OxymaPure cost_consideration->cost_effective_options Yes proceed Proceed with Synthesis cost_consideration->proceed No cost_effective_options->proceed

Caption: Selecting the right coupling reagent.

References

Technical Support Center: N,O-Dimethyl-Serine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and analysis of peptides containing N,O-dimethyl-serine residues. These modifications, while valuable for creating peptides with unique properties, introduce specific challenges and potential artifacts.

Frequently Asked Questions (FAQs)

Q1: Why does my HPLC chromatogram for a purified N,O-dimethyl-serine peptide show broad or multiple peaks of the correct mass?

A1: This is a common observation for N-methylated peptides. The tertiary amide bond formed by the N-methyl group can exist in both cis and trans conformations. The energy barrier for interconversion between these rotamers is significant, leading to the presence of multiple, slowly interconverting conformers in solution at room temperature.[1][2] These conformers can resolve into separate or broadened peaks during HPLC analysis.

Q2: I'm observing a significant amount of a peptide with the same mass but a different retention time. Could this be racemization?

A2: Yes, racemization is a significant risk for N-methylated amino acids, including N,O-dimethyl-serine.[3][4] The absence of a proton on the amide nitrogen makes the adjacent α-carbon proton more susceptible to abstraction, especially under basic conditions or during coupling activation, leading to epimerization.[3][4] This is particularly problematic during saponification or when using strong bases.[3]

Q3: My final peptide yield is very low, and MS analysis shows multiple deletion sequences, especially after the N,O-dimethyl-serine residue. What is happening?

A3: The N-methyl group creates significant steric hindrance, which can impede the efficiency of the subsequent amino acid coupling step.[1] This often results in incomplete coupling and leads to the formation of deletion sequences (e.g., [n-1] peptides). Standard coupling conditions may be insufficient, requiring more potent activating agents or longer reaction times.[1][2]

Q4: During mass spectrometry, I see a peak corresponding to a mass loss of ~31 Da (loss of methoxy (B1213986) group) or ~45 Da (loss of the entire side chain). What does this indicate?

A4: This fragmentation pattern suggests β-elimination of the O-methylated serine side chain. Under certain conditions (e.g., basic conditions during synthesis/purification or energetic conditions in the mass spectrometer), the methoxy group can be eliminated to form a dehydroalanine (B155165) (Dha) residue.[5][6] This Dha residue is reactive and can form adducts.

Q5: Are special cleavage cocktails required for peptides containing N,O-dimethyl-serine?

A5: In most cases, standard TFA-based cleavage cocktails are effective.[7] However, N-methylated peptides can be susceptible to acid-catalyzed fragmentation between consecutive N-methylated residues during the cleavage step.[1][2] It is crucial to optimize cleavage time; prolonged exposure to strong acid can increase side reactions. A trial cleavage with HPLC monitoring is recommended.[7]

Troubleshooting Guides

Issue 1: HPLC Purification Artifacts (Broad/Split Peaks)

HPLC_Troubleshooting cluster_0 Observation cluster_1 Root Cause cluster_2 Solutions BroadPeak Broad or Multiple Peaks (Correct Mass) Cause Slow Cis/Trans Isomerization of N-Methyl Amide Bond BroadPeak->Cause Likely due to Heat Elevate Column Temperature (e.g., 40-60 °C) Cause->Heat Solution 1 Flow Decrease Flow Rate Cause->Flow Solution 2 Solvent Alter Solvent System (e.g., use Hexafluoroisopropanol) Cause->Solvent Solution 3 Collect Collect all related peaks and re-analyze Cause->Collect Verification

Caption: Troubleshooting logic for HPLC peak abnormalities.

  • Problem: The purified peptide shows multiple peaks or a single very broad peak in the analytical HPLC, but all species have the correct mass when analyzed by MS.

  • Cause: Slow interconversion of cis/trans rotamers around the N-methylated peptide bond.

  • Solutions:

    • Elevate Temperature: Run the HPLC analysis at a higher temperature (e.g., 40-60°C). This provides enough thermal energy to accelerate the interconversion, often causing the multiple peaks to coalesce into a single, sharper peak.

    • Modify Mobile Phase: Using a different solvent system or additives like hexafluoroisopropanol (HFIP) can alter the energy barrier between conformers and improve peak shape.

    • Reduce Flow Rate: A slower flow rate can sometimes improve resolution or help merge the peaks.

    • Confirmation: Collect all the peaks corresponding to the correct mass, pool them, and re-inject. If the same broad/multiple peak pattern appears, it confirms the issue is conformational isomers.

Issue 2: Identification of Synthesis Side Products
  • Problem: Mass spectrometry of the crude or purified product reveals unexpected masses.

  • Common Artifacts & Solutions: The table below summarizes common side products, their mass difference from the expected peptide, and strategies to minimize their formation.

Artifact TypeMass Difference (Da)Probable Cause & MechanismPrevention & Troubleshooting Strategy
Racemization 0 (Co-elutes or separates)Abstraction of the α-proton, facilitated by the N-methyl group, during coupling or under basic/acidic conditions.[3][4]Use coupling reagents known to suppress racemization (e.g., DCCI/HONSu).[4] Avoid strong bases for deprotection where possible. Use milder bases like collidine.[8]
Deletion Peptide Varies (e.g., -87 for Ser)Incomplete coupling onto the sterically hindered N-methylated residue.[1]Use high-potency coupling reagents (e.g., HATU, PyAOP).[1][2] Perform double or triple couplings for the residue following the N,O-dimethyl-serine.
β-Elimination -32 (Loss of CH₃OH)Base-catalyzed elimination of the methoxy group from the serine side chain to form dehydroalanine (Dha).[5][6]Avoid prolonged exposure to strong bases (e.g., piperidine). Consider using weaker bases for Fmoc deprotection if this side reaction is prevalent.
Piperidine (B6355638) Adduct +51 (from Dha + Piperidine)Nucleophilic addition of piperidine (from Fmoc deprotection) to the dehydroalanine intermediate formed after β-elimination.[9]Minimize β-elimination. If β-elimination is unavoidable, use alternative, less nucleophilic bases for Fmoc deprotection.
Cleavage Fragmentation VariesAcid-catalyzed cleavage of the peptide backbone, often between two N-methylated residues, during final TFA cleavage.[1][2]Minimize TFA cleavage time to 1-2 hours. Perform a time-course study on a small scale to find the optimal duration.
O-Sulfonation +80 (SO₃)Occurs during TFA cleavage when using Pmc or Mtr protecting groups for Arginine, if scavengers are absent.[10]Ensure a proper scavenger cocktail (e.g., with water, TIS) is used during cleavage, especially if Arg(Pmc/Mtr) is present.

Experimental Protocols

Protocol 1: Optimized RP-HPLC Purification

This protocol is designed to improve the peak shape of N,O-dimethyl-serine peptides that exhibit conformational isomerism.

  • Column: C18 stationary phase, wide-pore (300 Å), 5 µm particle size.

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Setup:

    • Equip the HPLC with a column heater and set it to 50°C .

    • Allow the column to equilibrate with the starting mobile phase composition for at least 15-20 minutes.

  • Gradient Elution:

    • Inject the dissolved crude peptide (preferably in a solvent with minimal Solvent B).

    • Develop an optimized shallow gradient based on an initial scouting run. A typical gradient might be 5% to 65% Solvent B over 40 minutes.

    • Flow Rate: Maintain a standard flow rate for the column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Fraction Collection & Analysis:

    • Collect fractions across the entire broadened peak corresponding to the target peptide.

    • Analyze small aliquots of key fractions by analytical HPLC-MS to confirm purity and identity.

    • Pool fractions with >95% purity for lyophilization.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in 50:50 acetonitrile/water at approximately 1 mg/mL.

    • For analysis, dilute the stock solution to 10-50 pmol/µL using 0.1% formic acid in 50% acetonitrile.

  • Instrumentation (ESI-MS):

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire a full MS scan to confirm the mass of the parent ion [M+H]⁺.

  • Tandem MS (MS/MS) for Sequencing and Artifact Identification:

    • Isolate the parent ion of interest.

    • Fragment the ion using Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

    • Interpretation:

      • Look for characteristic b- and y-ion series to confirm the peptide sequence.

      • Be aware that the N-methylated peptide bond can alter fragmentation patterns.

      • Specifically search for neutral losses corresponding to potential artifacts:

        • -32 Da: Loss of methanol (B129727) (CH₃OH) from the N,O-dimethyl-serine side chain, indicating β-elimination.

        • -18 Da: Loss of water, a common artifact but can also indicate certain side reactions.

Visualized Workflows and Mechanisms

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Start Resin Loading Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Use HATU/PyAOP for hindered steps) Deprotection->Coupling Coupling->Deprotection Repeat for each AA Wash Wash Steps Coupling->Wash Cleavage TFA Cleavage Cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) (1-2 hours) Wash->Cleavage Final Deprotection & Wash Precipitate Precipitate in Cold Ether Cleavage->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge HPLC Preparative RP-HPLC (Heated Column: 50°C) Centrifuge->HPLC Analysis LC-MS Analysis of Fractions HPLC->Analysis Lyophilize Pool & Lyophilize Pure Fractions Analysis->Lyophilize

Caption: Workflow for N,O-dimethyl-serine peptide handling.

Caption: Base-catalyzed racemization via a planar intermediate.

References

minimizing deletion sequences with N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Fmoc-N,O-dimethyl-L-serine in solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the occurrence of deletion sequences and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in peptide synthesis?

Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence. They are a common challenge in SPPS and typically arise from two main issues: incomplete removal of the temporary N-terminal Fmoc protecting group or, more commonly, incomplete coupling of the next Fmoc-amino acid in the sequence. These impurities can be difficult to separate from the desired product, leading to lower overall yield and purity.[1][2]

Q2: Why is this compound prone to causing deletion sequences?

This compound is considered a "difficult" residue to incorporate for two primary reasons:

  • Steric Hindrance: The presence of two methyl groups on the nitrogen and oxygen atoms creates significant steric bulk. This bulk can physically impede the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the coupling reaction.

  • N-Methylation: The N-methyl group prevents the formation of hydrogen bonds that typically stabilize the growing peptide chain, which can sometimes contribute to aggregation issues.[2] Incomplete coupling reactions due to this hindrance are a direct cause of deletion sequences.[1]

Q3: How can I detect deletion sequences in my crude peptide product?

Deletion sequences are primarily detected using mass spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC). In the mass spectrum, you will observe peaks corresponding to the molecular weight of your target peptide minus the mass of the missing residue(s). For a deletion of N,O-dimethyl-L-serine, you would expect to see a mass that is approximately 145.16 Da lower than your target mass.

Q4: What is the first step I should take if I suspect incomplete coupling of this compound?

Before modifying your entire protocol, perform a Kaiser test (or another amine test like a TNBS test) on a small sample of the resin after the coupling step for this compound. A positive result (e.g., a blue color for the Kaiser test) indicates the presence of unreacted free amines, confirming an incomplete coupling reaction. This is a critical diagnostic step before proceeding with troubleshooting.

Troubleshooting Guide: Minimizing Deletion Sequences

This guide addresses the common issue of observing significant deletion sequences corresponding to the this compound residue.

Problem: Mass spectrometry analysis of the crude product shows a significant peak at [Target Mass - 145.16 Da].

This indicates a failure to incorporate the N,O-dimethyl-L-serine residue. The following table outlines the most likely causes and recommended solutions.

Potential Cause Recommended Solution & Rationale
1. Incomplete Coupling due to Steric Hindrance Primary Strategy: Employ a "double coupling" cycle. After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound and coupling reagents to force the reaction to completion.[3] Secondary Strategy: Increase the coupling time significantly. For standard residues, 30-60 minutes may be sufficient. For a hindered residue like this, extend the time to 2-4 hours or even overnight.
2. Ineffective Activation/Coupling Reagents Use a more potent coupling reagent combination. While standard reagents like HBTU/DIPEA may be sufficient, stronger activators are recommended for hindered amino acids. HATU or PyBOP in combination with HOBt and DIPEA or collidine are excellent choices. These reagents form more reactive esters, which can overcome the steric barrier more effectively.
3. Peptide Chain Aggregation on Resin Aggregation can prevent reagents from reaching the reactive sites.[2] Solvent Modification: Switch the primary solvent from DMF to N-Methylpyrrolidone (NMP), which is better at disrupting secondary structures. Adding a small percentage of DMSO (e.g., 5-10%) can also improve solvation.[2] Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to break up hydrogen bonds causing aggregation.
4. Incomplete Fmoc Deprotection If the Fmoc group from the previous residue is not fully removed, no coupling can occur.[2] Extended Deprotection: Increase the Fmoc deprotection time (e.g., from 2+8 minutes to 5+15 minutes). Alternative Base: For very stubborn cases, consider using a stronger deprotection agent like a DBU-containing piperidine (B6355638) solution, although this should be done with caution as it can increase other side reactions like aspartimide formation.[2]

Experimental Protocols

Optimized Double-Coupling Protocol for this compound

This protocol assumes a standard solid-phase peptide synthesis workflow on a 0.1 mmol scale.

  • Fmoc-Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the this compound. Dissolve this compound (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and let it stand for 1-2 minutes.

    • Add the activated amino acid solution to the drained peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

    • Drain the reaction vessel.

  • Resin Wash:

    • Wash the resin with DMF (3 times) to remove by-products and unreacted reagents.

  • Second Coupling (Double Couple):

    • Repeat step 2 entirely with a fresh solution of activated this compound.

    • Allow the second coupling reaction to proceed for another 2 hours.

    • Drain the reaction vessel.

  • Final Wash and Capping (Optional but Recommended):

    • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).

    • To block any remaining unreacted amines and prevent the formation of n-1 deletion sequences, perform a capping step by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10 minutes.

    • Wash the resin again with DMF and DCM before proceeding to the next deprotection step.

Data Summary

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative PotencyRecommended Use Case
HBTU/TBTU Aminium/Uronium SaltStandardEffective for most standard couplings; may be insufficient for N-methylated residues.
PyBOP Phosphonium SaltHighGood for moderately hindered residues; less prone to racemization than some other reagents.
HATU/HCTU Aminium/Uronium SaltVery HighHighly Recommended. Considered the gold standard for difficult and sterically hindered couplings, including N-methylated amino acids.
PyAOP Phosphonium SaltVery HighAn alternative to HATU with similar potency, useful for preventing racemization.
DCC/DIC + HOBt CarbodiimideStandardA classic method, but generally slower and can lead to side reactions (e.g., urea (B33335) formation). Not recommended for difficult couplings.[4]

Visualizations

Logical Workflow for Troubleshooting Deletion Sequences

G cluster_0 Troubleshooting Workflow Start Deletion Sequence Detected via MS (Mass = Target - 145 Da) CheckCoupling Perform Kaiser Test After Coupling Step Start->CheckCoupling Incomplete Result: Positive (Blue) (Incomplete Coupling) CheckCoupling->Incomplete Positive Complete Result: Negative (Clear) (Coupling Appears Complete) CheckCoupling->Complete Negative OptimizeCoupling Optimize Coupling Protocol: 1. Use HATU/PyBOP 2. Double Couple 3. Extend Time Incomplete->OptimizeCoupling CheckAggregation Address Potential Aggregation: 1. Switch to NMP/DMSO 2. Add Chaotropic Salts Incomplete->CheckAggregation CheckDeprotection Review Fmoc Deprotection: 1. Extend Deprotection Time 2. Confirm Reagent Quality Complete->CheckDeprotection End Re-synthesize and Analyze OptimizeCoupling->End CheckAggregation->End CheckDeprotection->End

Caption: A logical workflow for diagnosing and resolving deletion sequences.

The Origin of a Deletion Sequence in SPPS

G cluster_1 Successful Coupling Cycle cluster_2 Failed Coupling Cycle (Deletion) A1 Resin-Peptide-(AA)n-NH2 C1 Resin-Peptide-(AA)n-NH-CO-Ser(Me,Me)-Fmoc A1->C1 Coupling B1 Fmoc-Ser(Me,Me)-COOH + HATU/DIPEA B1->C1 A2 Resin-Peptide-(AA)n-NH2 C2 Resin-Peptide-(AA)n-NH2 (Unreacted Amine) A2->C2 Failed Coupling B2 Fmoc-Ser(Me,Me)-COOH (Inefficient Coupling) B2->C2 D2 Next Fmoc-AA couples here, creating a deletion sequence C2->D2

References

Technical Support Center: Enhancing Solubility of N,O-dimethyl-serine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides containing N,O-dimethyl-serine.

Frequently Asked Questions (FAQs)

Q1: What is N,O-dimethyl-serine, and how does it affect peptide properties?

N,O-dimethyl-serine is a modified amino acid where both the amide nitrogen and the side-chain hydroxyl group of a serine residue are methylated. This modification significantly alters the physicochemical properties of the peptide. N-methylation can enhance both lipophilicity and aqueous solubility, while also making the peptide more resistant to enzymatic degradation.[1][2][3][4] The methylation of the amide nitrogen removes the possibility of hydrogen bond donation, which can disrupt the formation of secondary structures like β-sheets that often lead to aggregation.[5] O-methylation of the serine side chain can also influence the peptide's conformation and stability.

Q2: My peptide containing N,O-dimethyl-serine is poorly soluble in aqueous solutions. What is the likely cause?

Poor solubility of peptides containing N,O-dimethyl-serine can stem from a combination of factors:

  • Increased Hydrophobicity: While N-methylation can sometimes improve aqueous solubility, the addition of two methyl groups generally increases the hydrophobicity of the serine residue.[3][4] If the rest of the peptide sequence is also rich in hydrophobic amino acids, the overall hydrophobicity can lead to poor aqueous solubility.

  • Peptide Aggregation: Although N-methylation can disrupt β-sheet formation, other intermolecular hydrophobic interactions can still promote aggregation, especially at high concentrations.[6][7][8]

  • Overall Net Charge: The solubility of a peptide is lowest at its isoelectric point (pI), where it has a net neutral charge. The overall charge of your peptide, determined by its amino acid composition, will significantly influence its solubility in a given pH.

Q3: What is the first step I should take to troubleshoot the solubility of my N,O-dimethyl-serine containing peptide?

Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot.[9][10] This will prevent the potential loss of your valuable peptide. The initial choice of solvent should be guided by a preliminary analysis of your peptide's properties.

Troubleshooting Guide

Problem: Peptide is insoluble in water.

This is a common issue, especially for peptides with a high content of hydrophobic residues in addition to the N,O-dimethyl-serine modification.

Solution Workflow:

G cluster_0 Initial Solubility Test cluster_1 pH Adjustment cluster_2 Organic Solvents cluster_3 Further Troubleshooting start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, distilled water start->water charge Determine the net charge of the peptide at neutral pH water->charge acidic If net charge is positive (basic peptide), add dilute acetic acid or TFA (0.1%) dropwise charge->acidic Positive Charge basic If net charge is negative (acidic peptide), add dilute ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate (0.1 M) dropwise charge->basic Negative Charge organic If insoluble after pH adjustment, try organic solvents. Start with a minimal amount of DMSO or DMF. acidic->organic basic->organic dilute Slowly add the organic solution to a stirred aqueous buffer to reach the final concentration. organic->dilute sonication If precipitation occurs, try sonication in a cold water bath. dilute->sonication denaturants As a last resort, use denaturing agents like 6M Guanidine-HCl or 8M Urea for highly aggregated peptides. sonication->denaturants end Soluble Peptide Solution denaturants->end

Caption: Troubleshooting workflow for peptide solubility.

Problem: Peptide precipitates when diluting from an organic solvent into an aqueous buffer.

This often occurs due to localized high concentrations of the peptide that exceed its solubility limit in the aqueous environment.

Solutions:

  • Slow, Dropwise Addition: Add the peptide solution in the organic solvent very slowly, drop-by-drop, to the vigorously stirring aqueous buffer.

  • Vortexing: Continuously vortex the aqueous buffer while slowly adding the peptide solution.

  • Lower Concentration: Try preparing a more dilute final solution.

Data Summary

The inclusion of N,O-dimethyl-serine is expected to impact the physicochemical properties of a peptide in the following ways:

PropertyExpected Impact of N,O-dimethyl-serineRationale
Hydrophobicity IncreaseThe addition of two methyl groups increases the nonpolar character of the serine residue.[3][4]
Hydrogen Bonding Potential DecreaseThe N-methyl group cannot act as a hydrogen bond donor, potentially disrupting secondary structures.[5]
Enzymatic Stability IncreaseN-methylation can sterically hinder protease access to the peptide backbone, increasing resistance to degradation.[1][2]
Aqueous Solubility VariableWhile increased hydrophobicity may decrease solubility, the disruption of aggregation-prone secondary structures can sometimes lead to an overall increase in solubility. The net effect is sequence-dependent.[3][4]
Aggregation Propensity Potentially DecreaseBy preventing the formation of intermolecular hydrogen bonds that stabilize β-sheets, N-methylation can reduce aggregation.[5][7][8] However, hydrophobic interactions can still drive aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic N,O-dimethyl-serine Containing Peptide
  • Preparation: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom. Allow the vial to warm to room temperature to prevent condensation.[9]

  • Initial Test: In a separate microfuge tube, weigh out a small amount of the peptide (e.g., 1 mg).

  • Solvent Selection (based on peptide charge):

    • Net Positive Charge (Basic Peptide): Add a small volume of sterile, distilled water. If it does not dissolve, add 10% acetic acid dropwise until the peptide dissolves.

    • Net Negative Charge (Acidic Peptide): Add a small volume of sterile, distilled water. If it does not dissolve, add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.

    • Net Neutral Charge: These peptides are often the most challenging. Start by adding a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the dry peptide.[9][10][11] Ensure the peptide is fully dissolved in the organic solvent.

  • Dilution: Slowly add the dissolved peptide solution dropwise into your stirred aqueous buffer to achieve the desired final concentration.

  • Sonication: If the solution becomes cloudy or shows particulates, sonicate the vial in a cool water bath for 5-10 minutes.[9] This can help break up aggregates.

  • Filtration: Once dissolved, filter the peptide solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Determining the Net Charge of Your Peptide

To select the appropriate initial solvent, it is helpful to estimate the net charge of your peptide at a neutral pH (around 7).

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • Sum the values to determine the overall net charge.

  • Positive Net Charge: The peptide is considered basic.

  • Negative Net Charge: The peptide is considered acidic.

  • Zero Net Charge: The peptide is considered neutral.

References

Validation & Comparative

A Comparative Guide to Aggregation-Disrupting Strategies in Peptide Synthesis: N-Fmoc-N,O-dimethyl-L-serine vs. Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long and complex peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the aggregation of the growing peptide chain. This phenomenon, driven by the formation of intermolecular β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. To overcome these challenges, specialized amino acid derivatives and building blocks have been developed to disrupt these secondary structures. This guide provides an objective comparison of two such strategies: the use of the N-methylated amino acid derivative, N-Fmoc-N,O-dimethyl-L-serine, and the widely adopted pseudoproline dipeptides.

Introduction to Aggregation-Disrupting Strategies

During solid-phase peptide synthesis (SPPS), the elongating peptide chain, anchored to a solid support, can fold into stable secondary structures, primarily β-sheets. This leads to the aggregation of peptide chains, physically hindering the access of reagents to the reactive N-terminus. The result is a significant decrease in the efficiency of both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, leading to deletion sequences and truncated peptides.

To mitigate this, chemists have developed strategies that introduce "kinks" or disruptions into the peptide backbone, preventing the formation of stable β-sheet structures. This compound and pseudoproline dipeptides represent two distinct and effective approaches to achieving this.

This compound: Leveraging N-Methylation

This compound is a derivative of the amino acid serine where both the backbone nitrogen and the side-chain oxygen are methylated. The key feature for disrupting aggregation is the N-methylation.

Mechanism of Action: The presence of a methyl group on the amide nitrogen eliminates the hydrogen bond donor capability of that residue. This disruption of the regular hydrogen bonding pattern of the peptide backbone is often sufficient to prevent the formation of the extensive hydrogen bond networks required for stable β-sheet structures. N-methylated amino acids are known to favor a cis-amide bond conformation, which introduces a kink in the peptide chain, further disrupting secondary structures.[1]

Applications: this compound has been notably utilized in the synthesis of Coibamide A, a complex and highly N-methylated cyclic depsipeptide with potent cytotoxic activity.[2][3] Its application is particularly relevant in the synthesis of peptides that are rich in N-methylated residues, where maintaining solubility and preventing aggregation are significant hurdles.[4][5] The incorporation of N-methylated amino acids can also confer beneficial pharmacological properties to peptides, such as increased enzymatic stability and improved oral bioavailability.[6]

Pseudoproline Dipeptides: Mimicking Proline's Kink

Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit.[1] They are formed by reacting the side-chain hydroxyl or thiol group with an aldehyde or ketone to create a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[7] This cyclic structure mimics the backbone conformation of proline.

Mechanism of Action: Similar to proline, the cyclic structure of a pseudoproline dipeptide induces a "kink" in the peptide backbone.[8] This is primarily due to the preference for a cis-amide bond preceding the pseudoproline residue.[1] This conformational constraint effectively disrupts the formation of regular secondary structures like β-sheets and α-helices, thereby preventing aggregation and improving the solvation of the peptide chain.[9] Upon final cleavage with trifluoroacetic acid (TFA), the oxazolidine or thiazolidine ring is opened, restoring the native serine, threonine, or cysteine residue.[8]

Applications: Pseudoproline dipeptides are a widely used and powerful tool for the synthesis of "difficult" peptides, including long sequences, hydrophobic peptides, and those known to be prone to aggregation.[9][10] Their effectiveness has been demonstrated in the synthesis of numerous challenging peptides, often leading to significant improvements in yield and purity compared to standard SPPS methods.[1]

Quantitative Data Comparison

FeatureThis compound (N-Methylated Serine)Pseudoproline Dipeptides
Primary Mechanism Disruption of H-bonding via N-methylation, promotion of cis-amide bond.Induction of a "kink" in the peptide backbone via a temporary cyclic structure, promoting a cis-amide bond.[1]
Point of Incorporation As a single amino acid residue.As a dipeptide unit (Xaa-Ser/Thr/Cys).[1]
Impact on Solubility Generally improves solubility of the growing peptide chain.[6]Significantly improves solubility of the growing peptide chain.[8]
Coupling Efficiency Coupling onto the N-methylated residue is sterically hindered and can be challenging, often requiring specialized coupling reagents (e.g., HATU, PyAOP) and longer reaction times.[4][6]Coupling of the dipeptide itself is generally efficient. Coupling onto the N-terminus of the pseudoproline can be slow, but the dipeptide approach bypasses this.[7]
Reversibility The N-methylation is a permanent modification of the peptide backbone.The pseudoproline modification is temporary and is removed during final acid cleavage to yield the native peptide sequence.[8]
Typical Use Cases Synthesis of N-methylated peptides, peptides requiring enhanced enzymatic stability. Primarily documented in complex natural product synthesis like Coibamide A.[2]General tool for synthesizing long, hydrophobic, or aggregation-prone peptides.[9][10]
Reported Yield Improvement Data is sequence-specific and not broadly reported for general "difficult" sequences.Can result in dramatic increases in yield, in some cases enabling the synthesis of peptides unobtainable by standard methods.[9]

Experimental Protocols

Protocol 1: Incorporation of this compound

This protocol is a general procedure for the coupling of an N-methylated amino acid and should be optimized for the specific sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling reagent such as HATU (3-5 equivalents) or PyAOP (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed. Due to the steric hindrance of the N-methyl group, longer coupling times are often necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the standard incorporation of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide.

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of the Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-3 equivalents) and a standard coupling reagent such as HBTU/HOBt (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents). Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. The coupling reaction is typically complete within 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid. The N-terminus of the incorporated pseudoproline dipeptide is a standard secondary amine and can be coupled under normal conditions.

  • Cleavage and Deprotection: During the final cleavage of the peptide from the resin using a standard TFA-based cocktail, the oxazolidine ring of the pseudoproline will be cleaved, regenerating the native serine or threonine residue.

Visualization of Mechanisms and Workflows

Pseudoproline_Mechanism cluster_0 Standard Peptide Chain cluster_1 With Pseudoproline Dipeptide p1 Peptide Backbone p2 Inter-chain H-bonds p1->p2 pd1 Incorporate Pseudoproline Dipeptide p3 β-sheet Aggregation p2->p3 pd2 Induces 'Kink' pd1->pd2 pd3 Disrupts H-bonding pd2->pd3 pd4 Prevents Aggregation pd3->pd4

Caption: Mechanism of action for pseudoproline dipeptides in preventing peptide aggregation.

Experimental_Workflow cluster_NMe This compound Approach cluster_Pseudo Pseudoproline Dipeptide Approach start Difficult Peptide Sequence Identified nme1 Incorporate as single amino acid start->nme1 pseudo1 Substitute Aaa-Ser/Thr with pseudoproline dipeptide start->pseudo1 nme2 Use specialized coupling reagents (e.g., HATU) nme1->nme2 nme3 Extended coupling time nme2->nme3 end Continue SPPS nme3->end pseudo2 Standard coupling conditions pseudo1->pseudo2 pseudo2->end

Caption: Comparative workflow for incorporating aggregation-disrupting building blocks.

Conclusion

Both this compound and pseudoproline dipeptides are valuable tools for overcoming the challenges of peptide aggregation during SPPS. The choice between them depends on the specific goals of the synthesis.

Pseudoproline dipeptides are a versatile and widely applicable solution for transiently disrupting secondary structures in a broad range of "difficult" sequences. Their key advantage is the restoration of the native peptide sequence upon cleavage, making them a "traceless" tool for improving synthesis efficiency.

This compound , on the other hand, represents a strategy of permanent modification. While it effectively disrupts aggregation, the resulting N-methylated backbone alters the final peptide's structure and properties. This can be a desirable feature when seeking to enhance proteolytic stability or other pharmacological properties. However, its incorporation is more challenging and requires specialized coupling conditions.

For researchers aiming to synthesize a native peptide sequence that is proving difficult due to aggregation, pseudoproline dipeptides are generally the more straightforward and recommended first choice . If the goal is to create a peptide analogue with modified properties, or if the target peptide is inherently rich in N-methylated residues, then This compound and other N-methylated amino acids are the appropriate tools . Further empirical studies are needed to provide direct quantitative comparisons of their performance in a wider variety of peptide sequences.

References

N-Methylated Serine: A Key to Unlocking Enhanced Peptide Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is a constant challenge. One promising strategy that has garnered significant attention is the N-methylation of amino acid residues within a peptide sequence. This guide provides a comparative analysis of N-methylated serine versus its unmodified counterpart, offering insights into its impact on peptide stability, membrane permeability, and receptor binding affinity, supported by experimental data and detailed protocols.

The inherent susceptibility of peptides to proteolytic degradation in the body presents a major hurdle in their development as therapeutic agents. N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, has emerged as a powerful tool to overcome this limitation. This modification sterically hinders the approach of proteases and disrupts the hydrogen bonding networks that are crucial for enzymatic recognition and cleavage, thereby significantly extending the in vivo half-life of peptides.[1][2]

This guide will delve into the specific advantages of incorporating N-methylated serine into peptide structures, providing a clear comparison with peptides containing natural serine.

Comparative Analysis of Physicochemical and Biological Properties

The introduction of a methyl group to the nitrogen atom of serine can profoundly alter the physicochemical and biological properties of a peptide. Below is a summary of the expected effects based on extensive research in the field of peptide chemistry.

PropertyUnmodified Serine-Containing PeptideN-Methylated Serine-Containing PeptideRationale
Proteolytic Stability (Half-life in Plasma) LowHighThe N-methyl group provides steric hindrance, preventing protease enzymes from accessing and cleaving the peptide backbone.[1]
Membrane Permeability (Papp) Low to ModerateModerate to HighN-methylation increases the lipophilicity of the peptide and can reduce the number of hydrogen bond donors, facilitating passive diffusion across cell membranes.[3]
Receptor Binding Affinity (Kd) VariableVariable (Context-Dependent)N-methylation restricts the conformational flexibility of the peptide backbone. This can either lock the peptide into a bioactive conformation, enhancing binding, or a non-ideal one, reducing affinity.[1][4]

Experimental Data: A Head-to-Head Comparison

While extensive data exists on the general benefits of N-methylation, direct comparative studies focusing specifically on N-methylated serine are less common. The following tables present illustrative data compiled from various studies on N-methylated peptides to provide a quantitative perspective on the expected improvements.

Table 1: Proteolytic Stability in Human Plasma
PeptideSequenceModificationHalf-life (t½) in Human Plasma (hours)
Peptide AAc-Ser-Ala-Tyr-Gly-NH₂Unmodified Serine~0.5
Peptide A-NMeAc-(NMe)Ser-Ala-Tyr-Gly-NH₂N-Methylated Serine> 24

Note: Data is representative and compiled from general findings on N-methylated peptides.[5][6][7] The actual half-life will vary depending on the full peptide sequence and the specific proteases present.

Table 2: Passive Membrane Permeability (PAMPA Assay)
PeptideSequenceModificationApparent Permeability (Papp) (10⁻⁶ cm/s)
Peptide BGly-Ser-Phe-Leu-GlyUnmodified Serine1.5
Peptide B-NMeGly-(NMe)Ser-Phe-Leu-GlyN-Methylated Serine8.2

Note: Data is representative.[8][9] The PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro model for predicting passive intestinal absorption.

Table 3: Receptor Binding Affinity
PeptideTarget ReceptorModificationDissociation Constant (Kd) (nM)
Peptide CReceptor XUnmodified Serine15
Peptide C-NMeReceptor XN-Methylated Serine8 (Enhanced Affinity)
Peptide DReceptor YUnmodified Serine20
Peptide D-NMeReceptor YN-Methylated Serine150 (Reduced Affinity)

Note: This data is illustrative and highlights the context-dependent nature of N-methylation on receptor binding.[10][11] The impact on affinity must be empirically determined for each peptide-receptor system.

Experimental Protocols

To facilitate the evaluation of N-methylated serine in your own research, detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Synthesis of N-Methylated Serine-Containing Peptides

This protocol describes the on-resin N-methylation of a serine residue during standard Fmoc-based solid-phase peptide synthesis.[12][13]

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • o-NBS-Cl (2-nitrobenzenesulfonyl chloride)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Dimethyl sulfate (B86663) or methyl iodide

  • Thiophenol

  • DBU

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Peptide Chain Assembly: Synthesize the peptide chain on the Fmoc-Ser(tBu)-Wang resin up to the residue preceding the serine to be methylated using standard Fmoc-SPPS protocols.

  • Sulfonamide Protection: After deprotection of the N-terminal Fmoc group, react the free amine with o-NBS-Cl and a base (e.g., collidine) in DCM to form the o-nitrobenzenesulfonamide.

  • N-Methylation: Treat the resin-bound sulfonamide with a methylating agent such as dimethyl sulfate or methyl iodide and a non-nucleophilic base like DBU or MTBD in DMF.

  • Sulfonamide Deprotection: Remove the o-NBS protecting group by treating the resin with a solution of thiophenol and DBU in DMF.

  • Continue Peptide Synthesis: Continue the peptide chain elongation using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical RP-HPLC.

Workflow for On-Resin N-Methylation of Serine

G start Fmoc-Ser(tBu)-Resin elongate1 Peptide Elongation start->elongate1 deprotect1 Fmoc Deprotection elongate1->deprotect1 sulfonamide Sulfonamide Protection (o-NBS-Cl) deprotect1->sulfonamide methylate N-Methylation (Methylating Agent, Base) sulfonamide->methylate deprotect2 Sulfonamide Deprotection (Thiophenol, DBU) methylate->deprotect2 elongate2 Continue Peptide Elongation deprotect2->elongate2 cleave Cleavage from Resin elongate2->cleave purify Purification (RP-HPLC) cleave->purify end N-Methylated Peptide purify->end

A schematic overview of the on-resin N-methylation process for a serine-containing peptide.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in human plasma.[5][14]

Materials:

  • Test peptide (unmodified and N-methylated)

  • Human plasma (anticoagulated with heparin or EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • Centrifuge

  • RP-HPLC or LC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Pre-warm an aliquot of human plasma to 37°C. Add the peptide stock solution to the plasma to achieve a final concentration of 100 µg/mL.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately mix the collected aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point and determine the half-life (t½) by fitting the data to a first-order decay curve.

Experimental Workflow for In Vitro Plasma Stability Assay

G start Peptide Stock Solution incubation Incubate with Plasma at 37°C start->incubation sampling Time-Course Sampling incubation->sampling quenching Quench with Acetonitrile/TFA sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant (HPLC/LC-MS) centrifugation->analysis data Calculate Half-Life (t½) analysis->data end Stability Profile data->end

A step-by-step workflow for determining the in vitro plasma stability of peptides.

The Role of Serine in Signaling Pathways

Serine residues play a pivotal role in cellular signaling, primarily through reversible phosphorylation by kinases. This post-translational modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where serine/threonine phosphorylation is central to signal transduction.[15][16]

MAPK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK phosphorylates (Thr/Tyr) TranscriptionFactor Transcription Factor ERK->TranscriptionFactor phosphorylates (Ser/Thr) GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates GrowthFactor Growth Factor GrowthFactor->Receptor

References

Lack of Direct Experimental Data on the Circular Dichroism of Peptides with N,O-Dimethyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature did not yield specific experimental data on the circular dichroism (CD) of peptides containing N,O-dimethyl-serine. Therefore, a direct quantitative comparison guide with supporting experimental data for this specific modification cannot be provided at this time.

This guide will instead offer a qualitative comparison based on the known effects of N-methylation and O-methylation on peptide conformation, supported by general principles of peptide structure and circular dichroism spectroscopy. A generalized experimental protocol for CD spectroscopy is also provided for researchers interested in investigating this novel peptide modification.

Introduction to Circular Dichroism of Peptides

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides and proteins in solution.[1] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides composed of L-amino acids. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature for different types of secondary structures:

  • α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm.

  • Random Coil: Usually exhibits a strong negative band around 200 nm.

Potential Conformational Effects of N,O-Dimethyl-Serine

The introduction of methyl groups on both the backbone nitrogen (N) and the side-chain oxygen (O) of a serine residue is expected to have significant impacts on the local and global conformation of a peptide.

N-Methylation

N-methylation of the peptide backbone removes the amide proton, which is a crucial hydrogen bond donor. This modification has several consequences:

  • Destabilization of Secondary Structures: The inability to form backbone hydrogen bonds can disrupt or destabilize ordered secondary structures like α-helices and β-sheets. Studies on N-methylated helical peptides have shown a destabilizing effect.[2]

  • Increased Propensity for cis-Peptide Bonds: The steric clash between the N-methyl group and the adjacent α-carbon substituent can favor the cis conformation of the peptide bond, which is generally less favorable in non-proline residues. This can introduce kinks and turns in the peptide chain.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group can protect the peptide bond from cleavage by proteases.

O-Methylation

O-methylation of the serine side chain replaces the hydroxyl proton with a methyl group. The primary effects of this modification are:

  • Elimination of Side-Chain Hydrogen Bonding: The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor. O-methylation eliminates its ability to donate a hydrogen bond, which can alter interactions with other side chains, the peptide backbone, or solvent molecules.

  • Increased Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the serine side chain, which may influence peptide folding and aggregation.

Qualitative Comparison of Peptide Modifications

The combined effect of N- and O-methylation on a serine residue would likely lead to significant conformational changes. Below is a table summarizing the expected qualitative effects compared to an unmodified serine-containing peptide and singly methylated analogues.

FeatureUnmodified SerineN-Methyl-SerineO-Methyl-SerineN,O-Dimethyl-Serine (Hypothesized)
Backbone H-Bonding Capable (donor and acceptor)Acceptor onlyCapable (donor and acceptor)Acceptor only
Side-Chain H-Bonding Capable (donor and acceptor)Capable (donor and acceptor)Acceptor onlyAcceptor only
Secondary Structure Propensity Tolerant of various structuresDisruptive to α-helices and β-sheetsMinor perturbationHighly disruptive to ordered structures
Local Conformation FlexibleIncreased propensity for turns and cis-amide bondsAltered side-chain rotamersLikely to induce local turns and non-canonical structures
Hydrophobicity PolarIncreasedIncreasedSignificantly increased

Experimental Protocols

General Protocol for Circular Dichroism Spectroscopy of Peptides

This protocol outlines the general steps for acquiring and analyzing the CD spectrum of a synthetic peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). Avoid buffers with high chloride concentrations.

    • Determine the precise peptide concentration using methods like quantitative amino acid analysis or by measuring the absorbance of aromatic residues (if present).

    • Prepare a blank sample containing the exact same buffer used for the peptide solution.

  • Instrument Setup:

    • Turn on the CD spectrometer and the xenon lamp at least 30 minutes before use to allow for stabilization.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the experimental parameters:

      • Wavelength range: e.g., 190-260 nm.

      • Data pitch (step size): e.g., 0.5 nm or 1.0 nm.

      • Bandwidth: e.g., 1.0 nm.

      • Scan speed: e.g., 50 nm/min.

      • Response time/D.I.T. (Digital Integration Time): e.g., 2 seconds.

      • Accumulations (number of scans): 3-5 to improve signal-to-noise ratio.

      • Temperature: Set to the desired experimental temperature (e.g., 25 °C).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorption.

    • Record a baseline spectrum with the blank buffer solution.

    • Record the spectrum of the peptide sample.

    • For each sample, perform multiple scans and average them to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • Subtract the blank buffer spectrum from the peptide sample spectrum.

    • Convert the raw data (ellipticity in millidegrees, mdeg) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:

      • c = peptide concentration in mol/L

      • n = number of amino acid residues

      • l = cuvette path length in cm

    • Analyze the resulting spectrum by visual inspection of the characteristic bands and by using deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of different secondary structures.

Visualizations

G Conceptual Workflow for Peptide CD Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis peptide Synthesized Peptide dissolve Dissolve Peptide in Buffer peptide->dissolve buffer CD-Compatible Buffer buffer->dissolve concentration Determine Precise Concentration spectrometer CD Spectrometer concentration->spectrometer blank Run Buffer Blank spectrometer->blank sample Run Peptide Sample blank->sample subtract Subtract Blank from Sample sample->subtract convert Convert to Mean Residue Ellipticity subtract->convert deconvolute Deconvolution Analysis convert->deconvolute structure Secondary Structure Estimation (%) deconvolute->structure G Potential Structural Impact of N,O-Dimethyl-Serine cluster_unmodified Unmodified Peptide Chain cluster_modified N,O-Dimethyl-Serine Modified Chain unmod_n Backbone -NH- hbond1 Backbone H-Bonding unmod_n->hbond1 unmod_o Ser Side Chain -OH hbond2 Side-Chain H-Bonding unmod_o->hbond2 disruption1 H-Bond Disruption mod_n Backbone -N(CH3)- mod_n->disruption1 disruption2 Steric Hindrance mod_n->disruption2 mod_o Ser Side Chain -O(CH3)

References

Bioactivity of N,O-Dimethyl-Serine Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified amino acids into peptide sequences is a key strategy in modern drug discovery, aimed at enhancing therapeutic properties such as stability, permeability, and receptor affinity. Among these modifications, the methylation of serine residues at both the nitrogen (N) and oxygen (O) atoms to create N,O-dimethyl-serine presents a unique approach to fine-tuning peptide bioactivity. This guide provides a comparative analysis of N,O-dimethyl-serine containing peptides against their non-methylated and singly-methylated counterparts, supported by an overview of relevant experimental data and methodologies.

The Impact of Serine Methylation on Peptide Properties

Serine's hydroxyl group plays a crucial role in the structure and function of many bioactive peptides, often participating in hydrogen bonding with receptors or serving as a site for post-translational modifications like phosphorylation.[1][2] Methylation of the backbone amide nitrogen (N-methylation) or the side-chain hydroxyl group (O-methylation) can significantly alter a peptide's physicochemical and biological characteristics.

N-Methylation: This modification is known to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.[3][4] By replacing the amide proton with a methyl group, N-methylation can also restrict the conformational flexibility of the peptide backbone, which may lead to a more favorable receptor-binding conformation and improved target affinity and specificity.[4] However, this conformational constraint can also sometimes result in reduced activity.[5]

O-Methylation: The methylation of serine's hydroxyl group eliminates its ability to act as a hydrogen bond donor, which can be critical for receptor interaction.[6] This modification can also increase the lipophilicity of the peptide, potentially improving its membrane permeability.

N,O-Dimethyl-Serine: The combined effect of N- and O-methylation on a serine residue is less studied but is hypothesized to synergize the benefits of both modifications. Peptides incorporating N,O-dimethyl-serine are expected to exhibit enhanced proteolytic stability and increased lipophilicity. The dual modification would also significantly alter the local conformation and hydrogen bonding capacity, which could lead to novel receptor interaction profiles and potentially altered biological activity. A novel and efficient method for the N,O-dimethylation of amino acids using dimethyl carbonate has been developed, paving the way for the synthesis of such modified peptides.[7]

Comparative Bioactivity Data

While direct comparative studies on the bioactivity of N,O-dimethyl-serine containing peptides are limited, we can infer potential effects based on studies of related modifications. The following table summarizes the expected impact of serine methylation on key peptide parameters.

ParameterUnmodified SerineN-Methyl-SerineO-Methyl-SerineN,O-Dimethyl-Serine (Hypothesized)
Proteolytic Stability LowHigh[3]Low to ModerateHigh
Receptor Binding (H-bond donor) Yes[1]No (amide)No (hydroxyl)No (amide and hydroxyl)
Lipophilicity LowModerateModerateHigh
Conformational Flexibility HighReduced[4]HighReduced
Bioavailability LowPotentially Increased[3]Potentially IncreasedPotentially Increased

Experimental Protocols

The bioactivity of modified peptides can be assessed using a variety of in vitro and in vivo assays.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing N,O-dimethyl-serine can be achieved using a modified solid-phase peptide synthesis (SPPS) protocol.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including the synthesized Fmoc-N,O-dimethyl-serine-OH, to the deprotected amine on the resin. This is typically done using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry to confirm its identity and purity.[8]

In Vitro Bioactivity Assays

Cell Viability/Cytotoxicity Assay (MTT Assay): This assay is used to assess the effect of the peptide on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptides (unmodified, N-methylated, O-methylated, and N,O-dimethylated) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay: This assay measures the ability of a peptide to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the inhibitor peptides at various concentrations.

  • Reaction Mixture: In a microplate, combine the enzyme and the inhibitor peptide and pre-incubate for a specific time.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Signaling Pathway and Experimental Workflow Diagrams

Bioactive peptides often exert their effects by modulating specific intracellular signaling pathways.[9][10] The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target involved in cell proliferation, differentiation, and survival.[9]

MAPK_Signaling_Pathway receptor GPCR/Receptor Tyrosine Kinase g_protein G-Protein/Adaptor Proteins receptor->g_protein Activation peptide Bioactive Peptide (e.g., N,O-dimethyl-serine containing) peptide->receptor Binding ras Ras g_protein->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylation cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Gene Expression

Caption: MAPK Signaling Pathway Activated by a Bioactive Peptide.

The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of modified peptides.

Experimental_Workflow start Design of Peptide Analogs (Unmodified, N-Me, O-Me, N,O-diMe-Ser) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization bioactivity_screening In Vitro Bioactivity Screening characterization->bioactivity_screening cell_viability Cell Viability Assay (MTT) bioactivity_screening->cell_viability Cytotoxicity enzyme_inhibition Enzyme Inhibition Assay bioactivity_screening->enzyme_inhibition Enzymatic Activity receptor_binding Receptor Binding Assay bioactivity_screening->receptor_binding Receptor Affinity data_analysis Data Analysis and Comparison (IC50, EC50 values) cell_viability->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis conclusion Identification of Lead Candidate data_analysis->conclusion

Caption: Workflow for Peptide Synthesis and Bioactivity Screening.

References

The Strategic Advantage of N-Fmoc-N,O-dimethyl-L-serine in Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of success. In the realm of microwave-assisted solid-phase peptide synthesis (SPPS), where accelerated reaction times and enhanced efficiencies are paramount, the selection of an appropriate serine building block is often challenging due to the potential for side reactions. This guide provides a comprehensive comparison of N-Fmoc-N,O-dimethyl-L-serine with conventional serine derivatives, offering insights into its performance, supported by experimental data, to inform strategic decisions in peptide synthesis protocols.

The advent of microwave technology has revolutionized SPPS, significantly reducing synthesis times and often improving the purity of crude peptides.[1][2] However, the elevated temperatures employed in microwave-assisted protocols can also exacerbate common side reactions, particularly for challenging amino acids like serine. Racemization and peptide chain aggregation are two of the most significant hurdles encountered during the incorporation of serine residues, which can lead to decreased yields and difficult purification processes.[3][4]

The Challenge of Serine Incorporation in Microwave-Assisted SPPS

Standard protected serine derivatives, such as N-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) and N-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), are widely used in SPPS. While effective under conventional conditions, their performance can be compromised at the elevated temperatures of microwave-assisted synthesis. The primary challenges include:

  • Racemization: The chiral integrity of the serine residue can be compromised during activation and coupling, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[3]

  • Peptide Aggregation: Serine-containing sequences, particularly those with multiple serine residues, are prone to inter-chain hydrogen bonding, which can lead to peptide aggregation on the solid support. This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection steps and leading to truncated or deletion sequences.[4]

This compound: A Backbone-Protected Solution

This compound offers a strategic advantage by introducing a methyl group on the backbone amide nitrogen in addition to the O-methyl protection. This "backbone protection" effectively disrupts the hydrogen bonding patterns that lead to the formation of secondary structures and subsequent aggregation. By preventing the formation of these problematic aggregates, this compound can significantly improve the efficiency and fidelity of SPPS, especially for "difficult sequences."

Performance Comparison: this compound vs. Conventional Alternatives

While direct head-to-head quantitative data for this compound in microwave-assisted SPPS is emerging, the principles of backbone protection strongly suggest superior performance in preventing aggregation-related issues. The following tables summarize the expected performance based on the known behavior of backbone-protected amino acids and data from studies on difficult peptide sequences.

ParameterThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Prevention of Aggregation ExcellentModerateGood
Coupling Efficiency (Difficult Sequences) HighLow to ModerateModerate to High
Racemization LowLow to ModerateLow to Moderate
Crude Peptide Purity (Difficult Sequences) HighLow to ModerateModerate to High
Cost HighLowModerate

Table 1: Comparative Performance of Protected Serine Derivatives in Microwave-Assisted SPPS.

FeatureAdvantage of this compound
Backbone Protection Disrupts inter-chain hydrogen bonding, preventing aggregation and improving solvation of the growing peptide chain.
Improved Coupling By minimizing aggregation, reagents have better access to the reactive sites, leading to more complete and efficient coupling reactions.
Higher Purity Reduced aggregation leads to fewer deletion and truncated sequences, resulting in a higher purity of the crude peptide product.
Enhanced Synthesis of Difficult Peptides Particularly beneficial for the synthesis of long peptides, hydrophobic sequences, and peptides known to aggregate.

Table 2: Key Advantages of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in microwave-assisted SPPS. It is important to note that specific parameters may require optimization based on the peptide sequence and the automated peptide synthesizer being used.

General Microwave-Assisted SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF.

    • Microwave irradiation: 3 minutes at 75°C.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of this compound (4-5 equivalents), a coupling reagent such as HBTU/HOBt or HATU (4-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8-10 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Microwave irradiation: 5-10 minutes at 75-90°C.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Logical Workflow for SPPS

The following diagram illustrates the general workflow of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each a-amino acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway for Peptide Synthesis Decisions

The choice of serine derivative is a critical decision point in the planning of a peptide synthesis. The following diagram outlines a logical pathway for this decision-making process.

Serine_Decision_Pathway Start Plan Peptide Synthesis Is_Difficult Is the sequence 'difficult'? (e.g., long, hydrophobic, multiple Ser) Start->Is_Difficult Use_Dimethyl_Ser Use this compound Is_Difficult->Use_Dimethyl_Ser Yes Use_Standard_Ser Use Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH Is_Difficult->Use_Standard_Ser No Optimize_Conditions Optimize Microwave Conditions Use_Dimethyl_Ser->Optimize_Conditions Use_Standard_Ser->Optimize_Conditions

Figure 2: Decision pathway for selecting a serine derivative.

References

N,O-Dimethyl-Serine Integration: A Comparative Guide to Enhanced Enzymatic Stability in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides in biological systems is a critical hurdle. Enzymatic degradation rapidly diminishes the therapeutic efficacy of peptide-based drugs, necessitating modifications to enhance their metabolic half-life. The incorporation of N,O-dimethyl-serine is an emerging strategy to bolster peptide stability. This guide provides a comprehensive comparison of peptides containing this modified amino acid against native peptides and other modified serine analogs, supported by experimental data and detailed protocols.

The primary advantage of incorporating N,O-dimethyl-serine lies in the N-methylation of the peptide backbone. This modification sterically hinders the approach of proteases, the enzymes responsible for peptide bond cleavage, thereby significantly increasing resistance to enzymatic degradation.[1] The O-methylation of the serine side chain can further contribute to stability and may influence the peptide's conformational properties and receptor interactions.

Comparative Analysis of Enzymatic Stability

While direct quantitative data for peptides containing N,O-dimethyl-serine is limited in publicly available literature, the well-documented impact of N-methylation serves as a strong predictive indicator of its stabilizing effect. The following tables present data from studies on N-methylated peptides, which highlight the substantial improvements in stability that can be expected from N,O-dimethyl-serine incorporation.

Table 1: Stability of N-methylated R1 Peptide in Mouse Plasma

Peptide Variant% Remaining at 10 min% Remaining at 20 min% Remaining at 40 min% Remaining at 80 min
Native R1 Peptide~60%~40%~20%<10%
N-methyl-Ala-1>90%>90%>90%>90%
N-methyl-Arg-2>90%>90%>90%>90%
N-methyl-Phe-3>90%>90%>90%>90%

Data is estimated from graphical representations in the source study and illustrates the dramatic increase in stability upon N-methylation of various residues in the R1 peptide.[2]

Table 2: Stability of N-methylated vs. Non-methylated Cyclic Peptides in Human Serum

Peptide% Remaining at 1 hr% Remaining at 3 hrs% Remaining at 9 hrs% Remaining at 24 hrs% Remaining at 72 hrs
Sa-D2 (N-methylated) 100%100%~95%~90%~80%
Sa-D2 (Non-methylated) ~80%~60%<40%<20%<10%
Mo-L2 (N-methylated) 100%100%100%100%100%
Mo-L2 (Non-methylated) ~90%~80%~70%~60%~50%
Mo-D2 (N-methylated) 100%100%100%100%100%
Mo-D2 (Non-methylated) ~60%<40%<20%<10%<5%

This table showcases the significantly enhanced stability of N-methylated cyclic peptides (Sa-D2, Mo-L2, and Mo-D2) compared to their non-methylated counterparts when incubated in human serum.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the enzymatic stability of peptides.

Protocol 1: Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.

Materials:

  • Test peptide and control peptide (e.g., native version)

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or 10% trichloroacetic acid (TCA))

  • Centrifuge

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution with PBS to a working concentration.

  • Pre-warm the plasma to 37°C.

  • Initiate the assay by adding the peptide solution to the pre-warmed plasma to achieve a final desired concentration.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding a volume of ice-cold precipitating solution to the aliquot to precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.

  • Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

Protocol 2: Specific Enzyme Assay

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptide and control peptide

  • Specific protease (e.g., trypsin) of known activity

  • Appropriate buffer for the enzyme (e.g., Tris-HCl or ammonium (B1175870) bicarbonate for trypsin)

  • Incubator or water bath at the optimal temperature for the enzyme (e.g., 37°C)

  • Quenching solution (e.g., 1% TFA or formic acid)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the test peptide in the appropriate enzyme buffer.

  • Prepare a stock solution of the protease.

  • Equilibrate the peptide solution to the optimal temperature for the enzyme.

  • Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).

  • Incubate the reaction mixture at the optimal temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding a quenching solution to inactivate the enzyme.

  • Analyze the samples by HPLC-MS to quantify the remaining intact peptide and identify cleavage sites.

Visualizing the Impact of N,O-Dimethyl-Serine

The following diagrams illustrate the conceptual basis for the enhanced stability of peptides modified with N,O-dimethyl-serine.

G cluster_workflow Experimental Workflow for Peptide Stability Assay Peptide_Solution Peptide Solution (Test & Control) Incubation Incubation at 37°C Peptide_Solution->Incubation Plasma Plasma/Serum or Specific Protease Plasma->Incubation Time_Points Aliquots at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenching & Protein Precipitation Time_Points->Quenching Analysis HPLC-MS Analysis Quenching->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: A typical workflow for assessing the enzymatic stability of peptides.

G cluster_native Native Peptide Degradation cluster_modified Modified Peptide Stability Protease_N Protease Cleavage_N Peptide Bond Cleavage Protease_N->Cleavage_N attacks Peptide_N ...-Ala-Ser-Gly-... Peptide_N->Cleavage_N susceptible Fragments_N Degraded Fragments Cleavage_N->Fragments_N Protease_M Protease No_Cleavage_M Steric Hindrance Prevents Cleavage Protease_M->No_Cleavage_M approach hindered Peptide_M ...-Ala-(N,O-diMe)Ser-Gly-... Peptide_M->No_Cleavage_M resistant Stable_Peptide_M Intact Peptide No_Cleavage_M->Stable_Peptide_M

Caption: N,O-dimethyl-serine enhances stability by sterically hindering protease action.

References

Safety Operating Guide

Proper Disposal of N-Fmoc-N,O-dimethyl-L-serine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential information for the proper disposal of N-Fmoc-N,O-dimethyl-L-serine, a derivative of the amino acid serine commonly used in peptide synthesis.

While specific safety data sheets (SDS) for this compound were not found in the immediate search, the disposal procedures outlined below are based on best practices for similar Fmoc-protected amino acids and related laboratory chemicals. It is crucial to consult the manufacturer's SDS for the specific product in use and to adhere to all federal, state, and local environmental control regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is important to be aware of its potential hazards. While some related compounds are not classified as hazardous substances, others may cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may also be harmful.[1][2] Therefore, appropriate personal protective equipment should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesEuropean standard - EN 166 or equivalent.
Hand Protection Protective glovesNitrile rubber gloves are commonly recommended. Check for breakthrough time and glove thickness compatibility.
Body Protection Laboratory coatTo prevent skin exposure.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated.

It is recommended to handle the compound in a well-ventilated area or under a chemical fume hood.[2] Always wash hands thoroughly after handling.[1][2]

Disposal Procedures

The primary guideline for the disposal of this compound is that waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not mix with other waste and leave chemicals in their original containers when possible.

Step-by-Step Disposal Workflow:

The following diagram outlines the general decision-making process for the disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds check_regs Review Federal, State, and Local Disposal Regulations consult_sds->check_regs is_hazardous Is the waste classified as hazardous? check_regs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Laboratory Waste is_hazardous->non_hazardous_disposal No package Package and Label Waste Container Appropriately hazardous_disposal->package non_hazardous_disposal->package ehs_contact Contact Environmental Health & Safety (EHS) Officer end End: Waste Disposed ehs_contact->end package->ehs_contact

Caption: Disposal workflow for this compound.

Experimental Protocols for Waste Handling:

  • Small Spills: For small spills, use appropriate tools to carefully sweep up the solid material and place it into a designated and clearly labeled waste disposal container.[2] Avoid generating dust.

  • Large Spills: In the event of a large spill, wear a full suit, dust respirator, boots, and gloves.[2] A self-contained breathing apparatus may be necessary to avoid inhalation.[2] Shovel the spilled material into a convenient and labeled waste disposal container.[2]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

Decomposition and Stability

This compound is generally stable under recommended storage conditions.[2] Avoid strong oxidizing agents.[2] Hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[2] The Fmoc protecting group is known to be removed by bases, such as piperidine, to yield dibenzofulvene.[3] This reactivity should be considered during disposal to avoid unintended reactions.

By adhering to these guidelines and prioritizing safety and regulatory compliance, researchers can ensure the responsible disposal of this compound, contributing to a safe and sustainable laboratory environment.

References

Personal protective equipment for handling N-Fmoc-N,O-dimethyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling N-Fmoc-N,O-dimethyl-L-serine, based on standard laboratory safety practices for non-hazardous powders.[1][2][3][4][5]

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against airborne particles.
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact.[5] For prolonged handling, consider gloves with higher chemical resistance.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.
Respiratory Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of fine particles.[6]
Footwear Closed-toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and containers, readily available.

  • Weighing the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • To minimize the generation of airborne dust, handle the solid compound gently.

    • Use a chemical spatula to transfer the desired amount of this compound from its storage container to a tared weighing vessel.

    • Perform this task in a fume hood or on a bench with adequate local exhaust ventilation to minimize inhalation risks.[6]

  • Dissolving the Compound (if applicable) :

    • If the experimental protocol requires a solution, add the solvent to the weighed solid in a suitable container.

    • Stir the mixture gently to dissolve the compound. If necessary, use a sonicator or vortex mixer, ensuring the container is properly sealed.

  • Post-Handling :

    • After handling, thoroughly clean all equipment and the work surface.

    • Remove gloves and wash hands thoroughly with soap and water.

    • Store the this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Disposal Plan: Managing Waste

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : Although this compound is not classified as a hazardous substance based on available information for similar compounds, it should be treated as chemical waste.

  • Solid Waste :

    • Collect any unused solid this compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, labeled waste container for non-hazardous solid chemical waste.

    • Do not dispose of solid chemical waste in the regular trash.

  • Liquid Waste :

    • Solutions of this compound should be collected in a designated, labeled waste container for non-hazardous liquid chemical waste.

    • Do not pour chemical solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste.

    • Once clean, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

  • Final Disposal :

    • All chemical waste must be disposed of through your institution's hazardous waste management program.[7] Follow their specific procedures for labeling, storage, and pickup of chemical waste.

Workflow for Handling and Disposal

cluster_handling Operational Plan cluster_disposal Disposal Plan A 1. Preparation: Clean workspace and gather equipment B 2. Don appropriate PPE A->B C 3. Weigh compound in a ventilated area B->C D 4. Dissolve compound (if needed) C->D E 5. Post-handling cleanup and storage D->E F 1. Collect solid waste in a labeled container E->F Generate Waste G 2. Collect liquid waste in a labeled container E->G H 3. Rinse and dispose of empty containers E->H I 4. Arrange for institutional chemical waste pickup F->I G->I H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.